Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)15-13-9-8-12(18)10-14(13)19-16(15)11-6-4-3-5-7-11/h3-10,19H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXBHEIHHDRPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680901 | |
| Record name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945655-38-9 | |
| Record name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945655-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Executive Summary
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS 945655-38-9) represents a privileged scaffold in medicinal chemistry, merging the structural rigidity of the indole core with the derivatization potential of an exocyclic amine and a hydrolyzable ester. This compound serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors, kinase inhibitors (specifically targeting the ATP-binding pocket), and antiviral agents. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and a mapping of its chemical reactivity for library generation.
Physicochemical Profile
Understanding the fundamental physical properties is a prerequisite for successful formulation and synthesis.
| Property | Value / Description |
| IUPAC Name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate |
| CAS Number | 945655-38-9 |
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | 3.2 – 3.8 (Lipophilic) |
| H-Bond Donors | 2 (Indole NH, Aniline NH₂) |
| H-Bond Acceptors | 3 (Ester Carbonyl, Ester Ether, Amine N) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water |
| pKa (Indole NH) | ~16.0 (Requires strong base for deprotonation) |
| pKa (Aniline NH₂) | ~4.0 (Weakly basic) |
Synthetic Architecture
The synthesis of 2-phenyl-3-carboxy indoles is classically achieved via the Fischer Indole Synthesis . However, the introduction of the 6-amino group requires a strategic precursor choice—typically a nitro-substituted phenylhydrazine—followed by a regioselective cyclization and reduction.
Retrosynthetic Logic
The molecule is disconnected at the N1-C2 and C3-C3a bonds, revealing ethyl benzoylacetate and 3-nitrophenylhydrazine as the primary building blocks. The 3-nitro substitution is preferred over a direct amine to prevent oxidation during the harsh cyclization conditions.
Validated Synthesis Protocol
Step 1: Hydrazone Formation & Cyclization
-
Reagents: 3-Nitrophenylhydrazine hydrochloride (1.0 eq), Ethyl benzoylacetate (1.1 eq), Polyphosphoric acid (PPA) or ZnCl₂.
-
Procedure: Reflux the hydrazine and keto-ester in ethanol with catalytic acid to form the hydrazone. Remove solvent and treat the residue with PPA at 100-110°C for 2-4 hours.
-
Expert Insight: The use of 3-substituted hydrazine yields a mixture of 4-nitro and 6-nitro isomers. The 6-nitro isomer is typically thermodynamically favored or separable via fractional crystallization from ethanol/acetic acid due to different packing efficiencies.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The indole NH proton will appear at δ ~12.0 ppm in ¹H NMR.
Step 2: Nitro Group Reduction
-
Reagents: SnCl₂·2H₂O (5.0 eq) in EtOH or H₂/Pd-C (10%).
-
Procedure: Dissolve the nitro-indole intermediate in ethanol. Add stannous chloride and reflux for 3 hours. Alternatively, hydrogenation at 40 psi provides a cleaner workup.
-
Purification: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel flash chromatography.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway emphasizing the critical regioisomer separation step required for 3-substituted hydrazine precursors.
Chemical Reactivity & Derivatization
The scaffold possesses three distinct vectors for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
C6-Amino Group (Nucleophilic Vector)
The C6-amine is an aniline-type nucleophile. It is less basic than aliphatic amines but highly reactive toward electrophiles.
-
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is the primary vector for optimizing hydrophobic interactions in drug design.
-
Urea Formation: Reaction with isocyanates yields ureas, a common motif in kinase inhibitors (e.g., Sorafenib analogs).
Indole NH (N1-Acidic Vector)
The indole nitrogen is relatively acidic (pKa ~16).
-
Alkylation: Deprotonation with bases like NaH or Cs₂CO₃ allows for alkylation with alkyl halides. N-methylation often improves metabolic stability and membrane permeability.
-
Protection: Can be protected with Boc or Tosyl groups if N1-selectivity is required during other transformations.
C3-Ester (Electrophilic Vector)
-
Hydrolysis: Saponification (LiOH/THF/H₂O) yields the carboxylic acid, which can be coupled to amines to form amides, significantly altering the electronic profile and solubility.
-
Reduction: Reduction with LiAlH₄ yields the primary alcohol, opening pathways to benzylic-like substitution.
Reactivity Map
Caption: Strategic derivatization vectors. The C6-amine is the primary handle for diversity, while C3 and N1 tune physicochemical properties.
Biological Applications & Mechanism of Action
This specific scaffold is widely recognized in oncology research.[1]
-
Tubulin Polymerization Inhibition: The 2-phenylindole moiety mimics the pharmacophore of Combretastatin A-4 and Colchicine . The C3-ester and C2-phenyl group occupy the hydrophobic pockets at the colchicine binding site on β-tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
-
Kinase Inhibition: The indole core functions as an ATP-mimetic. The C6-amino group, when derivatized into a urea or amide, often forms key hydrogen bonds with the "hinge region" amino acids (e.g., Glu, Met) within the kinase ATP-binding pocket.
-
Antiviral Activity: Derivatives of 2-phenylindole-3-carboxylates have shown non-nucleoside reverse transcriptase inhibition (NNRTI) activity in HIV research, binding to an allosteric hydrophobic pocket.
References
-
Synthesis and Biological Evaluation of Indole-2-carboxamides. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of a Series of Diaminoindoles. Journal of Organic Chemistry. Available at: [Link]
-
Ethyl 2-amino-pyrrole-3-carboxylates as novel anticancer agents. PubMed.[2] Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI Molecules. Available at: [Link][3][4][5][6]
-
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Product Data. Cenmed Enterprises. Available at: [Link][5]
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- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. We will explore its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization. Furthermore, this document synthesizes the current understanding of the therapeutic potential of the 2-phenylindole class of molecules, particularly in oncology, and outlines a representative protocol for evaluating the biological activity of this compound. This guide is intended to serve as a comprehensive resource for researchers leveraging this promising scaffold in drug discovery and development programs.
Introduction: The Significance of the 2-Phenylindole Scaffold
The indole ring system is considered a "privileged scaffold" in drug discovery, a distinction earned by its ability to bind to a wide array of biological targets with high affinity. Its unique electronic properties and conformational flexibility allow for diverse molecular interactions. The specific derivative, Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate, incorporates three key functional groups that enhance its potential as a drug lead or a versatile synthetic intermediate:
-
The 2-Phenyl Group: Substitution at the C2 position with an aryl group is a well-established strategy for generating potent bioactivity. 2-Phenylindole derivatives have demonstrated significant efficacy as anticancer agents, primarily through mechanisms involving tubulin polymerization inhibition and estrogen receptor modulation.[1][2] This moiety often serves as a crucial anchor within the binding pockets of target proteins.
-
The Ethyl 3-Carboxylate Group: This ester functional group acts as a key hydrogen bond acceptor and provides a synthetic handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
-
The 6-Amino Group: The introduction of an amino group on the benzene portion of the indole ring provides a strong hydrogen bond donor and a site for further derivatization. This functional group can significantly influence the molecule's solubility, polarity, and ability to interact with specific amino acid residues in a target protein.
This combination of functional groups makes Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate a molecule of high interest for developing novel therapeutics, particularly in oncology and infectious diseases.[3][4]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental for any research and development endeavor.
Identifiers
-
IUPAC Name: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
-
Molecular Weight: 280.32 g/mol [7]
-
Canonical SMILES: CCOC(=O)C1=C(NC2=C1C=CC(=C2)N)C3=CC=CC=C3[5][7]
-
InChI Key: InChI=1S/C17H16N2O2/c1-2-21-17(20)15-13-9-8-12(18)10-14(13)19-16(15)11-6-4-3-5-7-11/h3-10,19H,2,18H2,1H3[6]
Physicochemical Data
The following table summarizes key computed and, where available, experimental physicochemical properties. These parameters are critical for designing experimental conditions, predicting bioavailability, and formulating the compound for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Weight | 280.32 g/mol | [7] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in DMSO, Methanol | (Predicted) |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [7] |
Synthesis and Purification
While multiple synthetic routes to 2-phenylindoles exist, the Fischer indole synthesis is a classic and reliable method.[1][8] The following protocol describes a plausible one-pot synthesis adapted for this specific derivative.
Proposed Synthesis Workflow: Modified Fischer Indole Synthesis
This synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, followed by cyclization.
Sources
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Technical Guide: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS 945655-38-9)
This is an in-depth technical guide on CAS 945655-38-9 (Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate), structured for researchers and drug development professionals.
The "Swiss Army Knife" Scaffold for Indole-Based Therapeutics
Executive Summary
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS 945655-38-9) is a highly functionalized indole building block characterized by its "tetra-orthogonal" reactivity. Unlike simple indoles, this molecule presents four distinct vectors for chemical diversification: the indole nitrogen (
This compound serves as a critical intermediate in the synthesis of fused tricyclic heterocycles (e.g., diazepinoindoles) and is a privileged scaffold in the design of HCV NS5B polymerase inhibitors and kinase inhibitors . Its structural architecture allows for the rapid generation of Structure-Activity Relationship (SAR) libraries, making it indispensable in hit-to-lead optimization campaigns.
Chemical & Physical Characterization
Understanding the physicochemical "hardware" of this molecule is prerequisite to its application in synthesis.
Identity & Properties
| Parameter | Technical Specification |
| Chemical Name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate |
| CAS Number | 945655-38-9 |
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| Core Scaffold | 2-Phenylindole |
| Key Functional Groups | Ethyl ester ( |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water.[1] |
Structural Logic
The 2-phenylindole core provides a rigid, hydrophobic platform that often mimics the adenine pocket of kinases or the hydrophobic clefts of viral polymerases.
-
The
-Amine: Positioned to interact with solvent-exposed residues or to serve as a linker attachment point. -
The
-Ester: An electrophilic center ready for cyclization or conversion to amides (hydrogen bond acceptors/donors).
Synthetic Utility & Experimental Frameworks
The value of CAS 945655-38-9 lies in its versatility. It is typically synthesized via the Fischer Indole Synthesis and serves as a divergence point for complex libraries.
Synthesis of the Core (Protocol A)
Context: This protocol describes the formation of the indole core from commercially available precursors.
Reagents:
-
3-Aminobenzoic acid ethyl ester (or related hydrazine precursor).
-
Ethyl benzoylacetate.
-
Polyphosphoric acid (PPA) or Zinc Chloride (
).
Step-by-Step Methodology:
-
Hydrazone Formation: React the phenylhydrazine derivative with ethyl benzoylacetate in ethanol with catalytic acetic acid. Reflux for 2-4 hours.
-
Cyclization: Evaporate solvent. Add PPA (10 equiv) and heat to 100-110°C for 3 hours. Note: Monitoring by LC-MS is critical here to observe the disappearance of the hydrazone intermediate.
-
Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with
to pH 8. -
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Divergent Library Synthesis (Protocol B)
Context: Utilizing the
Step-by-Step Methodology:
-
Dissolution: Dissolve CAS 945655-38-9 (1.0 equiv) in dry DMF (0.1 M concentration).
-
Activation: Add Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).
-
Reaction: Stir at Room Temperature for 12 hours under
. -
Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with DCM.
-
Validation: Verify amide formation via
-NMR (shift of amide proton) and LC-MS.
Mechanism of Action & Applications
While CAS 945655-38-9 is an intermediate, the molecules derived from it exhibit potent biological activities.
Pharmacophore Mapping
The 2-phenylindole scaffold maps to several critical biological targets:
-
HCV NS5B Polymerase: The 2-phenyl group occupies the hydrophobic "thumb" pocket, while substituents at
(derived from the amine) interact with the "palm" domain. -
Kinase Inhibition: The indole NH and
-carbonyl often form a hinge-binding motif, mimicking ATP. -
Neuroreceptors (nAChR/5-HT3): When cyclized to form diazepinoindoles (as referenced in patent literature), the structure gains rigidity required for high-affinity binding to ligand-gated ion channels.
Visualization: The Divergent Scaffold
The following diagram illustrates how CAS 945655-38-9 bridges simple precursors to complex therapeutic targets.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the 6-amino and 3-ester groups.[1]
Case Study: Neurotherapeutic Applications
A primary application of this scaffold is found in the synthesis of ligands for the
The Quinuclidine Connection
Research linked to WO 2011/008572 and Bioorganic & Medicinal Chemistry Letters (2014) highlights the use of indole-3-carboxylates in generating tricyclic structures.
-
Mechanism: The
-ester and the indole nitrogen ( ) can be bridged (often via a 2-carbon or 3-carbon linker) to form a diazepinone ring. -
Target: These rigidified structures, often bearing a quinuclidine side chain, show high affinity for CNS targets involved in schizophrenia and cognitive enhancement.
-
Role of CAS 945655-38-9: The
-amino group allows for the introduction of solubility-enhancing groups or affinity-tuning substituents late in the synthesis, without interfering with the core cyclization.
Safety & Handling
-
Hazard Identification: As an amino-indole, this compound is potentially irritating to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Solvent Compatibility: Avoid protic solvents (EtOH/MeOH) if using electrophilic reagents that might transesterify the
position unexpectedly. DCM and DMF are preferred for derivatization.
References
-
Patent: Bicyclic and Tricyclic Derivatives as Agonists of the Alpha 7 Nicotinic Acetylcholine Receptor. WO 2011/008572 (and related family WO 2011/085720).
-
Journal: Synthesis and evaluation of novel tricyclic indoles as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2014, Vol. 24, pp. 2578–2581.[1][2]
-
Chemical Data: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate - Substance Record.[3][4][5] PubChem.
-
Methodology: The Fischer Indole Synthesis. Organic Syntheses, Coll. Vol. 3, p.725 (1955).
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A Technical Guide to the Synthesis of Polysubstituted Indoles: Core Methods and Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class and potent anti-cancer agents, underscores the critical importance of robust and versatile synthetic methods for its derivatization.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of both classical and modern strategies for the synthesis of polysubstituted indoles, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Classical Approaches to Indole Ring Construction
For decades, a set of named reactions has formed the bedrock of indole synthesis. These methods, while sometimes limited in scope or requiring harsh conditions, remain powerful tools in the synthetic chemist's arsenal.
The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this reaction is arguably the most well-known and widely used method for indole synthesis.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5][6][7][8]
Mechanism and Causality: The reaction proceeds through a cascade of transformations initiated by protonation of the hydrazone.[6] This is followed by tautomerization to an enamine intermediate, which then undergoes a crucial[9][9]-sigmatropic rearrangement, analogous to a Cope rearrangement, to break the N-N bond and form a C-C bond.[4][6][8] Subsequent cyclization and elimination of ammonia under acidic conditions lead to the aromatic indole core.[4][6] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and can influence the reaction's regioselectivity when unsymmetrical ketones are used.[6][7]
Diagram: Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [5]
-
Hydrazone Formation: A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol is stirred at room temperature for 1 hour. The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: The crude phenylhydrazone is added to a mixture of polyphosphoric acid at 100°C.
-
Work-up: The reaction mixture is heated for an additional 30 minutes, then cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.
Advantages:
-
Wide availability of starting materials.
-
A one-pot procedure is often feasible.[7]
Limitations:
-
The reaction can fail with certain substrates.
-
Lack of regioselectivity with unsymmetrical ketones can lead to product mixtures.[4]
-
Harsh acidic conditions can be incompatible with sensitive functional groups.
The Leimgruber-Batcho Indole Synthesis
A powerful method for synthesizing indoles from o-nitrotoluenes, the Leimgruber-Batcho synthesis is particularly useful for preparing indoles unsubstituted at the 2- and 3-positions.[10][11]
Mechanism and Causality: The synthesis proceeds in two main steps. First, the o-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine.[10] The mildly acidic benzylic protons of the o-nitrotoluene are key to this step.[12] The second step is a reductive cyclization of the nitroenamine to the indole.[10] A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[10]
Diagram: Leimgruber-Batcho Indole Synthesis Mechanism
Caption: The two-stage mechanism of the Leimgruber-Batcho synthesis.
Experimental Protocol: Synthesis of Indole [10]
-
Enamine Formation: A solution of o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.2 eq), and pyrrolidine (1.2 eq) in DMF is heated at 110°C for 2 hours. The mixture is then cooled and the solvent is removed under reduced pressure.
-
Reductive Cyclization: The crude enamine is dissolved in methanol, and Raney nickel (a catalytic amount) is added. Hydrazine hydrate (3.0 eq) is then added dropwise, and the mixture is refluxed for 1 hour.
-
Work-up: The catalyst is removed by filtration through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield indole.
Advantages:
-
High yields and good functional group tolerance.[11]
-
Provides access to indoles unsubstituted at C2 and C3.[11]
-
Mild reduction conditions can be used.[11]
Limitations:
-
The availability of substituted o-nitrotoluenes can be a limiting factor.[11]
The Gassman Indole Synthesis
The Gassman synthesis is a one-pot reaction that produces 3-thioalkylindoles from an aniline and a ketone bearing a thioether substituent.[13][14]
Mechanism and Causality: The reaction is a multi-step process that begins with the N-chlorination of the aniline using tert-butyl hypochlorite to form an N-chloroaniline.[13][15] This is followed by the addition of an α-thioketone, which leads to the formation of a sulfonium salt.[13][14] The addition of a base, such as triethylamine, deprotonates the carbon alpha to the ketone and the sulfur, generating a sulfonium ylide.[13] This ylide undergoes a rapid[9][10]-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) to give an α-amino ketone intermediate, which then cyclizes to the 3-thioalkylindole.[13][15] The 3-thiomethyl group can be readily removed with Raney nickel if the 3-unsubstituted indole is desired.[13][16]
Experimental Protocol: General Procedure for Gassman Indole Synthesis [13]
-
N-Chlorination: To a solution of the aniline (1.0 eq) in dichloromethane at -78°C is added tert-butyl hypochlorite (1.0 eq) dropwise.
-
Sulfonium Salt Formation: After stirring for 15 minutes, a solution of the α-thioketone (1.0 eq) in dichloromethane is added, and the mixture is stirred for another 30 minutes at -78°C.
-
Rearrangement and Cyclization: Triethylamine (2.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by chromatography.
Advantages:
-
A one-pot synthesis.[13]
-
Provides access to 3-functionalized indoles.
Limitations:
-
Electron-rich anilines tend to fail in this reaction.[13]
-
The use of malodorous thioethers.
The Nenitzescu Indole Synthesis
This method is particularly valuable for the synthesis of 5-hydroxyindoles, which are important structural motifs in many biologically active compounds.[17][18][19] The reaction involves the condensation of a 1,4-benzoquinone with a β-enamine.[17][18]
Mechanism and Causality: The mechanism is complex, but it is generally accepted to begin with a Michael addition of the enamine to the benzoquinone. This is followed by a cyclization and a subsequent elimination/tautomerization sequence to afford the 5-hydroxyindole. The reaction conditions are typically mild, and the starting materials are readily accessible.[17] A notable feature is the potential formation of 5-hydroxybenzofuran derivatives as byproducts.[17][18]
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate [3]
-
Reaction Setup: To a solution of 1,4-benzoquinone (1.0 eq) in acetone is added ethyl 3-aminocrotonate (1.0 eq).
-
Reaction: The mixture is stirred at room temperature under an inert atmosphere for 24 hours.
-
Work-up: The resulting precipitate is collected by filtration, washed with cold acetone, and dried to give the desired 5-hydroxyindole.
Advantages:
Limitations:
Modern Palladium-Catalyzed Strategies
The advent of transition metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater control over regioselectivity.[20][21]
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to produce 2,3-disubstituted indoles.[22][23]
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species.[22] The alkyne then coordinates to the resulting Pd(II) complex, followed by a migratory insertion of the alkyne into the aryl-palladium bond.[22] The subsequent intramolecular attack of the aniline nitrogen onto the newly formed vinylpalladium intermediate, followed by reductive elimination, furnishes the indole product and regenerates the Pd(0) catalyst.[22] The choice of ligands and additives, such as chlorides (e.g., LiCl), can significantly impact the reaction's efficiency.[22]
Diagram: Larock Indole Synthesis Catalytic Cycle
Caption: The catalytic cycle of the Larock indole synthesis.
Experimental Protocol: General Procedure for Larock Indole Synthesis [2][24]
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the o-bromoaniline (1.0 eq), the alkyne (1.2 eq), Pd[P(o-tol)₃]₂ (5 mol %), and Na₂CO₃ (2.0 eq) in DMF.
-
Reaction: The mixture is heated at 100-120°C for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash column chromatography.
Advantages:
Limitations:
-
Requires o-haloaniline starting materials.
-
Regioselectivity can be an issue with unsymmetrical alkynes.[22]
The Hegedus Indole Synthesis
This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[9]
Mechanism and Causality: The reaction proceeds via an intramolecular aminopalladation of the olefin by the aniline nitrogen.[25][26] Subsequent β-hydride elimination from the resulting organopalladium intermediate generates the indole and a Pd(0) species. A stoichiometric amount of Pd(II) is required, but the reaction can be made catalytic with the use of a suitable re-oxidant, such as benzoquinone, to regenerate the active Pd(II) catalyst.[25]
Experimental Protocol: Synthesis of 2-Methylindole [9]
-
Reaction Setup: To a solution of 2-allylaniline (1.0 eq) in THF is added PdCl₂(MeCN)₂ (1.1 eq) and triethylamine (1.2 eq).
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed in vacuo, and the residue is purified by chromatography to afford 2-methylindole.
Advantages:
-
Efficient synthesis of various heterocycles, including indoles.[25]
Limitations:
-
Requires stoichiometric Pd(II) in the absence of a re-oxidant.
-
The synthesis of the o-alkenyl aniline precursors is necessary.
Buchwald-Hartwig Amination in Indole Synthesis
While not a de novo indole ring synthesis, the Buchwald-Hartwig amination is a powerful tool for the N-arylation and functionalization of the indole core.[27][28] It involves the palladium-catalyzed cross-coupling of an amine (in this case, the indole nitrogen) with an aryl halide or triflate.[28] This reaction is also a key step in a modified Fischer indole synthesis where aryl bromides are coupled with hydrazones.[6][29]
Mechanism and Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the indole, deprotonation by a base to form a palladium-indolyl complex, and subsequent reductive elimination to yield the N-arylindole and regenerate the Pd(0) catalyst.[27] The choice of a bulky, electron-rich phosphine ligand is crucial for the success of the reaction.[27]
Experimental Protocol: N-Arylation of Indole [30]
-
Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃ (2 mol %), a suitable phosphine ligand (e.g., XPhos, 4 mol %), the aryl bromide (1.0 eq), indole (1.2 eq), and a base such as K₃PO₄ (2.0 eq). Toluene is added as the solvent.
-
Reaction: The vial is sealed and heated at 100°C for 16-24 hours.
-
Work-up: The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Advantages:
-
Broad substrate scope and excellent functional group tolerance.[27]
-
A key method for synthesizing N-arylindoles.[28]
Limitations:
-
Requires pre-functionalized starting materials (haloindoles or haloarenes).
C-H Activation and Functionalization
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis and functionalization of indoles, avoiding the need for pre-functionalized substrates.[1][31][32]
Palladium and ruthenium are common catalysts for these transformations.[33][34][35] The regioselectivity of C-H activation is a significant challenge due to the presence of multiple C-H bonds in the indole ring.[31][32] This is often controlled through the use of directing groups attached to the indole nitrogen, which chelate to the metal center and direct the activation to a specific C-H bond (e.g., at the C2, C4, or C7 positions).[31][32][36]
Recent advances have demonstrated the palladium-catalyzed synthesis of indoles from vinyl bromides through a sequential C-H activation and bisamination process.[33][37] This approach provides a novel route to a variety of substituted indoles.[37]
Table 1: Comparison of Key Indole Synthesis Methods
| Method | Starting Materials | Key Transformation | Common Products | Advantages | Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | [9][9]-Sigmatropic Rearrangement | 2,3-Substituted Indoles | Widely applicable, one-pot | Harsh acid, regioselectivity issues |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide Acetal | Reductive Cyclization | Unsubstituted Indoles | High yields, mild reduction | Availability of starting materials |
| Gassman | Aniline, α-Thioketone | [9][10]-Sigmatropic Rearrangement | 3-Thioalkylindoles | One-pot, 3-functionalization | Fails with electron-rich anilines |
| Nenitzescu | Benzoquinone, Enamine | Michael Addition/Cyclization | 5-Hydroxyindoles | Direct access to 5-OH indoles | Byproduct formation, low yields |
| Larock | o-Haloaniline, Alkyne | Pd-catalyzed Heteroannulation | 2,3-Disubstituted Indoles | High versatility, broad scope | Requires haloanilines, regioselectivity |
| Hegedus | o-Alkenylaniline | Pd-mediated Oxidative Cyclization | Substituted Indoles | Efficient cyclization | Often requires stoichiometric Pd(II) |
| C-H Activation | Indole, Coupling Partner | Directed C-H Functionalization | Regioselectively substituted indoles | Atom-economical, no pre-functionalization | Requires directing groups, catalyst cost |
Conclusion
The synthesis of polysubstituted indoles has evolved significantly from classical named reactions to highly sophisticated transition-metal-catalyzed methodologies. While traditional methods like the Fischer and Leimgruber-Batcho syntheses remain relevant and powerful, modern palladium-catalyzed reactions and C-H activation strategies offer unparalleled efficiency, selectivity, and functional group tolerance. For researchers and drug development professionals, a deep understanding of the mechanisms, scope, and limitations of these diverse methods is paramount for the rational design and synthesis of novel indole-based compounds with desired biological activities and material properties. The continued development of more sustainable and efficient catalytic systems promises to further expand the synthetic toolbox for accessing this privileged heterocyclic scaffold.
References
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Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. Available at: [Link]
-
Leimgruber, W., & Batcho, A. D. (1985). The Leimgruber–Batcho indole synthesis is a series of organic reactions that produce indoles from o-nitrotoluenes. Organic Syntheses, 63, 214. Available at: [Link]
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Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676. Available at: [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. Available at: [Link]
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Gassman, P. G., van Bergen, T. J., Gilbert, D. P., & Cue, B. W., Jr. (1974). General method for the synthesis of indoles. Journal of the American Chemical Society, 96(17), 5495–5508. Available at: [Link]
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Larock Indole Synthesis. SynArchive. Available at: [Link]
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Gassman indole synthesis. SynArchive. Available at: [Link]
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Taber, D. F., & Neubert, P. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry, 133, 65-157. Available at: [Link]
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Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497–7502. Available at: [Link]
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Kumar, I., Kumar, R., & Sharma, U. (2017). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry, 6(10), 1342-1369. Available at: [Link]
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Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Available at: [Link]
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Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. Available at: [Link]
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Fischer indole synthesis. Wikipedia. Available at: [Link]
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Zhang, H., et al. (2020). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society, 142(38), 16249–16254. Available at: [Link]
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Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]
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Recent advances in functionalization of indoles. ResearchGate. Available at: [Link]
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Dander, J. E., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis, 6(10), 6713–6717. Available at: [Link]
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Li, B., et al. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 25(18), 4238. Available at: [Link]
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Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available at: [Link]
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Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
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Chen, J., et al. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 4(84), 44783-44786. Available at: [Link]
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Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate. Available at: [Link]
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Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. ScienceDirect. Available at: [Link]
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Gassman Synthesis of Indole Mechanism | Heterocyclic Compounds 06. YouTube. Available at: [Link]
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Indoles via Palladium-catalyzed Cyclization. Organic Reactions. Available at: [Link]
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Hegedus-Indolsynthese. Wikipedia. Available at: [Link]
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Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]
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Hegedus indole synthesis. ResearchGate. Available at: [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]
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Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Hegedus indole synthesis | Request PDF. ResearchGate. Available at: [Link]
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Gassman Indole Synthesis, Chemical Reactions, Assignment Help. Expertsmind.com. Available at: [Link]
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Sharma, S., et al. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6286–6289. Available at: [Link]
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Gassman Indole Synthesis. ResearchGate. Available at: [Link]
-
Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. Available at: [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]
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Leimgruber-Batcho indole synthesis. Cheme-Station. Available at: [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
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Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
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Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks. Available at: [Link]
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Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Semantic Scholar. Available at: [Link]
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Bugaenko, D. I., & Karchava, A. V. (2018). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 87(2), 99-158. Available at: [Link]
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1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Available at: [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. Available at: [Link]
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Technical Guide: Safety, Handling, and Stability of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Executive Summary & Compound Profile
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS: 945655-38-9) is a specialized indole derivative utilized primarily as a pharmacophore scaffold in the development of serotonin receptor modulators and CNS-active agents. Its chemical architecture—featuring an electron-rich aminoindole core and an ester functionality—renders it a versatile but reactive intermediate.
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It moves beyond generic safety data sheets (SDS) to address the specific stability challenges (oxidative dimerization) and sensitization risks associated with aminoindoles.
Physicochemical Identity[1][2][3]
| Property | Specification |
| CAS Number | 945655-38-9 |
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
| Appearance | Solid (typically off-white to pale yellow/brown) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Low solubility in water |
| Purity Requirement | Typically >95% (HPLC) for synthesis |
Hazard Identification & Toxicology
This compound is classified under GHS standards with specific attention to its potential as a sensitizer . The presence of the primary amine at the 6-position increases its biological reactivity compared to unsubstituted indoles.
GHS Classification & H-Statements[5][6]
| Hazard Class | Code | Description | Mechanism/Risk |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Systemic absorption via GI tract. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Critical: Haptenization of skin proteins by the amino group. |
| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation.[1] | Localized tissue damage upon contact. |
| Acute Toxicity (Inhal) | H332 | Harmful if inhaled. | Absorption through respiratory membranes. |
Toxicological Context[6][7]
-
Sensitization: The H317 classification suggests that repeated exposure, even at low levels, can lead to hypersensitivity. Unlike simple irritants, this requires strict isolation of the substance from skin contact using permeation-resistant barriers.
-
Systemic Effects: As a serotonin receptor modulator precursor, unintentional systemic absorption may trigger off-target CNS effects.
Stability & Storage Protocols
The 6-aminoindole moiety is electron-rich, making the compound susceptible to oxidative degradation and photolysis . Improper storage leads to the formation of dimeric impurities (diazo-linkages or radical coupling products) which are often dark-colored and difficult to remove.
Storage Hierarchy
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas Required. Store under Argon or Nitrogen. The amino group is prone to oxidation in air.[2]
-
Light: Protect from light. Use amber vials or foil-wrapped containers to prevent photolytic cleavage or radical formation.
Stability Logic Diagram
Figure 1: Degradation pathways. The electron-rich amino group drives sensitivity to air and light, necessitating inert storage.
Safe Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood .
-
Static Control: Use anti-static weighing boats. Dry powders of organic esters can generate static charge, leading to dispersion and inhalation risk.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Technical Rationale |
| Gloves | Nitrile (Double gloving recommended) | Nitrile offers broad resistance to organic solids. Double gloving prevents micro-permeation of the sensitizer. |
| Respiratory | N95 (minimum) or P100 | If fume hood is unavailable (not recommended), a respirator is mandatory to prevent inhalation of particulates (H332). |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields (H319). |
| Clothing | Lab Coat + Tyvek Sleeves | Prevent accumulation of dust on street clothes to avoid secondary exposure outside the lab. |
Handling Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for safe weighing and transfer to minimize sensitization risk.
Experimental Protocols: Synthesis & Purity Check
Protocol A: Purity Verification (Self-Validating System)
Before using this compound in synthesis, its integrity must be validated. Degraded aminoindoles can act as radical traps, inhibiting subsequent reactions (e.g., Buchwald-Hartwig couplings).
-
Solvent Preparation: Prepare a 1 mg/mL solution in HPLC-grade Methanol or Acetonitrile.
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and Ninhydrin stain (specific for free amines).
-
Acceptance Criteria: Single spot under UV. Ninhydrin should show a distinct color change (red/purple) for the primary amine. A streak or baseline spot indicates oxidation/polymerization.
-
Protocol B: Reaction Setup (Inert Conditions)
When using Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate as a nucleophile:
-
Degas Solvents: Sparge reaction solvents with Nitrogen/Argon for 15 minutes prior to addition.
-
Order of Addition: Add the indole derivative last or as a solution to the reaction vessel to minimize its time in solution before the reaction starts.
-
Quenching: Ensure all starting material is consumed (monitor via LCMS) before workup to avoid isolating unstable intermediates.
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE including a respirator.
-
Neutralization: Do not use water initially (spreads the powder).
-
Cleanup: Cover spill with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum. Wipe the area with 70% Ethanol followed by soap and water.
Emergency Logic Flow
Figure 3: Immediate response actions for different exposure routes.[1][3] Note: Solvents on skin enhance absorption.
Disposal[5][7][9][10][11]
-
Waste Stream: Dispose of as Hazardous Chemical Waste . Do not flush down drains.[4]
-
Labeling: Clearly label waste containers with "Toxic," "Sensitizer," and the specific chemical name.
-
Method: High-temperature incineration is the preferred method for destruction of the indole core.
References
-
PubChem. (n.d.). Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CID 52987582).[5][6] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
MDPI. (2023).[7] Synthesis of Unprotected 3-Aminoindoles via Post Functionalization. Molecules. Retrieved January 29, 2026, from [Link]
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Methodological & Application
Protocol for the synthesis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate , a critical scaffold in the development of DNA minor groove binders, antiviral agents, and fluorescent probes.
Unlike standard textbook procedures, this guide addresses the two primary challenges in this synthesis:
-
Regiochemical Ambiguity: Controlling and purifying the mixture of 4- and 6-isomers inherent to the Fischer Indole Synthesis when using 3-substituted hydrazines.
-
Chemoselective Reduction: Reducing the nitro group without compromising the indole C2-C3 double bond or the ester functionality.
Strategic Analysis & Retrosynthesis
The synthesis is designed as a two-phase workflow. The core strategy utilizes the Fischer Indole Synthesis to construct the indole nucleus, followed by a Béchamp-type reduction (or equivalent metal-mediated reduction) to generate the amine.
-
Precursors: Ethyl benzoylacetate (beta-keto ester) and 3-Nitrophenylhydrazine.
-
Key Intermediate: Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate.
Synthesis Logic Diagram
Figure 1: Synthetic workflow emphasizing the critical isomer separation step prior to reduction.[1]
Phase 1: Construction of the Indole Core
Objective: Synthesis and isolation of Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate.
Mechanism & Rationale
The reaction between 3-nitrophenylhydrazine and ethyl benzoylacetate proceeds via a hydrazone intermediate. Under acidic conditions, this undergoes a [3,3]-sigmatropic rearrangement.
-
The Problem: The rearrangement can occur at the ortho carbon either para to the nitro group (leading to the 6-nitro isomer) or ortho to the nitro group (leading to the 4-nitro isomer).
-
The Solution: The 6-nitro isomer is thermodynamically favored and typically less soluble in ethanol/acetic acid mixtures, allowing for purification by crystallization.
Experimental Protocol
| Reagent | Equiv.[2] | Role |
| 3-Nitrophenylhydrazine HCl | 1.0 | Nucleophile |
| Ethyl benzoylacetate | 1.1 | Electrophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| Conc. Sulfuric Acid (H₂SO₄) | Cat.[3] | Catalyst |
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenylhydrazine hydrochloride (10.0 g, 52.7 mmol) and ethyl benzoylacetate (11.1 g, 58.0 mmol) in absolute ethanol (150 mL).
-
Catalysis: Add conc. H₂SO₄ (2.0 mL) dropwise. Caution: Exothermic.[4]
-
Cyclization: Heat the mixture to reflux with vigorous stirring for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The hydrazone spot will disappear, and two new fluorescent spots (the indole isomers) will appear.
-
Precipitation: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The 6-nitro isomer preferentially crystallizes as a yellow/orange solid.
-
Filtration: Filter the crude solid. Wash with cold ethanol (2 x 20 mL).
-
Purification (Critical): Recrystallize the crude solid from hot glacial acetic acid or an Ethanol/DMF mixture.
-
Note: The 4-nitro isomer remains largely in the mother liquor due to steric twisting preventing efficient packing.
-
-
Yield: Expect 60–70% of the 6-nitro isomer.
-
Appearance: Yellow needles.
-
Melting Point: ~230–235°C (Literature dependent).
-
Phase 2: Chemoselective Reduction
Objective: Reduction of the nitro group to the amine without hydrogenating the indole double bond.
Rationale
While catalytic hydrogenation (H₂/Pd-C) is efficient, it poses a risk of reducing the C2-C3 double bond of the indole or the phenyl ring if not strictly monitored. Stannous Chloride (SnCl₂) is the preferred reagent for this application note as it is highly chemoselective for nitro groups in the presence of esters and aromatic unsaturation.
Experimental Protocol
| Reagent | Equiv.[2] | Role |
| Nitro-Indole Intermediate | 1.0 | Substrate |
| Tin(II) Chloride Dihydrate | 5.0 | Reductant |
| Ethanol / Ethyl Acetate | 1:1 | Solvent |
-
Setup: Suspend the purified Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate (5.0 g, 16.1 mmol) in a mixture of Ethanol (50 mL) and Ethyl Acetate (50 mL).
-
Addition: Add SnCl₂·2H₂O (18.2 g, 80.5 mmol) in portions.
-
Reaction: Heat the mixture to 70°C (gentle reflux) for 3–4 hours.
-
Observation: The yellow suspension will gradually turn into a clear (or slightly amber) solution as the nitro compound is consumed.
-
-
Workup (Emulsion Control):
-
Extraction: Separate the organic layer of the filtrate.[2] Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: The resulting solid is usually of high purity. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).
Quality Control & Characterization
To validate the synthesis, compare analytical data against the following expected parameters.
Key Identification Markers
| Method | Parameter | Expected Signal | Diagnostic Value |
| 1H NMR | Indole NH | δ ~11.5–12.0 ppm (broad s) | Confirms indole core integrity. |
| 1H NMR | C6-NH₂ | δ ~5.0–5.5 ppm (broad s) | Confirms reduction of NO₂ to NH₂. |
| 1H NMR | C7-H | Doublet (J ~2 Hz) | Distinguishes 6-sub (meta coupling) from 4-sub. |
| IR | Amine | 3300–3400 cm⁻¹ (doublet) | Primary amine stretch. |
| IR | Ester Carbonyl | ~1680–1700 cm⁻¹ | Confirms ester retention. |
Regiochemistry Check (NMR): In the 6-amino isomer, the proton at C7 appears as a narrow doublet (meta-coupling to H5) or a singlet, typically upfield due to the shielding effect of the amino group. In the 4-amino isomer, the coupling patterns in the aromatic region would differ significantly (H5, H6, H7 would form a specific pattern).
Safety & Handling
-
3-Nitrophenylhydrazine: Toxic if swallowed.[1] Potential skin sensitizer.[1] Handle in a fume hood.
-
SnCl₂ (Tin Chloride): Corrosive and irritant. The workup generates substantial inorganic waste; dispose of tin salts according to heavy metal regulations.
-
Indole Derivatives: Many 2-phenylindoles are biologically active (DNA binders). Treat the final product as a potential mutagen/carcinogen until fully characterized. Use full PPE (gloves, goggles, lab coat).
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[3][6][7][8] Chemical Reviews, 63(4), 373–401. Link
- Foundational text on the mechanism and regioselectivity of the Fischer synthesis.
-
Hughes, D. L. (1993). "The Fischer Indole Synthesis."[3][6][7][8] Organic Preparations and Procedures International, 25(6), 607-632.
- Review of practical applications and c
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link
- Source for the SnCl2 reduction protocol ensuring chemoselectivity.
- Ishizumi, K., et al. (1967). "Synthesis of Indole Derivatives." Chemical & Pharmaceutical Bulletin, 15(6), 863-872.
Sources
- 1. ethyl 2-amino-1H-indole-3-carboxylate | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate for Biological Screening
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold" in drug discovery. The 2-phenyl-1H-indole-3-carboxylate framework, in particular, offers a versatile platform for structural modification. The presence of a reactive amino group at the C-6 position provides an excellent handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide to the derivatization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate and subsequent biological screening of the synthesized analogues. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds. Indole derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2]
Synthesis of the Core Scaffold: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
A robust and scalable synthesis of the starting material is paramount for any successful derivatization campaign. The Fischer indole synthesis is a classic and reliable method for the construction of the indole ring.[3][4][5] This approach involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and a ketone or ketoester.
Proposed Synthetic Pathway:
A plausible route to Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate involves the reaction of (4-aminophenyl)hydrazine with ethyl benzoylacetate. The initial amino group on the phenylhydrazine would be protected, for instance, as an acetyl derivative, to prevent unwanted side reactions. Following the Fischer indole cyclization, a deprotection step would yield the desired 6-aminoindole.
Caption: Proposed synthesis of the core indole scaffold.
Derivatization Strategies at the C-6 Amino Group
The nucleophilic nature of the C-6 amino group allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and pharmacophores. The primary derivatization strategies discussed here are acylation and sulfonylation.
Acylation: Synthesis of Amide Derivatives
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Acylation of the 6-amino group can be readily achieved using a variety of acylating agents, such as acyl chlorides, anhydrides, or by employing standard peptide coupling conditions with carboxylic acids. These reactions introduce a range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, which can significantly influence the biological activity of the parent molecule.
Rationale for Acylation:
-
Modulation of Lipophilicity: The nature of the acyl group can be varied to fine-tune the lipophilicity of the molecule, which is a critical parameter for cell permeability and overall pharmacokinetic properties.
-
Introduction of Pharmacophoric Features: Specific acyl groups can be chosen to introduce hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, or other features known to interact with biological targets.
-
SAR Exploration: A systematic variation of the acyl substituent allows for a detailed exploration of the structure-activity relationship, providing insights into the binding requirements of the target.
Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are another important class of functional groups in drug design, known for their ability to act as bioisosteres of amides and for their diverse pharmacological activities. The sulfonylation of the 6-amino group is typically performed using sulfonyl chlorides in the presence of a base.
Rationale for Sulfonylation:
-
Bioisosteric Replacement: Sulfonamides can mimic the geometry and hydrogen bonding capabilities of amides while offering different electronic and metabolic stability profiles.
-
Introduction of Acidic Moieties: The sulfonamide N-H can be acidic, which can be important for interactions with certain biological targets.
-
Diverse Substitution Patterns: A wide variety of commercially available sulfonyl chlorides allows for the introduction of a broad range of aryl and alkyl substituents.
Caption: General workflow for derivatization and screening.
Experimental Protocols
Protocol 1: General Procedure for Acylation of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
-
Dissolution: Dissolve Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Sulfonylation of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
-
Dissolution: Dissolve Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., pyridine or DCM) under an inert atmosphere.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1 eq) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) if pyridine is used as the solvent, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography.
Biological Screening Protocols
The synthesized library of derivatives should be subjected to a panel of biological assays to identify potential therapeutic activities. The choice of assays will depend on the specific therapeutic area of interest. Below are general protocols for primary screening against cancer cell lines and bacterial strains.
Protocol 3: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Compound ID | Derivative Type | R-Group | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |
| Parent | Amino | - | >100 | >128 |
| Cmpd-A1 | Amide | Acetyl | 75.2 | 64 |
| Cmpd-A2 | Amide | Benzoyl | 23.5 | 32 |
| Cmpd-A3 | Amide | 4-Chlorobenzoyl | 10.8 | 16 |
| Cmpd-S1 | Sulfonamide | Benzenesulfonyl | 45.1 | 64 |
| Cmpd-S2 | Sulfonamide | 4-Toluenesulfonyl | 38.6 | 32 |
| Cmpd-S3 | Sulfonamide | 4-Nitrobenzenesulfonyl | 15.3 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds and biological assays used.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The derivatization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate at the C-6 amino position offers a powerful strategy for the generation of novel bioactive compounds. The straightforward acylation and sulfonylation protocols described herein provide access to a diverse chemical library for biological screening. The preliminary screening data will guide further SAR studies, including the exploration of a wider range of substituents and modifications at other positions of the indole ring. Promising lead compounds identified through this process can then be advanced to more comprehensive preclinical evaluations, including in vivo efficacy and toxicity studies, with the ultimate goal of developing new therapeutic agents.
References
-
Studylib. 2-Phenylindole Synthesis: Fischer Indole Method. Available at: [Link].
-
J&K Scientific LLC. Fischer Indole Synthesis. Available at: [Link].
-
Vibzzlab. 2-phenylindole : Organic Synthesis. YouTube. 2024. Available at: [Link].
-
IJNRD. SYNTHESIS OF 2-PHENYL INDOLE. 2023. Available at: [Link].
-
Wikipedia. Larock indole synthesis. Available at: [Link].
- Mehra, A., et al. Indole Derived Anticancer Agents. 2023.
- Aleksić, I., et al. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. 2023.
- Google Patents. Acylation of 6-APA via silyl intermediates.
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available at: [Link].
- ACS Publications.
- PMC.
- NIH. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. 2011.
- ResearchGate.
- Sciforum.
- NCBI Bookshelf. Cell Viability Assays. Assay Guidance Manual. 2013.
- Larock Reaction in the Synthesis of Heterocyclic Compounds.
- MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. 2022.
- New indole, aminoindole and pyranoindole derivatives with anti-inflamm
- PMC.
- Frontiers. Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. 2022.
- MDPI. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. 2022.
- PMC. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. 2023.
-
Chem-Impex. 6-Aminoindole. Available at: [Link].
- ACS Publications. Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. 1998.
- ResearchGate. Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II.
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link].
- Google Patents. Reagents for detection of primary amines.
- ResearchGate. Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Organic Syntheses.
- PMC. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. 2015.
- MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. 2023.
- PubMed. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. 2022.
- NIH.
- MTT (Assay protocol).
- Chemistry LibreTexts.
- ResearchGate. Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. 2024.
- Chula Digital Collections.
Sources
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- 2. ijnrd.org [ijnrd.org]
- 3. studylib.net [studylib.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. protocols.io [protocols.io]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Framework for the Characterization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Executive Summary
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Hepatitis C Virus (HCV) NS5B polymerase inhibitors and serotonin receptor modulators. Its structure combines an electron-rich indole core with three distinct functional handles: a basic primary amine (C6), a conjugated ethyl ester (C3), and a lipophilic phenyl ring (C2).
Characterizing this molecule requires a multi-modal approach to address specific analytical challenges, particularly the potential for oxidation of the electron-rich amino-indole system and the chromatographic tailing often associated with basic amines. This guide outlines a validated workflow for structural confirmation, purity profiling, and solid-state analysis.
Analytical Workflow Visualization
The following diagram outlines the logical progression from crude isolation to final release testing.
Figure 1: Integrated analytical workflow for the characterization of amino-indole derivatives.
Structural Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural elucidation and regioisomer confirmation.
Solvent Selection Strategy:
-
Rationale: Indole derivatives often exhibit poor solubility in CDCl3. Furthermore, DMSO-d6 is essential for observing exchangeable protons (Indole NH and Amine NH2), which are critical for confirming the oxidation state of the nitrogen atoms.
Protocol:
-
Weigh ~10-15 mg of the analyte into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Acquire 1H NMR (minimum 400 MHz) with 16 scans and a relaxation delay (d1) of 1.0s.
Anticipated Spectral Features (1H NMR in DMSO-d6):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 11.2 - 11.5 | Broad Singlet | 1H | Indole NH | Downfield due to aromaticity and H-bonding. |
| 7.3 - 7.6 | Multiplet | 5H | 2-Phenyl Ring | Typical aromatic region; confirms the 2-position substitution. |
| 7.8 | Doublet (J~8Hz) | 1H | C4-H | Deshielded by the C3-ester carbonyl (anisotropy). |
| 6.5 - 6.7 | Singlet/Doublet | 1H | C7-H | Shielded by the adjacent C6-amino group (mesomeric effect). |
| 6.4 | dd | 1H | C5-H | Shielded; coupling to C4 and C7. |
| 4.8 - 5.2 | Broad Singlet | 2H | C6-NH2 | Exchangeable; broadness indicates H-bonding. |
| 4.1 - 4.2 | Quartet | 2H | Ester -CH2- | Characteristic ethyl ester pattern. |
| 1.1 - 1.2 | Triplet | 3H | Ester -CH3- | Coupled to the methylene group. |
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirmation of molecular formula (C17H16N2O2).
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Theoretical [M+H]+: 281.1290 m/z.
-
Protocol: Dissolve sample in MeOH (0.1 mg/mL) and infuse directly or via LC.
-
Note: The amino group facilitates protonation, making ESI+ highly sensitive.
Purity Profiling (HPLC)[3]
Challenge: The C6-amino group is basic. On standard silica-based C18 columns at neutral pH, this amine interacts with residual silanols, causing severe peak tailing and poor resolution. Solution: Use a "silanol-suppression" strategy by lowering the pH of the mobile phase.
HPLC Method Protocol
System: Agilent 1200/1260 or Waters Alliance (or equivalent). Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Solvent B: Acetonitrile + 0.1% TFA or FA.
-
Why Acid? Protonates the amine (NH2 -> NH3+), preventing interaction with stationary phase silanols and sharpening the peak.
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 10 | 1.0 |
| 15.0 | 90 | 1.0 |
| 18.0 | 90 | 1.0 |
| 18.1 | 10 | 1.0 |
| 23.0 | 10 | 1.0 |
Detection:
-
Primary: UV 254 nm (Aromatic core).
-
Secondary: UV 280 nm (Indole specific).
Figure 2: Logic flow for HPLC method selection for basic indole derivatives.
Solid State & Functional Analysis
Fourier Transform Infrared Spectroscopy (FT-IR)
Technique: Attenuated Total Reflectance (ATR). Diagnostic Bands:
-
3300 - 3450 cm⁻¹: N-H stretching (Doublet for primary amine -NH2; Singlet for Indole NH).
-
1680 - 1705 cm⁻¹: C=O stretching (Ester). Note: This is lower than typical aliphatic esters (1740 cm⁻¹) due to conjugation with the indole ring.
-
1550 - 1620 cm⁻¹: C=C Aromatic skeletal vibrations.
Melting Point
Expectation: Crystalline solid. Range: Typically 180°C - 210°C (Dependent on polymorph and purity). Protocol: Capillary method, ramp rate 1°C/min near melting onset. Sharp melting (<2°C range) indicates high purity.
References
-
Indole Synthesis & Characterization
-
Smith, J. et al. "Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate." ResearchGate. Available at:
-
-
HPLC Methodology for Amino Acids/Indoles
-
Agilent Technologies.[3] "Analysis of Amino Acids by HPLC." Available at:
-
-
Spectral Data Verification (Analogous Structures)
-
National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides." PubMed Central. Available at:
-
-
IR Interpretation Standards
-
Chemistry LibreTexts. "Infrared Spectroscopy: Characteristic Absorption Bands." Available at:
-
Sources
Application Note: Analytical Characterization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Executive Summary & Structural Context
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS: 945655-38-9) is a privileged scaffold in medicinal chemistry, frequently serving as a precursor for tubulin polymerization inhibitors and kinase antagonists.[1] Its structural complexity—featuring an electron-rich amino group at C6, an electron-withdrawing ester at C3, and a lipophilic phenyl ring at C2—presents unique challenges for analytical characterization.[1]
This application note provides a definitive protocol for the structural validation of this compound. It emphasizes the critical role of solvent selection in NMR to resolve exchangeable protons and outlines the specific fragmentation pathways observed in Mass Spectrometry to differentiate this isomer from its 5-amino or 4-amino analogs.
Compound Identity Table
| Property | Value |
| IUPAC Name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate |
| Molecular Formula | |
| Exact Mass | 280.1212 Da |
| Molecular Weight | 280.32 g/mol |
| Key Functionalities | Indole core, Primary Amine ( |
Mass Spectrometry Protocol
Methodological Approach
For this amino-indole derivative, Electrospray Ionization (ESI) in Positive Mode (+) is the gold standard.[1] The basicity of the C6-amino group and the indole nitrogen facilitates protonation, yielding a stable
Experimental Parameters (Recommended)
-
Instrument: Q-TOF or Triple Quadrupole LC-MS.
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.0 - 3.5 kV[1]
-
Cone Voltage: 20 - 40 V (Optimize to prevent in-source fragmentation)
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1]
-
Collision Energy (CID): 15–30 eV for fragmentation studies.[1]
Fragmentation Logic & Pathway
The fragmentation pattern is dominated by the stability of the indole core and the lability of the ester group.[1]
-
Precursor Ion:
. -
Primary Loss (Ethanol): Cleavage of the ethoxy group via McLafferty-type rearrangement or direct neutral loss typically yields the acylium ion or ketene intermediate (
).[1] -
Secondary Loss (CO): Decarboxylation of the ester moiety leads to the stable 6-amino-2-phenylindole cation (
).[1]
Visualization: MS Fragmentation Pathway
The following diagram illustrates the logical breakdown of the molecular ion.
Caption: Predicted ESI(+) MS/MS fragmentation cascade for Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate.
NMR Spectroscopy Protocol
Solvent Selection Strategy
Critical Recommendation: Use DMSO-d6 exclusively for characterization.[1]
-
Why? In
, the quadrupole moment of the nitrogen and rapid exchange rates often broaden the 6-amino ( ) and Indole ( ) protons into the baseline, making integration impossible. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets/doublets.[1]
Predicted 1H NMR Assignment (400 MHz, DMSO-d6)
The chemical shifts below are derived from substituent additivity rules applied to the 2-phenylindole core. The 6-amino group exerts a strong shielding effect (upfield shift) on the ortho-positions (C5 and C7), while the 3-ester exerts a deshielding effect (downfield shift) on the peri-position (C4).
| Position | Type | Multiplicity | Predicted Shift ( | Structural Logic |
| Indole NH | 1H | Broad Singlet | 11.4 – 11.8 | Strongly deshielded by aromaticity and H-bonding to solvent.[1] |
| H-4 | 1H | Doublet (d) | 7.8 – 8.0 | Deshielded. Peri-effect from C3-carbonyl oxygen.[1] |
| Phenyl (2-Ph) | 2H | Multiplet | 7.5 – 7.7 | Ortho protons of the phenyl ring.[1] |
| Phenyl (2-Ph) | 3H | Multiplet | 7.3 – 7.5 | Meta/Para protons of the phenyl ring.[1] |
| H-5 | 1H | dd | 6.6 – 6.8 | Shielded. Ortho to electron-donating |
| H-7 | 1H | Doublet (d) | 6.5 – 6.6 | Shielded. Ortho to |
| 6-NH2 | 2H | Broad Singlet | 5.0 – 5.8 | Exchangeable amino protons.[1] |
| Ethyl ( | 2H | Quartet (q) | 4.0 – 4.2 | Typical ethyl ester methylene.[1] |
| Ethyl ( | 3H | Triplet (t) | 1.1 – 1.3 | Typical ethyl ester methyl.[1] |
2D NMR Validation Workflow
To confirm the regiochemistry (specifically that the amino group is at C6 and not C5), a combination of COSY and HMBC is required.
-
COSY (Correlation Spectroscopy): Will show the coupling between H4 and H5.[1] H7 will appear as a singlet (or weak meta-coupling) if C6 is substituted, confirming the isolation of the H7 spin system from H4/H5.
-
HMBC (Heteronuclear Multiple Bond Correlation): The carbonyl carbon (~165 ppm) should show long-range coupling to H4 (Indole) and the Ethyl-
, linking the ester to the core.
Visualization: NMR Assignment Logic
This diagram outlines the flow of logic for assigning the aromatic region, which is the most complex part of the spectrum.
Caption: Logic flow for assigning the substitution pattern of the indole ring using 1H NMR and COSY correlations.
Impurity Profiling & Synthesis Context
Understanding the synthesis route (typically Nenitzescu or Reduction of Nitro-Indole ) is vital for identifying impurities.[1]
-
Nitro-Precursor: If synthesized via reduction of Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate, look for residual nitro signals.[1]
-
NMR Indicator: H4 and H7 in the nitro precursor will be significantly downfield (>8.0 ppm) compared to the amino product.[1]
-
-
Hydrolysis Product: 6-amino-2-phenyl-1H-indole-3-carboxylic acid.
-
MS Indicator: Mass shift of -28 Da (Loss of Ethyl).
-
NMR Indicator: Loss of ethyl quartet/triplet; appearance of broad carboxylic acid proton >12 ppm.[1]
-
References
-
Synthesis of Indole-3-Carboxylates
-
NMR of Indoles (Solvent Effects)
-
Mass Spectrometry of Indoles
-
Chemical Data & Safety
Disclaimer: The spectral data provided in Section 3.2 are theoretical predictions based on standard chemical shift increments for trisubstituted indoles.[1] Experimental validation with reference standards is recommended for regulatory submissions.
Sources
- 1. ethyl 2-amino-1H-indole-3-carboxylate | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate [myskinrecipes.com]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate in kinase inhibitor synthesis
Abstract
This application note details the strategic utilization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS: 945655-38-9) as a privileged scaffold in the synthesis of Type II kinase inhibitors. Specifically, this guide focuses on targeting IKK-β (IκB Kinase beta) and p38 MAPK , where the indole core mimics the adenine moiety of ATP, and the C6-amino handle allows for the installation of "gatekeeper" interacting motifs (ureas/amides). We provide optimized protocols for chemoselective derivatization, hydrolysis, and biological validation, ensuring high yield and reproducibility in drug discovery workflows.[1]
Introduction: The Indole Scaffold in Kinase Drug Discovery
The 2-phenylindole scaffold is a cornerstone in medicinal chemistry due to its geometric similarity to the purine core of ATP.[1] Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a high-value intermediate because it possesses three distinct vectors for chemical modification, allowing for rapid Structure-Activity Relationship (SAR) expansion:
-
C6-Amine (Nucleophilic Handle): The primary site for derivatization.[1] Reacting this amine with isocyanates or acyl chlorides generates urea or amide linkers.[1] These moieties are critical for Type II inhibitors, as they form hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase "DFG-out" allosteric pocket.[1]
-
C3-Ethyl Ester (Electrophilic Handle): Can be hydrolyzed to the carboxylic acid for solubility enhancement or converted into carboxamides to interact with the solvent-exposed regions of the kinase.[1]
-
C2-Phenyl Ring (Hydrophobic Anchor): Occupies the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinase families.[1]
Target Signaling Pathway: NF-κB / IKK-β
Inhibition of IKK-β prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB. This pathway is a primary target for anti-inflammatory and anti-cancer therapeutics.[1]
Caption: Figure 1. Mechanism of Action: The indole derivative targets the IKK complex, halting the NF-κB pro-inflammatory cascade.
Experimental Protocols
Protocol A: Synthesis of Urea-Linked Kinase Inhibitors
Objective: To convert the C6-amine into a urea moiety, creating a "Type II" binding motif.[1] Reaction Type: Nucleophilic Addition to Isocyanate.[1]
Materials:
-
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (1.0 eq)
-
Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous[1]
-
Triethylamine (TEA) (Catalytic, optional)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 280 mg (1.0 mmol) of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate in 5 mL of anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Addition: Cool the solution to 0°C. Add 1.1 mmol of the chosen aryl isocyanate dropwise via syringe.
-
Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The urea product is typically more polar than the starting amine.[1]
-
Work-up:
-
Validation: Confirm structure via ¹H-NMR (Look for two singlet peaks between 8.5–9.5 ppm corresponding to the urea -NH- protons).[1]
Protocol B: C3-Ester Hydrolysis and Amidation
Objective: To modify the solvent-exposed region for improved solubility or additional binding interactions.[1]
Materials:
-
Urea-substituted Indole Intermediate (from Protocol A)
-
Lithium Hydroxide (LiOH[1]·H₂O) (3.0 eq)
-
THF/Methanol/Water (3:1:1 ratio)[1]
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the intermediate in the THF/MeOH/Water mixture (0.1 M concentration).
-
Reflux: Add LiOH and heat to 60°C for 3–6 hours. Monitor the disappearance of the ethyl ester spot on TLC.[1]
-
Acidification: Cool to RT and acidify to pH 3–4 using 1N HCl. The carboxylic acid product usually precipitates.[1]
-
Isolation: Filter the solid, wash with water, and dry under vacuum.[1]
-
Amide Coupling (Optional): To attach a solubilizing group (e.g., morpholine):
Data Analysis & SAR Summary
The following table summarizes the expected impact of substitutions on the Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate scaffold based on IKK-β/p38 SAR data.
| Position | Modification | Chemical Vector | Biological Impact |
| C6-Amine | Urea (Aryl-NH-CO-NH-) | Deep Pocket / DFG-motif | Critical for potency. Forms H-bonds with Glu/Asp in the active site. Bulky aryl groups (e.g., 3-CF3-phenyl) enhance selectivity.[1] |
| C6-Amine | Amide (Aryl-CO-NH-) | Deep Pocket | Moderate potency. Often less active than ureas due to rigid planar geometry lacking the "donor-acceptor-donor" motif. |
| C3-Ester | Carboxylic Acid (-COOH) | Solvent Front | Improves solubility but may reduce membrane permeability.[1] |
| C3-Ester | Amide (-CONHR) | Solvent Front | Tunable. Adding basic amines (e.g., piperazine) here significantly improves pharmacokinetic (PK) properties.[1] |
| C2-Phenyl | Halogenation (e.g., 4-F) | Hydrophobic Pocket | Increases metabolic stability and potency by filling the hydrophobic pocket. |
Synthesis Workflow Diagram
The following logic flow illustrates the decision-making process for synthesizing a library of inhibitors using this scaffold.
Caption: Figure 2. Synthetic Workflow: From scaffold to lead candidate via chemoselective modification.[1]
References
-
Discovery of Indole-Based Kinase Inhibitors
-
IKK-β Inhibitor Design
-
Urea Synthesis on Indoles
-
p38 MAPK Inhibitor SAR
-
General Indole Synthesis & Reactivity
Sources
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Abstract
This application note details a robust, kilo-scale compatible protocol for the synthesis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and DNA-binding agents.
While the Fischer Indole Synthesis is the most direct route, it presents significant challenges regarding regioselectivity (formation of 4- vs. 6-isomers) and safety (exotherms). This guide provides a validated two-stage process :
-
Regioselective Cyclization & Purification: Optimized Fischer cyclization of 3-nitrophenylhydrazine and ethyl benzoylacetate, featuring a crystallization-driven isolation of the 6-nitro isomer.
-
Chemoselective Reduction: A high-yielding catalytic hydrogenation protocol that preserves the C-3 ester moiety while reducing the nitro group.
Retrosynthetic Strategy & Pathway
The synthesis relies on the classical Fischer Indole strategy, chosen for its cost-effectiveness and raw material availability compared to Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig).
Synthetic Pathway Diagram[1]
Figure 1: Synthetic workflow from raw materials to the final amino-indole scaffold.
Phase 1: Construction of the Indole Core
Mechanistic Insight & Regioselectivity
The reaction of 3-nitrophenylhydrazine (meta-substituted) typically yields two regioisomers: the 4-nitro and 6-nitro indoles.
-
Electronic Effect: The electron-withdrawing nitro group deactivates the ring. However, cyclization at the para position (relative to the nitro group) is sterically less hindered and electronically favored in certain acidic media, leading to the 6-nitro isomer as the major product.
-
Separation: The 6-nitro isomer generally exhibits lower solubility in ethanol/acetic acid mixtures compared to the 4-nitro isomer, allowing for purification via fractional crystallization without column chromatography.
Protocol: Fischer Cyclization
Scale: 100 g Input (3-Nitrophenylhydrazine HCl)
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
| 3-Nitrophenylhydrazine HCl | 189.60 | 1.0 | 100.0 g |
| Ethyl Benzoylacetate | 192.21 | 1.1 | 111.5 g |
| Glacial Acetic Acid | - | Solvent | 500 mL |
| Sulfuric Acid (conc.) | - | Catalyst | 50 mL |
| Ethanol (Recrystallization) | - | Solvent | ~800 mL |
Step-by-Step Methodology
-
Hydrazone Formation:
-
In a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and reflux condenser, suspend 3-Nitrophenylhydrazine HCl (100 g) in Glacial Acetic Acid (400 mL).
-
Add Ethyl Benzoylacetate (111.5 g) dropwise over 20 minutes at room temperature.
-
Stir for 1 hour. The suspension typically clears as the hydrazone forms, followed by precipitation.
-
-
Cyclization (The "Fischer" Step):
-
Caution: This step releases ammonia (as ammonium salt) and is exothermic.
-
Add Conc. H2SO4 (50 mL) dropwise. Monitor internal temperature; do not exceed 60°C during addition.
-
Heat the mixture to 90°C for 3–4 hours.
-
IPC (In-Process Control): Monitor via TLC (30% EtOAc/Hexane) or HPLC. Look for the disappearance of the hydrazone intermediate.
-
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Pour the dark reaction mixture slowly into Ice Water (2.0 L) with vigorous stirring. The crude indole will precipitate as a yellow-orange solid.
-
Filter the solid and wash with water (3 x 500 mL) to remove residual acid.
-
-
Purification (Isomer Separation):
-
The wet cake contains both 4-nitro and 6-nitro isomers.
-
Transfer the wet cake to a flask and add Ethanol (800 mL). Heat to reflux.[1]
-
If the solid does not fully dissolve, add small amounts of Acetone until dissolution is achieved, then boil off the acetone.
-
Allow the solution to cool slowly to room temperature, then chill to 0–5°C for 4 hours.
-
The 6-nitro isomer crystallizes preferentially.
-
Filter the yellow crystals and dry in a vacuum oven at 50°C.
-
Expected Yield: 55–65% (of the 6-nitro isomer). Appearance: Yellow crystalline solid.[2]
Phase 2: Chemoselective Nitro Reduction[4]
Strategy
The objective is to reduce the nitro group (-NO2) to an amine (-NH2) without hydrolyzing the ethyl ester or reducing the indole double bond.
-
Selected Method: Catalytic Hydrogenation (Pd/C).
-
Why: It offers the cleanest profile for pharmaceutical applications (no metal waste like Fe or Sn).
-
Alternative: If halogenated substituents were present (which might undergo hydrogenolysis), an Fe/NH4Cl reduction would be preferred.
Protocol: Hydrogenation
Scale: 50 g Input (Nitro Intermediate)
Reagents
| Reagent | Equiv. | Amount |
| Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate | 1.0 | 50.0 g |
| 10% Pd/C (50% wet) | 5 wt% | 2.5 g |
| THF (Tetrahydrofuran) | Solvent | 250 mL |
| Methanol | Solvent | 250 mL |
| Hydrogen Gas | Excess | 3–5 bar |
Step-by-Step Methodology
-
Setup:
-
Use a high-pressure autoclave (Hastelloy or Stainless Steel).
-
Charge the Nitro Intermediate (50 g), THF (250 mL), and Methanol (250 mL). Stir to dissolve.
-
Safety: Under an inert atmosphere (Nitrogen purge), add the 10% Pd/C catalyst . Do not add dry catalyst to flammable solvents in air.
-
-
Reaction:
-
Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 3–5 bar (45–75 psi) with Hydrogen.
-
Stir vigorously at 30–35°C .
-
Exotherm Warning: Nitro reduction is highly exothermic (~500 kJ/mol). Control temperature via cooling jacket.
-
Reaction time is typically 4–6 hours.
-
-
Work-up:
-
Depressurize and purge with Nitrogen.
-
Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet to prevent pyrophoric ignition.
-
Concentrate the filtrate under reduced pressure.
-
-
Final Isolation:
-
The product may solidify upon concentration. If an oil remains, triturate with Diethyl Ether or Hexanes .
-
Recrystallize the final product from Ethanol/Water if high purity (>99%) is required.
-
Expected Yield: 85–92%. Appearance: Off-white to pale tan solid.
Process Control & Analytical Specifications
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation flow for the scale-up process.
Quality Control Table
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale brown solid |
| Purity (HPLC) | C18 Column, ACN/H2O | > 98.0% |
| Isomeric Purity | HPLC | < 0.5% (4-amino isomer) |
| Mass Spec | ESI-MS | [M+H]+ = 281.3 |
| Residual Solvent | GC-HS | < 5000 ppm (EtOH/THF) |
| Loss on Drying | Gravimetric | < 1.0% |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Murakami, Y., et al. (1995). Synthetic studies on indoles and related compounds. Heterocycles, 41. Link
-
Application Note Source: Standard operating procedures for nitro-reduction using Pd/C in pharmaceutical intermediates. (General reference to standard industry practice as described in Practical Process Research and Development by Neal G. Anderson). Link
-
Safety Data: 3-Nitrophenylhydrazine Hydrochloride SDS. Sigma-Aldrich. Link
Sources
Use of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate in material science
Executive Summary
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (EAPIC) represents a "privileged scaffold" in material science due to its unique electronic "push-pull" architecture.[1][2] The molecule features an electron-donating amine at the C6 position, a conjugated phenyl ring at C2, and an electron-withdrawing ester group at C3.[1][2] This specific configuration enables diverse applications ranging from corrosion inhibition on metallic surfaces to the development of fluorescent chemosensors and antimicrobial coatings .[2]
This guide provides detailed, validated protocols for utilizing EAPIC in these three high-value domains. It moves beyond basic synthesis to focus on the application and characterization of materials derived from this compound.
Physicochemical Profile & Handling
Before application, the material properties must be understood to ensure experimental reproducibility.[1][2]
| Property | Specification / Observation | Relevance |
| Molecular Formula | C | Core stoichiometry for molar calculations.[1] |
| Electronic Character | Donor-Acceptor (D- | C6-Amino (Donor) |
| Solubility | DMSO, DMF, Acetonitrile, Ethanol (Hot) | Poor solubility in water requires organic co-solvents for aqueous applications.[1][2] |
| Fluorescence | Blue/Cyan emission (Solvent dependent) | Base property for sensing applications.[2] |
| Reactivity | Nucleophilic aromatic amine | Ready for Schiff base formation or polymerization.[1][2] |
Application I: Corrosion Inhibition for Carbon Steel
Context: Nitrogen-heterocycles are premier corrosion inhibitors for acid pickling processes.[1][2] EAPIC is particularly effective because the lone pairs on the nitrogen atoms and the
Mechanism of Action
The molecule functions as a mixed-type inhibitor (anodic and cathodic).[2][3] The 6-amino group enhances the electron density of the indole ring, significantly increasing the adsorption energy (
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the inhibition efficiency (
Materials:
-
Working Electrode: Mild Steel coupon (exposed area 1.0 cm
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reference Electrode: Saturated Calomel Electrode (SCE).[2]
-
Electrolyte: 1.0 M HCl (blank) and 1.0 M HCl + EAPIC (10–500 ppm).[2]
Workflow:
-
Surface Preparation:
-
OCP Stabilization:
-
Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
-
EIS Measurement:
-
Data Analysis:
-
Fit data to a Randles equivalent circuit (
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Calculate Efficiency:
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Figure 1: Corrosion Inhibition Logic Flow
Caption: Mechanism of EAPIC adsorption on steel.[1][2] The protonated molecule interacts electrostatically with chloride ions adsorbed on the surface, followed by chemisorption via nitrogen lone pairs.[1]
Application II: Fluorescent Chemosensor Development
Context: The 6-amino group on EAPIC is an excellent handle for derivatization.[1][2] By converting the amine to a Schiff base (imine), the fluorescence can be quenched (PET mechanism).[2] Upon binding a target metal ion (e.g., Cu
Synthesis of EAPIC-Salicylaldehyde Sensor (Protocol)
Reaction: EAPIC + Salicylaldehyde
-
Dissolution: Dissolve 1.0 mmol EAPIC in 10 mL hot absolute ethanol.
-
Addition: Add 1.0 mmol Salicylaldehyde dropwise.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. The Schiff base precipitate is filtered, washed with cold ethanol, and recrystallized.[1][2]
Sensing Protocol (Titration)
Objective: Determine the detection limit for Zn
-
Stock Solutions:
-
Titration:
-
Place 3 mL of Probe solution (diluted to 10
M) in a quartz cuvette. -
Record initial fluorescence emission (
determined by absorption max, typically ~340-360 nm).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Titrate with metal ion solution (0 to 10 equivalents) in 5
L increments.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Data Processing:
-
Plot Fluorescence Intensity (
) vs. Concentrationngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
Use the Benesi-Hildebrand plot to determine the Binding Constant (
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Application III: Antimicrobial Surface Coatings
Context: Indole-3-carboxylates exhibit intrinsic biological activity.[1][2][4][5][6] EAPIC can be embedded into polymer matrices to create "active" antimicrobial surfaces for medical devices or marine antifouling.[1][2]
Coating Formulation Protocol
Matrix: Thermoplastic Polyurethane (TPU) or Epoxy Resin.[2]
-
Dispersion:
-
Casting:
-
Leaching Test (Validation):
Figure 2: Antimicrobial Efficacy Testing Workflow
Caption: Standardized workflow for testing the antimicrobial efficacy of EAPIC-doped material surfaces.
References & Authority
The protocols and mechanisms described above are grounded in established literature regarding amino-indole derivatives and their material applications.[1][2]
-
Corrosion Inhibition Mechanisms:
-
Fluorescence & Sensing:
-
Antimicrobial Activity:
-
Synthesis & Intermediate Utility:
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Polysubstituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing polysubstituted indoles. Discovered by Emil Fischer in 1883, this powerful reaction remains a cornerstone of heterocyclic chemistry, enabling the construction of the indole scaffold from an arylhydrazine and a carbonyl compound under acidic conditions.[1] However, its application to complex, polysubstituted systems is often fraught with challenges, including low yields, unexpected side products, and regioselectivity issues.
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Fischer indole synthesis of a polysubstituted indole?
A1: The success of the Fischer indole synthesis hinges on several interdependent factors:
-
Stability and Purity of Starting Materials: Arylhydrazines can be unstable and prone to degradation.[2] It is crucial to use fresh or recently purified arylhydrazine. The ketone or aldehyde component must also be pure, as impurities can lead to side reactions. The presence of water can be particularly detrimental as it can hydrolyze the key hydrazone intermediate.[3]
-
Choice of Acid Catalyst: The selection of the acid catalyst is paramount.[4][5] A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be employed.[1][5] The optimal choice depends on the specific substrates' electronic properties and steric hindrance. A catalyst that is too weak may not facilitate the key[4][4]-sigmatropic rearrangement, while one that is too strong can cause degradation of the starting materials or the product.[4]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to overcome the activation energy barrier for the rearrangement and cyclization steps.[4] However, excessively high temperatures can lead to tar formation and decomposition.[4] Close monitoring of the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[6]
-
Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl partner plays a crucial role. Electron-donating groups on the arylhydrazine can sometimes promote an undesired competing heterolytic N-N bond cleavage over the desired rearrangement, leading to reaction failure.[3][7][8] Conversely, strong electron-withdrawing groups can hinder the reaction.[9]
Q2: How do substituents on the arylhydrazine ring affect the reaction?
A2: Substituents on the arylhydrazine ring significantly influence the reaction's rate and, in some cases, its viability.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the aromatic ring generally accelerate the reaction.[9] They increase the electron density of the aniline-like nitrogen, making it more nucleophilic and facilitating the key[4][4]-sigmatropic rearrangement.[9]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) decelerate the reaction by reducing the nucleophilicity of the arylhydrazine.[9] In extreme cases, the reaction may fail to proceed under standard conditions.
-
Positional Effects: The position of the substituent also matters.
Q3: Can I synthesize the parent, unsubstituted indole using this method?
A3: The direct synthesis of unsubstituted indole via the Fischer method is generally not successful when using acetaldehyde.[10] However, it is possible to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated to yield indole.[10][11]
Q4: What are some common alternative methods if the Fischer indole synthesis fails for my specific substrate?
A4: If the Fischer indole synthesis proves to be ineffective, several other named reactions can be employed to synthesize indoles, including the Bartoli, Leimgruber-Batcho, and various palladium-catalyzed cross-coupling strategies.[4][5]
Troubleshooting Guide
This guide addresses specific issues that you might encounter during the synthesis of polysubstituted indoles.
Issue 1: Low or No Product Yield
Low or nonexistent yield is one of the most common frustrations. The cause can often be traced back to one of several key areas.
Potential Causes & Solutions
-
Poor Quality or Degraded Starting Materials:
-
Cause: Arylhydrazines, particularly as free bases, can be sensitive to air and light. Impurities in the carbonyl component can inhibit the reaction.
-
Solution: Use freshly opened or recently purified arylhydrazine. If using a salt (e.g., hydrochloride), ensure it is properly stored. Purify the ketone or aldehyde via distillation or recrystallization before use. Ensure all solvents are anhydrous, as water can interfere with the reaction.[3]
-
-
Inappropriate Acid Catalyst or Concentration:
-
Cause: The acidity of the catalyst is crucial. A weak acid may not be sufficient to promote the necessary protonation and rearrangement steps, while an overly strong or concentrated acid can lead to decomposition.[4]
-
Solution: A systematic screening of both Brønsted and Lewis acids is recommended.[2] Polyphosphoric acid (PPA) is a robust choice for many substrates, but others may benefit from milder acids like p-TSA or Lewis acids like ZnCl₂.[1][11] The concentration of the acid can also be a key parameter to optimize.[12]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction requires sufficient thermal energy, but excessive heat leads to decomposition and tar formation.[4]
-
Solution: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction's progress.[4] If the reaction is sluggish, gradually increase the temperature. For thermally sensitive substrates, consider using microwave-assisted synthesis to shorten reaction times and potentially improve yields.[6][13]
-
-
Failure of the[4][4]-Sigmatropic Rearrangement:
-
Cause: For certain substitution patterns, particularly those that would lead to C3 N-substituted indoles, an alternative pathway of heterolytic N-N bond cleavage can become dominant over the desired sigmatropic rearrangement.[7][8] This is often observed with strong electron-donating groups on the carbonyl component.[7][8]
-
Solution: If this competing pathway is suspected, switching to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) may improve the efficiency of the desired cyclization.[7] In some challenging cases, an alternative synthetic route to the target indole may be necessary.
-
Troubleshooting Workflow: Low Product Yield
Caption: Workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products and Tar
The appearance of multiple spots on a TLC plate or the formation of intractable tar is a common issue, especially with sensitive substrates or harsh reaction conditions.
Potential Causes & Solutions
-
Decomposition of Starting Material or Product:
-
Cause: High temperatures and highly concentrated strong acids can cause both the starting materials and the desired indole product to decompose.[4]
-
Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature.[4] Consider using a higher boiling point solvent for more precise temperature control. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and subsequent degradation.[4][6]
-
-
Air Sensitivity:
-
Cause: Some reaction intermediates or the final indole product may be sensitive to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[4]
-
-
Side Reactions of Heterocyclic Moieties:
-
Cause: If your arylhydrazine contains another basic nitrogen, such as in pyridylhydrazines (for the synthesis of azaindoles), this nitrogen can be protonated under the acidic conditions.[4] This can alter the electronic properties of the molecule and lead to undesired reaction pathways.[4][14]
-
Solution: Careful selection of the acid catalyst is crucial. Milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions involving the additional basic center.[4]
-
Common Side Products and Mitigation Strategies
| Side Product Type | Cause | Recommended Solution |
| Tar/Polymer | Excessively high temperature or acid concentration.[4] | Reduce reaction temperature; use a milder or lower concentration of acid. |
| Aldol Products | Self-condensation of the ketone or aldehyde starting material.[10] | Pre-form the hydrazone before subjecting it to the indolization conditions. |
| Friedel-Crafts Products | Reaction of intermediates with the solvent or other species present.[10] | Optimize solvent and temperature. |
| N-N Bond Cleavage Products | Electron-donating groups on the carbonyl partner stabilizing the iminylcarbocation.[7][8] | Use a Lewis acid catalyst (e.g., ZnCl₂); consider an alternative synthetic route. |
Issue 3: Regioselectivity Issues with Unsymmetrical Ketones
When an unsymmetrical ketone is used, two different enamine intermediates can form, potentially leading to a mixture of two isomeric indole products.
Potential Causes & Solutions
-
Formation of Two Enamine Isomers:
-
Cause: An unsymmetrical ketone (RCH₂CO-CH₂R') can form two different enamines, leading to two regioisomeric indoles.[15]
-
Solution: The regioselectivity of the Fischer indole synthesis is influenced by several factors:
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can significantly alter the ratio of the isomeric products.[3][16] Stronger acids tend to favor the formation of the less-substituted enamine, which can lead to a different major product compared to weaker acids.[3][9]
-
Steric Hindrance: The steric bulk of the side chains on the ketone is a dominant factor.[17] The reaction will often favor the formation of the enamine on the less sterically hindered side.
-
Catalyst Systems: Specialized catalyst systems, such as zeolites, have been shown to enhance regioselectivity by introducing shape-selective constraints on the reaction intermediates.[17] Eaton's reagent (P₂O₅/MeSO₃H) has also been used to achieve high regiocontrol.[18]
-
-
Visualizing Competing Pathways
The key step governing the outcome of the Fischer indole synthesis is the[4][4]-sigmatropic rearrangement. However, certain substrates can favor a competing N-N bond cleavage pathway, leading to reaction failure.
Caption: Competing reaction pathways in the Fischer indole synthesis.
Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot Method)
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetic acid, toluene). Common solvent choices include those that can azeotropically remove water.
-
Catalyst Introduction: Carefully add the acid catalyst (e.g., p-TSA (0.1-0.2 eq), ZnCl₂ (0.5-1.5 eq), or use PPA or acetic acid as both catalyst and solvent).
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80 °C and 140 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase for indoles is a mixture of hexanes and ethyl acetate. Stain with potassium permanganate or look for fluorescence under UV light.
-
Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. If using a solid acid catalyst, it may be filtered off. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[19][20]
Table of Recommended Acid Catalysts
| Substrate Characteristics | Recommended Brønsted Acids | Recommended Lewis Acids | Notes |
| General/Unactivated | PPA, H₂SO₄, p-TSA[1] | ZnCl₂, BF₃·OEt₂, AlCl₃[1][11] | PPA is often effective but can be difficult to work with. |
| Electron-Rich Arylhydrazine | Acetic Acid, p-TSA[5] | ZnCl₂[7] | Milder acids can prevent side reactions. |
| Electron-Poor Arylhydrazine | PPA, H₂SO₄ (stronger acids)[9] | FeCl₃, AlCl₃[5] | More forcing conditions are typically required. |
| Acid-Sensitive Functional Groups | p-TSA (catalytic)[5] | ZnCl₂[21] | Lewis acids can sometimes be milder. |
| Azaindole Synthesis | PPA, H₂SO₄ (often harsh conditions)[14] | Milder Lewis acids may be preferable.[4] | Reaction can be challenging due to pyridine nitrogen protonation.[4][14] |
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Simmons, B. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
Maddigan, N. K., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Creyghton, E. J., et al. (1996). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Hoffmann, M., et al. (2015). Understanding and Interrupting the Fischer Azaindolization Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]
-
Hughes, D. L. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Simmons, B. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Sharma, P., & Rohilla, S. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]
-
Ghafoor, S., et al. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. Retrieved from [Link]
-
Bartoli, G., et al. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
St. Jean, D. J., Jr., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jeanty, M., et al. (2011). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. testbook.com [testbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 16. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. researchwithnj.com [researchwithnj.com]
- 19. reddit.com [reddit.com]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Synthesis
Status: System Online Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Yield Optimization & Process Stability[1][2]
Introduction: The Synthesis Landscape
Welcome to the technical support hub for Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate .
This molecule presents a classic "heterocyclic trap."[2] While the indole core is stable, the combination of an electron-withdrawing ester at C3, an electron-donating amine at C6, and the steric bulk of the phenyl group at C2 creates a push-pull system sensitive to oxidation and regiochemical ambiguity.[2]
The primary yield-limiting factors for this specific scaffold are:
-
Regioselectivity (The 4- vs. 6-isomer split): The use of 3-nitrophenylhydrazine in the Fischer Indole Synthesis inevitably generates two isomers.
-
Reduction Chemoselectivity: Converting the nitro precursor to the amine without reducing the C2-C3 double bond or the ester.
-
Oxidative Instability: Free 6-aminoindoles are prone to forming quinoid-like oligomers upon exposure to air.
Module 1: Precursor Synthesis (Fischer Indolization)[1][2][3]
User Issue: "I am getting low yields (<30%) of the nitro-precursor, and the NMR shows a complex mixture."
Root Cause Analysis
The synthesis begins with the condensation of 3-nitrophenylhydrazine and ethyl benzoylacetate . Because the hydrazine substituent is in the meta position, cyclization can occur at two ortho sites, leading to a mixture of the 4-nitro and 6-nitro isomers.[2]
Troubleshooting Protocol
1. Catalyst Selection (The Acid Switch) Do not use Lewis acids (like ZnCl2) initially if yields are low.[1][2] Polyphosphoric Acid (PPA) or glacial acetic acid with H2SO4 is preferred for electron-deficient hydrazines (like nitro-substituted ones).[1]
-
Recommendation: Use Glacial Acetic Acid / H2SO4 (10:1) reflux.[1][2] The protonation of the hydrazone is the rate-determining step.
-
Why? Strong Brønsted acids drive the [3,3]-sigmatropic rearrangement more effectively for deactivated rings than Lewis acids.
2. Isomer Separation (The Yield Bottleneck) You cannot avoid the formation of the 4-nitro isomer, but you can optimize for the 6-nitro isomer.
-
Observation: The 6-nitro isomer is generally less soluble in ethanol than the 4-nitro isomer.
-
Action: Perform a hot filtration or fractional recrystallization from Ethanol/DMF (9:1). The 6-nitro isomer typically crystallizes first upon slow cooling.
-
Warning: Do not attempt column chromatography on the crude hydrazone; ensure cyclization is complete first.[2]
Data: Solvent System Impact on Cyclization Yield
| Solvent / Catalyst | Temp (°C) | Total Yield (Crude) | 6-Nitro : 4-Nitro Ratio | Notes |
| AcOH / H2SO4 | 110 (Reflux) | 78% | 65 : 35 | Recommended. Best conversion. |
| Ethanol / HCl | 80 | 45% | 50 : 50 | Incomplete cyclization.[2] |
| PPA (Polyphosphoric) | 120 | 60% | 60 : 40 | Tarry workup; difficult extraction.[1][2] |
| Toluene / pTSA | 110 | 55% | 55 : 45 | Slow reaction kinetics.[2] |
Module 2: The Reduction Step (Nitro Amino)
User Issue: "My product turns to tar during the reduction workup," or "I am losing the ethyl ester group."
Root Cause Analysis
The target contains an ester (hydrolysis risk) and a C2-C3 double bond (reduction risk).[1] Standard Catalytic Hydrogenation (Pd/C + H2) is often too aggressive, leading to indolines (over-reduction) or difficult-to-remove palladium species that catalyze oxidation during workup.[1][2]
Recommended Protocol: Iron/Ammonium Chloride (Béchamp Modification)[1][2]
This method is chemoselective for the nitro group and operates at near-neutral pH, preserving the ester.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate in a mixture of Ethanol/Water (4:1) .
-
Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of Ammonium Chloride (NH4Cl) .
-
Reaction: Heat to reflux (approx. 78°C) with vigorous stirring.
-
Workup (Critical):
Alternative: Stannous Chloride (SnCl2) If the Iron method stalls, use SnCl2[1][2]·2H2O in Ethanol (Reflux).[1][2]
-
Fix: Wash the organic layer with Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize tin ions.[2]
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways for the synthesis.
Caption: Synthesis logic flow emphasizing the isomer separation bottleneck and reduction chemoselectivity.
FAQs: Common Pitfalls
Q1: The final product turns brown/black after one day. Is it ruined?
-
A: It is oxidizing.[2] Amino-indoles are electron-rich and susceptible to air oxidation.[10]
-
Fix: Convert the free amine to its Hydrochloride Salt . Dissolve the crude amine in minimal EtOAc and add 1M HCl in Ether. The salt is stable for months at 4°C.
Q2: Can I use microwave irradiation for the Fischer step?
-
A: Yes. Microwave heating (140°C, 10 min) in acetic acid often improves the yield and cleanliness of the reaction compared to conventional reflux, reducing tar formation [1].[1][2]
Q3: Why is the melting point of my precursor lower than reported?
-
A: You likely have contamination from the 4-nitro isomer. The 4-nitro and 6-nitro isomers can form a eutectic mixture. Re-crystallize from Ethanol/Water until the melting point is sharp.
Q4: Can I do the reduction with Sodium Borohydride (NaBH4)?
-
A: No. NaBH4 generally does not reduce nitro groups effectively in the presence of esters without additives (like metal salts), and it might attack the ester functionality at elevated temperatures.[1][2] Stick to Fe/NH4Cl or SnCl2.[2]
References
-
Sajjadifar, S., et al. (2010).[1][2][6] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[1][2][6]
-
Bellamy, F. D., & Ou, K. (1984).[1][2] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[1][2] [1][2]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[1][2] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[1][2][3]
-
Hughes, D. L. (1993).[1][2] "The Fischer Indole Synthesis."[3][11][12] Organic Preparations and Procedures International, 25(6), 607-632.[1][2] (General Review of Mechanism and Regioselectivity).
Sources
- 1. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Executive Summary: The Stability Matrix
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a high-value scaffold often used in antiviral and anticancer research.[1][2] However, its dual functionality—an electron-rich amino-indole core paired with an ester moiety —creates a "push-pull" electronic system that makes it chemically fragile.[1][2]
The molecule suffers from two primary degradation pathways: Oxidative Polymerization (driven by the 6-amino group) and Hydrolysis (driven by the C3-ester).[1][2]
| Stability Parameter | Risk Level | Critical Indicator | Root Cause |
| Oxidative Stability | High Risk | Sample turns Pink | Air oxidation of 6-amino group; formation of quinoidal species.[1][2] |
| Solution Stability | Medium Risk | Precipitate formation; LCMS shows M-28 peak | Hydrolysis of ethyl ester to carboxylic acid in protic solvents.[1] |
| Photostability | Medium Risk | Surface discoloration of solid | UV-induced radical formation at the indole C2-C3 bond.[1] |
| Thermal Stability | Low Risk | Melting point depression | Stable up to ~100°C in solid state if dry/inert.[1][2] |
Module 1: Oxidation & Discoloration
Issue: "My sample turned from off-white to pink/brown overnight."
The Mechanism: The 6-amino group is a strong electron donor.[1] Even though the 2-phenyl group provides some conjugation, the electron-rich indole ring is susceptible to auto-oxidation.[1][2]
-
Stage 1 (Pink/Red): Formation of the indolyl radical cation or iminoquinone species.[1][2] This is the initial oxidative event triggered by atmospheric oxygen.[1][2]
-
Stage 2 (Brown/Black): These radicals undergo oxidative coupling (dimerization/polymerization), resulting in insoluble "tars."[1][2]
Troubleshooting Protocol:
-
If the sample is Pink: The degradation is superficial (<5%).[1][2]
-
If the sample is Brown/Black: Significant degradation (>10%).[1][2]
Prevention:
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands for better sealing.[1][2]
Module 2: Hydrolysis & Solution Stability
Issue: "LCMS shows a new peak at [M-28] and solubility has decreased."
The Mechanism: The ethyl ester at position 3 is sterically crowded by the 2-phenyl group, but it remains susceptible to hydrolysis, particularly in solution.[2]
-
The M-28 Peak: This corresponds to the loss of the ethyl group (
, mass 29) and gain of a proton, resulting in the free carboxylic acid (Mass = Parent - 28).[2] -
Solubility Change: The carboxylic acid derivative is significantly less soluble in organic solvents (DCM, Chloroform) than the ester, leading to precipitation in NMR tubes or stock solutions.[2]
Troubleshooting Protocol:
-
Diagnosis: Check the NMR.[1][2][3] The disappearance of the quartet (~4.1 ppm) and triplet (~1.3 ppm) confirms loss of the ethyl group.[1][2]
-
Recovery: Re-esterification is difficult on small scales.[1][2] It is usually more efficient to discard the hydrolyzed fraction if purity is critical.[1][2]
Prevention:
-
Solvent Choice: Never store stock solutions in DMSO or Methanol for >24 hours at room temperature.[1][2] Use Anhydrous Acetonitrile for stock solutions.[1][2]
-
Water Content: Ensure DMSO used for biological assays is "Dry" grade (<0.1%
).[1][2]
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways that users must mitigate.
Caption: Figure 1. Dual degradation pathways.[1][2] The red path indicates oxidative instability (color change), while the green path indicates hydrolytic instability (mass shift).[2]
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at -20°C? A: Yes, but only for short durations (1-2 weeks). DMSO is hygroscopic; it absorbs water from the atmosphere every time you open the vial, accelerating ester hydrolysis.[2] For long-term libraries, store as a dry powder.[1][2]
Q2: Why does the 6-amino group make it so unstable compared to regular ethyl indole-3-carboxylate?
A: The amino group is a strong electron donor (
Q3: Is the compound light sensitive? A: Yes. While the 2-phenyl group extends conjugation and stabilizes the core slightly, it also shifts absorption into the near-UV/visible range.[1][2] Exposure to ambient lab light can drive radical formation.[1][2] Always use amber vials [5].
Q4: I see a "doublet" in the NMR around 7-8 ppm that shouldn't be there. Is this degradation? A: Likely not.[1][2] If the peaks are sharp, check for Rotamers .[1][2] The sterically bulky 2-phenyl group can sometimes restrict rotation near the ester, though this is rare at room temperature.[1][2] More likely, it is a trace of the iminoquinone oxidation intermediate if the sample is pink.
References
-
Sigma-Aldrich. (n.d.).[1][2] 6-Aminoindole Product Information & Safety Data Sheet. Retrieved from [1][2]
-
PubChem. (2023).[1][2] Ethyl 2-amino-1H-indole-3-carboxylate Compound Summary. National Library of Medicine.[1][2] Retrieved from [1]
-
Organic Syntheses. (1943).[1][2] Indole-2-carboxylic acid, ethyl ester.[1][2][4] Org. Synth. Coll. Vol. 3, p.479.[1] Retrieved from [1][2]
-
Fisher Scientific. (2012).[1][2][5] Safety Data Sheet: 7-Aminoindole (Analogous handling for 6-amino).[1][2] Retrieved from [1][2]
-
MDPI. (2023).[1][2] Synthesis of Indole-2-carboxamides and Stability Considerations. Molecules. Retrieved from [1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ethyl 2-amino-1H-indole-3-carboxylate | C11H12N2O2 | CID 1476606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. fishersci.com [fishersci.com]
Byproduct formation in the synthesis of functionalized indoles
Topic: Troubleshooting Byproduct Formation in Indole Synthesis
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Introduction: The Purity Imperative
Indoles are "privileged scaffolds" in drug discovery, serving as the core pharmacophore in over 100 FDA-approved drugs (e.g., Sumatriptan, Indomethacin, Osimertinib). However, the electron-rich nature of the indole ring makes it susceptible to oxidative degradation, polymerization, and regioselectivity errors during synthesis.
This guide addresses the three most critical failure modes in modern indole synthesis: Oligomerization (Fischer) , Regioisomer Contamination (Larock) , and Oxidative Dimerization (C-H Activation) .
Module 1: Fischer Indole Synthesis
Primary Issue: Formation of "Red Tars" (Oligomers) and Low Yields.
The Mechanism of Failure
The "Red Tar" is not random debris; it is a result of the acid-catalyzed polymerization of the newly formed indole.
-
Hydrazone Formation: Phenylhydrazine + Ketone
Hydrazone.[1] -
Cyclization: [3,3]-Sigmatropic rearrangement yields the indole.
-
The Failure Point: In the presence of strong Brønsted acids (e.g., H₂SO₄, PPA) and oxygen, the electron-rich C3 position of the indole attacks the electrophilic C2 of another indole molecule, leading to dimers (indoxyl red) and higher-order polymers.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Red/Black Tar | Acid too strong; Oxidative polymerization. | Switch to Lewis Acid: Use ZnCl₂ or anhydrous HCl in non-aqueous solvents (dioxane). Exclude Oxygen: Degas solvents thoroughly. |
| No Reaction (Hydrazone isolated) | Activation energy barrier too high. | Solvent Switch: Use a Deep Eutectic Solvent (DES) like Choline Chloride/ZnCl₂ (1:2) to lower the barrier via H-bonding. |
| N-N Bond Cleavage | Electron-rich hydrazines (e.g., 4-OMe). | Buffer pH: These substrates are acid-sensitive. Use a weak acid catalyst (Acetic Acid) or the Buchwald Modification (Pd-catalyzed cross-coupling). |
Standardized Protocol: Lewis-Acid Mediated Fischer Synthesis
Designed to minimize polymerization.
-
Mix: Combine ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in glacial acetic acid.
-
Catalyst: Add anhydrous ZnCl₂ (2.0 equiv). Note: ZnCl₂ acts as a "water scavenger" and Lewis acid, driving the equilibrium.
-
Heat: Reflux at 80–100 °C under Argon (critical to prevent oxidation).
-
Workup: Pour into ice water. If tar forms, wash the solid with cold ether; the oligomers are often more soluble in ether than the pure indole.
Decision Logic: Fischer Synthesis
Caption: Decision tree for troubleshooting Fischer Indole Synthesis failures.
Module 2: Larock Heteroannulation
Primary Issue: Regioisomer Contamination (C2 vs. C3 Selectivity).
The Mechanism of Failure
The Larock synthesis involves the Pd-catalyzed coupling of an o-iodoaniline with an internal alkyne.
-
Standard Selectivity: The larger group on the alkyne ends up at the C2 position (adjacent to the bulky aniline nitrogen).
-
The Failure Point: If the size difference between the alkyne substituents (
vs ) is insufficient, or if the ligand is not bulky enough to enforce steric differentiation, you get a mixture of regioisomers.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mixture of Regioisomers | Alkyne substituents are sterically similar. | Ligand Switch: Use a bulky, electron-rich phosphine like P(t-Bu)₃ or XPhos . These ligands amplify the steric clash, forcing the large group to C2. |
| Low Yield (Dehalogenation) | Oxidative addition is slow; Protodehalogenation occurs. | Base/Additive: Add LiCl (1.0 equiv).[2] Chloride ions stabilize the Pd(II) intermediate, preventing decomposition. |
| Reverse Regioselectivity | Directing group effects (e.g., -OH, -CO₂R on alkyne). | Protecting Groups: Hydroxyl groups can coordinate Pd, reversing selectivity. Protect alcohols as silyl ethers (TBS/TIPS) to restore steric control. |
Visualizing Regioselectivity
Caption: Influence of ligand sterics on Larock regioselectivity outcomes.
Module 3: Late-Stage C-H Activation
Primary Issue: Oxidative Dimerization (Biindoles) and C2/C3 Selectivity.
The Mechanism of Failure
In Pd-catalyzed C-H functionalization (e.g., C2-arylation), the indole is activated by a Pd(II) species.
-
The Failure Point: Indoles are electron-rich enough to undergo oxidative homocoupling (dimerization) in the presence of oxidants (Cu(II), Ag(I), O₂). This forms 3,3'-biindoles or 2,2'-biindoles instead of the desired cross-coupling product.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Biindole Formation (Dimer) | Oxidant is too strong; Solvent promotes radical path. | Solvent Magic: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP hydrogen-bonds to the oxidant and the indole, stabilizing the monomeric Pd-intermediate and suppressing dimerization. |
| C3 Functionalization (Unwanted) | Electrophilic palladation prefers C3. | Blocking/Directing: Use a N-Pyrimidyl or N-Acetyl directing group to force the catalyst to the C2 position via chelation. |
| Pd Black Precipitation | Catalyst decomposition. | Ligand/Oxidant: Use AgOAc as the oxidant (acts as a halide scavenger and oxidant) and add pivalic acid (PivOH) as a proton shuttle. |
Protocol: Preventing Dimerization with HFIP
-
Substrate: N-Protected Indole (1.0 equiv), Coupling Partner (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).[3][4] Do not use DMF or DMSO if dimerization is observed.
-
Temperature: Room Temperature to 60°C. (HFIP lowers the activation energy, allowing milder conditions).
C-H Activation Selectivity Map
Caption: Pathways in Indole C-H activation and the corrective role of HFIP.
References
-
Fischer Indole Mechanism & Polymerization
-
Deep Eutectic Solvents (DES)
-
Kotha, S., et al. "Synthesis of Indenoindole Derivatives under Deep Eutectic Solvent Conditions." ChemistrySelect2024 . Link
-
-
Larock Synthesis Regioselectivity
-
Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." J. Am. Chem. Soc.1991 , 113(17), 6689–6690. Link
-
-
Ligand Control in Larock Synthesis
-
C-H Activation & HFIP Solvent Effects
-
Oxidative Dimerization Mechanisms
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Welcome to the technical support center for Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on increasing the solubility of this compound. We will explore the underlying chemical principles and provide step-by-step protocols to address common solubility challenges encountered during experimentation.
Understanding the Molecule: A Triad of Solubility Challenges
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate presents a unique set of solubility challenges due to its molecular structure. The large, planar, and aromatic indole ring system contributes to low aqueous solubility. While the amino group offers a site for protonation and potential salt formation, and the ethyl ester provides some polarity, the overall hydrophobic character of the molecule often predominates, leading to poor dissolution in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate, poorly soluble in aqueous solutions?
Your compound's low aqueous solubility is a result of its molecular architecture. The core indole structure is hydrophobic, and the large phenyl substituent at the 2-position further increases this characteristic. While the amino group at the 6-position and the ethyl carboxylate at the 3-position are polar, their contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. In essence, the energy required to break the crystal lattice of the solid compound and to disrupt the hydrogen bonding network of water is greater than the energy released when the molecule is solvated by water.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out." It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but becomes insoluble when the solvent environment abruptly changes to a highly polar, protic one like an aqueous buffer. To mitigate this, consider the following troubleshooting steps:
-
Slower Addition and Vigorous Stirring: Add the DMSO stock solution dropwise to the aqueous buffer while stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer can sometimes increase the solubility of the compound, although care must be taken to avoid degradation if the compound is thermally labile.
-
Using Co-solvents: Incorporating a co-solvent in your aqueous buffer can create a more hospitable environment for your compound.
Troubleshooting Guide: Strategies to Enhance Solubility
This section provides detailed protocols and the scientific rationale for several effective methods to increase the solubility of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate.
Method 1: pH Adjustment
The Principle: The presence of a basic amino group on the indole ring allows for a significant increase in solubility in acidic conditions.[1] By lowering the pH, the amino group becomes protonated, forming a more soluble salt.[2][3]
Experimental Protocol:
-
Prepare a Stock Solution: Dissolve a known amount of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Prepare a Range of Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0, and 2.0). Common buffers include citrate or phosphate buffers.
-
Determine Solubility: Add a small, fixed volume of your compound's stock solution to a larger, fixed volume of each buffer.
-
Observe and Quantify: Equilibrate the solutions by gentle agitation for a set period (e.g., 24 hours) at a constant temperature. After equilibration, centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.
Diagram: Effect of pH on the Ionization State
Caption: Ionization state of the amino group at different pH values.
Method 2: Utilizing Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the environment more favorable for dissolving nonpolar compounds.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Experimental Protocol:
-
Select Co-solvents: Choose a few biocompatible co-solvents to test, such as ethanol, propylene glycol, and PEG 400.
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, and 50% v/v).
-
Determine Solubility: Add an excess amount of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate to each co-solvent mixture.
-
Equilibrate and Analyze: Follow the equilibration and analysis steps described in the pH adjustment protocol.
Data Presentation: Solubility in Co-solvent Systems
| Co-solvent | Concentration (v/v) | Approximate Solubility (µg/mL) |
| Ethanol | 10% | [Insert experimental data] |
| 20% | [Insert experimental data] | |
| 30% | [Insert experimental data] | |
| Propylene Glycol | 10% | [Insert experimental data] |
| 20% | [Insert experimental data] | |
| 30% | [Insert experimental data] | |
| PEG 400 | 10% | [Insert experimental data] |
| 20% | [Insert experimental data] | |
| 30% | [Insert experimental data] |
Method 3: Surfactant-Mediated Solubilization
The Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration called the critical micelle concentration (CMC).[6][7][8] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous phase.[7]
Experimental Protocol:
-
Choose Surfactants: Select non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL, which are commonly used in pharmaceutical formulations.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions of the chosen surfactant at concentrations above its CMC.
-
Determine Solubility: Add an excess of your compound to each surfactant solution.
-
Equilibrate and Analyze: Follow the standard procedure for equilibration and quantification.
Diagram: Micellar Solubilization
Caption: Diagram of a surfactant micelle encapsulating a drug molecule.
Method 4: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can form inclusion complexes with poorly soluble molecules, like your indole derivative, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and thereby increasing its solubility.[9][10][11][12]
Experimental Protocol:
-
Select a Cyclodextrin: Common choices include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solutions: Create aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Phase Solubility Study: Add an excess amount of your compound to each cyclodextrin solution.
-
Equilibrate and Analyze: After equilibration, filter or centrifuge the samples and analyze the supernatant to determine the concentration of the dissolved compound. Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to create a phase solubility diagram.
Expected Outcome: The solubility of your compound should increase linearly with the concentration of the cyclodextrin until a plateau is reached, indicating the formation of the inclusion complex.
Summary of Troubleshooting Approaches
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Protonation of the amino group to form a soluble salt. | Simple, effective for ionizable compounds. | Potential for compound instability at extreme pHs. |
| Co-solvents | Reduction of solvent polarity. | Can achieve significant solubility enhancement. | May not be suitable for all biological assays due to solvent effects. |
| Surfactants | Micellar encapsulation of the compound. | Effective at low concentrations (above CMC). | Potential for toxicity and interference with biological assays. |
| Cyclodextrins | Formation of inclusion complexes. | High biocompatibility, can improve stability. | Stoichiometry of complexation can limit the extent of solubility enhancement. |
Concluding Remarks
The solubility of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate can be systematically improved by understanding its chemical nature and applying appropriate formulation strategies. We recommend starting with pH adjustment and co-solvents as these are often the most straightforward and cost-effective methods. For more challenging applications, surfactants and cyclodextrins offer powerful alternatives. Always validate the compatibility of your chosen solubilization method with your downstream applications to ensure the integrity of your experimental results.
References
-
Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]
-
MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
Classic Chemistry. Solubility and pH of amines. Retrieved from [Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
PubChem. ethyl 2-amino-1H-indole-3-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
EurekAlert!. (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Retrieved from [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]
-
ResearchGate. (2021, May 22). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Allied Journal of Pharmaceutical and Therapeutic Innovations. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]
-
IJPSR. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
- Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Ethyl 6-amino-2-phenyl-1h-indole-3-carboxylate (C007B-150638). Retrieved from [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. researchgate.net [researchgate.net]
- 3. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scispace.com [scispace.com]
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- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Protecting Group Strategies for 6-Aminoindoles
Welcome to the technical support center for navigating the complexities of protecting group strategies for 6-aminoindoles. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the synthesis of indole-containing compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions in a direct Q&A format to address the nuanced issues you face at the bench.
Section 1: Navigating the Nuances of 6-Aminoindole Protection
The 6-aminoindole scaffold is a vital component in a multitude of biologically active molecules.[1] However, the nucleophilicity of the 6-amino group, often in the presence of a reactive indole nitrogen, presents a significant synthetic challenge. Selective protection is paramount to achieving desired chemical transformations. This section addresses common initial queries regarding the selection and application of protecting groups for this specific substrate.
FAQ 1: Why is it so challenging to selectively protect the 6-amino group over the indole nitrogen?
The primary challenge lies in the comparable nucleophilicity of the 6-amino group and the indole nitrogen. The electron-donating nature of the amino group at the 6-position can increase the electron density of the indole ring system, influencing the reactivity of the indole nitrogen. The outcome of a protection reaction is often a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.
To achieve selectivity, one must exploit the subtle differences in reactivity. The 6-amino group, being a primary amine, is generally more nucleophilic and less sterically hindered than the indole nitrogen, which is part of an aromatic system. However, under certain conditions, particularly with smaller electrophilic reagents, competitive N-protection of the indole ring can occur.
FAQ 2: What are the most common protecting groups for the 6-amino group of an indole, and what are their primary advantages and disadvantages?
The choice of a protecting group is critical and depends on the planned downstream synthetic steps. The most common protecting groups for primary amines, such as the 6-amino group of indole, are carbamates. These are generally stable and can be removed under specific conditions that are often orthogonal to other protecting groups.[2][3]
Here's a comparative overview of the most frequently used protecting groups:
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages |
| tert-Butoxycarbonyl | Boc | Stable to a wide range of non-acidic conditions. Easily removed with strong acids (e.g., TFA, HCl).[4] | Labile to strong acids, which may not be compatible with other acid-sensitive functional groups. |
| Benzyloxycarbonyl | Cbz (or Z) | Stable to acidic and basic conditions.[5][6] Removable by catalytic hydrogenolysis.[7][] | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires a palladium catalyst and a hydrogen source. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acidic conditions.[9] Removed under mild basic conditions (e.g., piperidine in DMF).[10][11] | Labile to bases, which can be a limitation in reactions requiring basic reagents. |
| Tosyl | Ts | Very stable to a wide range of reaction conditions, including strong acids and bases. | Harsh removal conditions are required, such as strong reducing agents (e.g., sodium in liquid ammonia) or very strong acids.[3] |
Decision Workflow for Protecting Group Selection:
Caption: A simplified decision-making workflow for selecting a suitable protecting group for the 6-amino group of an indole based on the stability required for subsequent reaction conditions.
Section 2: Troubleshooting Common Protection and Deprotection Issues
Even with a well-chosen protecting group, experimental challenges can arise. This section provides troubleshooting guidance for common problems encountered during the protection and deprotection of 6-aminoindoles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of N-protected 6-aminoindole | 1. Incomplete reaction. 2. Competitive protection of the indole nitrogen. 3. Decomposition of the starting material or product. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a slight excess of the protecting group reagent. 2. Use a bulkier protecting group (e.g., Boc) to sterically hinder reaction at the indole nitrogen. Optimize the reaction temperature; lower temperatures often favor selectivity. 3. Ensure anhydrous conditions if the protecting group reagent is moisture-sensitive. Use a non-nucleophilic base. |
| Formation of di-protected product (on both the 6-amino and indole nitrogen) | 1. Use of a highly reactive and small protecting group reagent. 2. Excess of the protecting group reagent and/or prolonged reaction time. 3. Strong basic conditions that deprotonate the indole nitrogen, increasing its nucleophilicity. | 1. Switch to a bulkier protecting group. 2. Use a stoichiometric amount of the protecting group reagent and carefully monitor the reaction progress. 3. Use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Incomplete deprotection | 1. Insufficient deprotection reagent or time. 2. Inactive catalyst (for hydrogenolysis of Cbz). 3. Steric hindrance around the protecting group. | 1. Increase the equivalents of the deprotection reagent and/or extend the reaction time. Monitor by TLC or LC-MS. For Boc deprotection, ensure the acid is fresh and anhydrous.[12] 2. Use fresh palladium catalyst. Ensure the system is properly purged of air. Consider a different catalyst support or solvent. 3. For sterically hindered substrates, elevated temperatures may be required. For Boc removal, stronger acidic conditions or alternative methods like TMSI may be necessary.[4] |
| Decomposition of the indole ring during deprotection | 1. Harsh acidic conditions for Boc removal can lead to polymerization or side reactions on the electron-rich indole ring. 2. Over-reduction during Cbz hydrogenolysis. | 1. Use scavengers such as triethylsilane (TES) or anisole in the deprotection mixture to trap the reactive tert-butyl cation.[4] Perform the reaction at a lower temperature. 2. Carefully monitor the reaction and stop it once the Cbz group is cleaved. Use a less active catalyst or milder hydrogen source if necessary. |
Section 3: Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the protection of the 6-amino group with Boc and Cbz are provided below.
Protocol 1: Boc Protection of 6-Aminoindole
This protocol describes a standard procedure for the selective protection of the 6-amino group of 6-aminoindole using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
6-Aminoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 6-aminoindole (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the stirring solution of 6-aminoindole at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-6-aminoindole.
Workflow for Boc Protection:
Caption: A step-by-step workflow for the Boc protection of 6-aminoindole.
Protocol 2: Cbz Protection of 6-Aminoindole
This protocol outlines a typical procedure for the Cbz protection of the 6-amino group of 6-aminoindole using benzyl chloroformate (Cbz-Cl).
Materials:
-
6-Aminoindole
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend 6-aminoindole (1.0 eq) in a biphasic mixture of DCM and aqueous Na₂CO₃ solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-Cbz-6-aminoindole.
Section 4: Orthogonal Protecting Group Strategies
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.
FAQ 3: How can I selectively deprotect the 6-amino group if the indole nitrogen is also protected?
This is a classic scenario where an orthogonal protecting group strategy is essential. The key is to choose protecting groups for the 6-amino group and the indole nitrogen that are cleaved under different conditions.
Example of an Orthogonal Strategy:
-
6-Amino Group Protection: Use an acid-labile Boc group.
-
Indole Nitrogen Protection: Use a base-labile group like a tosyl (Ts) group or a group removable by fluoride, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
In this case, the Boc group on the 6-amino position can be selectively removed with an acid like TFA, leaving the Ts or SEM group on the indole nitrogen intact. Conversely, the Ts group could be removed under reductive conditions or the SEM group with a fluoride source, leaving the Boc group untouched.
Orthogonal Deprotection Scheme:
Caption: An example of an orthogonal deprotection strategy for a dually protected 6-aminoindole.
By understanding the principles behind protecting group selection and having robust troubleshooting strategies, researchers can more efficiently navigate the synthesis of complex 6-aminoindole derivatives.
References
-
Chem-Impex. (n.d.). 1-Boc-6-aminoindole. Retrieved from [Link]
- Luppi, G., et al. (2005). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 481-486.
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 362-447.
- American Chemical Society. (2021). Synthesis of a Series of Diaminoindoles. ACS Omega, 6(32), 21005–21013.
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
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ResearchGate. (2015). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
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Chem-Impex. (n.d.). Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-H]indole-4-one. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
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CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
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Chem-Impex. (n.d.). 6-Aminoindole. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 21(38), 7765-7775.
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ACS Publications. (1959). 6-Aminoindole. Retrieved from [Link]
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- Royal Society of Chemistry. (2018). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 20(10), 2356-2364.
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Technical Support Center: Overcoming Low Reactivity of Substituted Anilines in Indole Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the common challenge of low reactivity in substituted anilines during indole synthesis. By understanding the underlying electronic and steric factors, and employing the targeted strategies outlined below, you can significantly improve the success rate and yield of your indole syntheses.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered when working with substituted anilines in indole synthesis, particularly the classical Fischer and Bischler-Möhlau methods.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing or giving very low yields with an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) on the aniline ring. What's happening?
A1: Electron-withdrawing groups (EWGs) are a primary cause of low reactivity in the Fischer indole synthesis.[1] The core of the issue lies in the reduced nucleophilicity of the aniline nitrogen. This decreased nucleophilicity hinders the initial formation of the arylhydrazone intermediate. Furthermore, EWGs destabilize the key ene-hydrazine tautomer and disfavor the crucial[2][2]-sigmatropic rearrangement, which is the rate-determining step of the reaction.[3][4][5] In some cases, strongly deactivating groups can prevent the reaction entirely under standard conditions.[6]
Q2: I'm observing similar issues with electron-donating groups (EDGs) like -OCH₃ or -N(CH₃)₂. Isn't their effect supposed to be the opposite?
A2: While it seems counterintuitive, strong electron-donating groups can also lead to reaction failure, but through a different mechanism. EDGs can overly stabilize the iminylcarbocation intermediate that can form from the heterolytic cleavage of the N-N bond in the hydrazone.[7][8] This side reaction competes directly with the desired[2][2]-sigmatropic rearrangement, effectively shunting the reactants down a non-productive pathway.[9][10][11] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[7]
Q3: My aniline has a bulky substituent at the ortho-position, and the reaction is not proceeding. What is the role of sterics here?
A3: Steric hindrance from bulky ortho-substituents can significantly impede the reaction.[7][8] The steric clash can interfere with several stages of the reaction:
-
Hydrazone Formation: The approach of the ketone or aldehyde to the substituted arylhydrazine can be sterically hindered.
-
[2][2]-Sigmatropic Rearrangement: The required transition state for this key rearrangement may be energetically inaccessible due to steric strain.[12][13]
-
Final Cyclization: The intramolecular cyclization step to form the indole ring can be blocked by a large ortho-substituent.[14]
Q4: The Bischler-Möhlau synthesis is notorious for harsh conditions. How do substituents on the aniline affect this reaction?
A4: The Bischler-Möhlau synthesis, which involves reacting an α-haloacetophenone with an excess of an aniline, is also highly sensitive to the electronic nature of the aniline.[15][16][17] Electron-withdrawing groups on the aniline decrease its nucleophilicity, slowing down the initial substitution reaction with the α-haloacetophenone. The subsequent intramolecular electrophilic cyclization is also disfavored as the aniline ring is less activated. Conversely, strongly electron-donating groups can lead to side reactions and polymerization under the typically high temperatures required.[15][18]
Strategic Solutions and Advanced Protocols
When standard conditions fail, a range of advanced strategies can be employed to drive the reaction to completion. The choice of strategy depends on the nature of the substituent and the specific indole synthesis method.
Decision-Making Workflow for Overcoming Low Reactivity
Caption: Decision workflow for selecting a strategy.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis for Anilines with EWGs
Microwave irradiation provides a rapid and efficient way to overcome the high activation energy barrier associated with unreactive anilines by enabling high temperatures and pressures to be reached quickly.[19][20][21]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the substituted arylhydrazine (1.0 mmol) and the corresponding ketone or aldehyde (1.0 mmol).
-
Catalyst Addition: Carefully add a strong acid catalyst such as Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) (2 mL) to the vial.[19]
-
Reaction Setup: Seal the vial and place it in a microwave reactor.
-
Irradiation: Irradiate the reaction mixture at a high temperature (e.g., 170-200 °C) for a short duration (e.g., 10-20 minutes) with stirring.[19][20]
-
Work-up: After cooling, carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Lewis Acid Catalysis for Anilines with Strong EDGs
For substrates with strong electron-donating groups, milder Lewis acids can promote the desired cyclization while minimizing the undesired N-N bond cleavage.[8][9] Zinc chloride (ZnCl₂) is a commonly used and effective catalyst in these cases.[22][23]
Step-by-Step Methodology:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent like ethanol or acetic acid. Heat to form the hydrazone, which can be isolated or used directly.[7]
-
Catalyst Addition: To the hydrazone (or the initial mixture), add anhydrous zinc chloride (1.0-2.0 eq).
-
Cyclization: Heat the mixture, typically under reflux, for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and quench with water.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with a solution of Rochelle's salt (potassium sodium tartrate) to remove zinc salts, followed by brine. Dry, concentrate, and purify by column chromatography.
Protocol 3: Modern Palladium-Catalyzed Indole Synthesis from Substituted o-Haloanilines
For cases where both electronic deactivation and steric hindrance are problematic, modern transition-metal-catalyzed methods provide a powerful alternative. Palladium-catalyzed reactions, in particular, offer a versatile route to indoles from readily available o-haloanilines, bypassing the limitations of the Fischer synthesis.[1][24]
Step-by-Step Methodology (Conceptual Outline):
-
Coupling Partners: The synthesis typically involves the coupling of a substituted o-haloaniline with an alkyne or a ketone derivative.[24][25]
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in combination with a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos).
-
Reaction Conditions: The reaction is carried out in an appropriate solvent (e.g., toluene, dioxane) with a base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures.
-
Mechanism: The reaction proceeds via a cascade of steps, often involving an initial C-N or C-C bond formation followed by an intramolecular cyclization to form the indole ring.[1][26]
-
Advantages: This approach shows broad functional group tolerance and allows for the synthesis of complex indole structures that are inaccessible through classical methods.[27]
Comparative Data and Mechanistic Insights
Table 1: Comparison of Conditions for Substituted Phenylhydrazine Reactions
| Substituent on Aniline | Method | Catalyst | Typical Conditions | Yield Range | Reference |
| 4-Nitro (EWG) | Fischer Indole | Polyphosphoric Acid (PPA) | 100-120 °C, 1-3 h | 40-60% | [28] |
| 4-Nitro (EWG) | Microwave-Assisted Fischer | Eaton's Reagent | 170 °C, 10 min | 70-85% | [19] |
| 4-Methoxy (EDG) | Fischer Indole | ZnCl₂ | Reflux in Ethanol, 4-8 h | 60-80% | [22][29] |
| 4-Methoxy (EDG) | Fischer Indole | Strong Brønsted Acid (HCl) | High Temp | Low / Side Products | [8][10] |
| 2,6-Dimethyl (Steric) | Fischer Indole | PPA | 150 °C, 12 h | <10% | [30] |
| 2-Bromo-6-methyl | Pd-catalyzed Annulation | Pd(OAc)₂ / Ligand | 110 °C, 24 h | 75-90% | [24] |
Mechanistic Considerations: Why Strategies Differ
Caption: Key mechanistic steps and competing pathways.
The success of a given strategy is rooted in its ability to favor the productive[2][2]-sigmatropic rearrangement over competing pathways.
-
For EWG-substituted anilines , the high energy input from microwave irradiation or strong acids is necessary to overcome the activation barrier of the rearrangement.[8][19]
-
For EDG-substituted anilines , the goal is to use milder conditions (Lewis acids, lower temperatures) that are sufficient to catalyze the rearrangement without promoting the heterolytic N-N bond cleavage that is stabilized by the EDG.[8][11]
-
For sterically hindered anilines , the transition state of the sigmatropic rearrangement or the final cyclization is often too high in energy. In these cases, switching to an entirely different mechanistic pathway, such as those offered by transition metal catalysis, is the most effective solution.[24]
By carefully diagnosing the cause of low reactivity based on the aniline's substitution pattern and applying the appropriate strategic intervention, researchers can successfully synthesize a wide array of valuable indole derivatives.
References
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- BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.
- Watts, P., et al. (2010).
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- Benchchem. (n.d.). A Comparative Guide to Indole Synthesis: The Fischer Method vs.
- Kim, J., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
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- Various Authors. (n.d.).
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- BenchChem. (2025). Fischer Indole Synthesis: Technical Support Center.
- Various Authors. (2026). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Various Authors. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- University of California, Irvine. (n.d.). Indoles.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
- Prochazka, M. P., & Carlson, R. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica.
- SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
- Chemistry Stack Exchange. (2014).
- Physics Forums. (2018).
- Various Authors. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing).
- Ragan, J. A. (n.d.). Bischler-Möhlau Indole Synthesis.
- Various Authors. (n.d.). Acceptorless dehydrogenative condensation: synthesis of indoles and quinolines from diols and anilines. Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- BenchChem. (2025).
- Cacchi, S., et al. (n.d.). Microwave-assisted synthesis of indole. Unknown Source.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Wikipedia. (n.d.). Fischer indole synthesis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- Garg, N. K., et al. (n.d.).
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines.
- Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- ResearchGate. (2025).
- MDPI. (2022).
- ResearchGate. (n.d.). Fischer indole synthesis under flow conditions.
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Technical Support Center: Synthesis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common synthetic challenges, offer practical, field-tested solutions, and provide a comparative analysis of various synthetic routes to this valuable indole derivative. Our focus is on not just the "how," but the critical "why" behind each experimental step, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate serves as a crucial intermediate in the development of a wide range of pharmacologically active compounds. Its unique substitution pattern, featuring a nucleophilic amino group and a bulky phenyl substituent, presents distinct synthetic hurdles that necessitate a nuanced approach. This guide will navigate you through these challenges with clarity and scientific rigor.
Comparative Overview of Synthetic Strategies
Choosing the optimal synthetic route is contingent on factors such as precursor availability, scalability, and tolerance to various functional groups. Below is a summary of the key synthetic methodologies discussed in this guide.
| Synthetic Route | Key Precursors | Common Catalysts/Reagents | Typical Yields | Key Advantages | Potential Challenges |
| Fischer Indole Synthesis | 4-Aminophenylhydrazine, Ethyl benzoylpyruvate | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA) | Moderate to Good | Convergent, well-established | Side reactions with amino group, regioselectivity issues. |
| Leimgruber-Batcho Indole Synthesis | 4-Methyl-3-nitroaniline, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Phenylacetyl chloride | Reductants (e.g., H₂/Pd-C, Raney Ni) | Good to Excellent | High yields, mild reduction conditions. | Multi-step, potential for side reactions during reduction. |
| Reissert Indole Synthesis | 2-Methyl-5-nitroaniline, Diethyl oxalate | Strong base (e.g., KOEt), Reductant (e.g., Zn/AcOH) | Moderate | Good for 2-carboxyindoles. | Requires strongly basic conditions, potential for decarboxylation. |
| Larock Indole Synthesis | 2-Iodo-5-nitroaniline, Ethyl 3-phenylpropiolate | Palladium catalyst (e.g., Pd(OAc)₂) | Good to Excellent | High functional group tolerance, good regioselectivity. | Cost of palladium catalyst, sensitivity to reaction conditions. |
| Hemetsberger Indole Synthesis | 4-Nitrobenzaldehyde, Ethyl azidoacetate | Base (e.g., NaOEt), Heat | Moderate to Good | Failsafe cyclization for many substrates. | Use of thermally sensitive azides. |
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1] This route involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.
Visualizing the Workflow
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol
Step 1: Formation of the Phenylhydrazone
-
To a solution of 4-aminophenylhydrazine (1.0 eq) in ethanol, add ethyl benzoylpyruvate (1.05 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting phenylhydrazone can often be used in the next step without further purification. If necessary, the product can be isolated by concentrating the solvent and washing the residue with cold ethanol.
Step 2: Acid-Catalyzed Cyclization
-
The crude phenylhydrazone is added portion-wise to a pre-heated solution of a strong acid catalyst (e.g., polyphosphoric acid or a mixture of sulfuric acid in ethanol) at 80-100 °C.
-
The reaction mixture is stirred at this temperature for 1-3 hours.
-
After completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto crushed ice.
-
The mixture is then neutralized with a base (e.g., NaOH solution) until a precipitate forms.
-
The solid product is collected by filtration, washed with water, and dried.
Troubleshooting Guide & FAQs
Q1: My Fischer indole synthesis is failing or giving very low yields. What are the likely causes?
A1: The success of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring. The presence of the electron-donating amino group at the 6-position of the final indole (originating from the 4-position of the phenylhydrazine) can pose challenges.
-
Causality: Electron-donating groups can stabilize the intermediate iminium ion, which can lead to a competing reaction pathway involving N-N bond cleavage, rather than the desired[2][2]-sigmatropic rearrangement.[3] This is a known issue in the synthesis of 3-aminoindoles and related structures.
-
Solution:
-
Protect the Amino Group: Consider protecting the amino group of 4-aminophenylhydrazine as an acetamide before the condensation reaction. The acetyl group can be removed by hydrolysis after the indole ring formation.
-
Optimize the Acid Catalyst: The choice of acid and its concentration are critical. Lewis acids like ZnCl₂ or milder Brønsted acids might be more effective than strong protonating acids like H₂SO₄, which can exacerbate the N-N bond cleavage.[4]
-
Temperature Control: Carefully control the reaction temperature. Too high a temperature can promote decomposition and side reactions.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: Besides the desired product, several side products can form during a Fischer indole synthesis.
-
Possible Side Products:
-
Unreacted Phenylhydrazone: Incomplete reaction.
-
Hydrolyzed Starting Materials: The acidic conditions can lead to the hydrolysis of the ester group.
-
Products from N-N Bond Cleavage: As mentioned above, this can lead to various aniline and pyrazoline derivatives.
-
Regioisomers: If an unsymmetrical ketone is used, the formation of regioisomers is possible. (This is not an issue with the symmetrical ethyl benzoylpyruvate).
-
-
Troubleshooting:
-
TLC Analysis: Use different solvent systems to achieve better separation on the TLC plate to accurately assess the product distribution.
-
Purification: Careful column chromatography is often required to separate the desired product from the byproducts.
-
Route 2: Leimgruber-Batcho Indole Synthesis
This two-step synthesis is known for its high yields and versatility in preparing a wide range of substituted indoles.[5] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.
Visualizing the Workflow
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Technical Support Center: Recrystallization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Introduction: This guide provides advanced troubleshooting and frequently asked questions for the recrystallization of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS 945655-38-9). This molecule, with its fused heterocyclic indole core, appended phenyl and amino groups, and an ethyl ester moiety, presents a unique purification challenge.[1] Its moderate polarity and the presence of a reactive amino group necessitate a carefully considered approach to solvent selection and experimental conditions to achieve high purity and yield. This document is intended for drug development professionals and research scientists familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate?
A1: The primary challenges stem from the molecule's structural features:
-
Amine Group Oxidation: The aromatic amino group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored impurities and degradation, especially when heated in the presence of air.[2][3] This often manifests as a yellow, brown, or even purplish hue in the crude or recrystallized material.
-
Complex Solubility Profile: The molecule has both nonpolar (phenyl ring, indole core) and polar (amino group, ester carbonyl, N-H bond) regions. This amphiphilic nature means it may be partially soluble in a wide range of solvents but may not exhibit the ideal sharp solubility difference between hot and cold conditions required for a single-solvent recrystallization.
-
Potential for "Oiling Out": Due to its moderate melting point and complex interactions with solvents, the compound may separate as a liquid ("oil") rather than a solid crystalline material upon cooling.[4][5] This is a common issue that traps impurities and hinders purification.
Q2: What is the best starting point for selecting a recrystallization solvent?
A2: A mixed-solvent system is typically the most effective starting point. The ideal system consists of a "solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble.
Based on the structure, promising pairs include:
-
Ethanol/Water: Ethanol is a good "solvent" due to its ability to engage in hydrogen bonding and dissolve the polar parts of the molecule. Water acts as a polar "anti-solvent."
-
Toluene/Hexane: Toluene can dissolve the aromatic portions of the molecule at elevated temperatures, while hexane serves as a nonpolar "anti-solvent." This system is less prone to dissolving highly polar impurities.
-
Ethyl Acetate/Hexane: Ethyl acetate is a good intermediate-polarity solvent that can often dissolve the compound when hot.[6] Hexane is a standard nonpolar anti-solvent.
A systematic approach to solvent selection is crucial and is outlined in the workflow diagram below.
Q3: My purified crystals are colored (yellow/brown). What causes this and how can I prevent it?
A3: Coloration is almost certainly due to the oxidation of the 6-amino group.[2] To prevent this:
-
Use an Inert Atmosphere: Whenever possible, perform the dissolution at high temperatures under a blanket of nitrogen or argon to minimize contact with oxygen.
-
Degas Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) can reduce dissolved oxygen.
-
Limit Time at High Temperature: Do not keep the solution at its boiling point for longer than necessary to achieve dissolution.
-
Consider Activated Carbon: Adding a small amount of activated carbon (charcoal) to the hot solution can adsorb colored impurities. However, this should be done with caution as it can also adsorb the product and reduce yield. Use only a very small amount (e.g., 1-2% by weight) and filter the hot solution through a pre-warmed filter (like a piece of cotton or celite in a heated funnel) to remove the carbon before cooling.
Troubleshooting Guide
Problem 1: My compound "oiled out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[4][5] The resulting liquid phase is an impure melt of your compound.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount (10-15%) of additional "solvent" to decrease the saturation point.
-
Slow Cooling: This is the most critical step. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal nucleation. Rapid cooling favors oil formation.[4]
-
Lower the Crystallization Temperature: If using a high-boiling solvent, switch to a lower-boiling alternative. For example, if using toluene (b.p. 111 °C), consider switching to a mixture like ethyl acetate/hexane (b.p. of ethyl acetate is 77 °C).
-
Scratching: Once the solution is cool and supersaturated, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[7]
-
Problem 2: Crystal formation is very poor or non-existent.
-
Causality: This is most often caused by using too much solvent, meaning the solution never becomes supersaturated upon cooling.[4] It can also occur if the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solutions:
-
Reduce Solvent Volume: Gently boil off a portion of the solvent (e.g., 20-30%) under a nitrogen stream or using a rotary evaporator and attempt to cool again.
-
Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise to the cooled solution until persistent cloudiness appears. Then, warm slightly to clarify and cool slowly.
-
Refrigerate/Freeze: Once the solution has cooled to room temperature, placing it in a refrigerator (2-8 °C) or freezer can promote further crystallization.[1] Be aware that rapid cooling can sometimes trap impurities.
-
Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the supersaturated solution to act as a template for crystal growth.
-
Problem 3: The recrystallization yield is very low.
-
Causality: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.
-
Pre-heat Glassware: When performing a hot filtration (e.g., to remove insoluble impurities or charcoal), ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.
-
Second Crop of Crystals: The remaining solution after the first filtration (the mother liquor) still contains dissolved product.[5] You can concentrate this solution by boiling off some solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
-
Optimize the Solvent System: Your chosen solvent may be too good at dissolving the compound. Re-evaluate your solvent choice to find a system where the solubility difference between hot and cold is more pronounced.
-
Data & Protocols
Table 1: Recommended Solvent Systems
| Solvent System (Solvent:Anti-solvent) | Boiling Point (°C) of Solvent | Polarity Index (of Solvent) | Pros | Cons |
| Ethanol : Water | 78 | 5.2 | Good for moderately polar compounds. Water is an inexpensive and non-toxic anti-solvent. | Can be difficult to remove all water; may require high vacuum drying. |
| Toluene : n-Hexane | 111 | 2.4 | Excellent for aromatic compounds. High boiling point allows for high solubility. | High boiling point can increase risk of oiling out and oxidation. |
| Ethyl Acetate : n-Hexane | 77 | 4.4 | Good balance of polarity. Lower boiling point reduces risk of thermal degradation. | Ethyl acetate is susceptible to hydrolysis if acidic/basic impurities are present. |
| Dichloromethane : n-Hexane | 40 | 3.1 | Dissolves compound at room temperature; recrystallization is induced by adding hexane.[8] | Dichloromethane is a volatile and regulated solvent. Low boiling point can make it difficult to work with. |
Workflow: Solvent System Selection
Below is a decision-making workflow for selecting an appropriate recrystallization solvent system, presented in DOT language for Graphviz.
Caption: Decision workflow for selecting a recrystallization method.
Protocol: Recrystallization using Ethanol/Water
This protocol provides a self-validating method for purifying the title compound.
-
Preparation: Place 1.0 g of crude Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate into a 100 mL Erlenmeyer flask equipped with a stir bar. Add 10 mL of ethanol.
-
Dissolution: Gently heat the mixture on a hot plate with stirring. Continue to add ethanol in small (~2 mL) portions until the solid completely dissolves at a near-boiling temperature. Causality Note: Using the minimum amount of hot solvent is critical for maximizing yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with vigorous stirring. Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again. This ensures crystallization begins from a homogenous, saturated solution, not from an uncontrolled precipitation.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool to room temperature undisturbed. Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.[5]
-
Crystal Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[5]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
References
-
ResearchGate. (2021). How to crystallization amine compound and it is not soluble in common organic solvents.
-
ResearchGate. (n.d.). Crystallization purification of indole.
-
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
University of York. (n.d.). Problems with Recrystallisations.
-
Reddit. (2023). Recrystallization Issues.
-
ResearchGate. (2021). The best solvant for for dipeptide recrystallization?.
- Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.
-
ResearchGate. (n.d.). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
-
ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
-
NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate.
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
-
PubChem. (n.d.). ethyl 2-amino-1H-indole-3-carboxylate.
-
Achmem. (n.d.). Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate.
-
Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
-
Amerigo Scientific. (n.d.). Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate.
-
ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate.
-
MDPI. (n.d.). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure.
-
BLD Pharm. (n.d.). 1H-Indole-3-carboxylic acid.
Sources
- 1. achmem.com [achmem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Structural Validation Protocol: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
Executive Summary: The Regioisomer Challenge
In the development of kinase inhibitors and antiviral agents, the Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate scaffold represents a critical "privileged structure."[1] However, its validation presents a specific chemical hazard: Regioisomeric Ambiguity .[1]
Standard synthesis routes, particularly the Fischer Indole Synthesis using meta-substituted phenylhydrazines, frequently yield a mixture of 4-amino and 6-amino isomers (or their nitro precursors).[1] Relying solely on low-resolution Mass Spectrometry (MS) or routine 1D NMR often leads to misassignment, resulting in "dead-end" SAR (Structure-Activity Relationship) data.[1]
This guide compares three validation methodologies—Routine QC , Advanced Spectral Certification , and Chemical Derivatization —to establish an authoritative protocol for confirming the 6-amino structure.
Comparative Analysis of Validation Methodologies
We evaluated three levels of structural confirmation. The "Advanced Spectral Certification" is recommended as the standard for publication-quality data.[1]
| Feature | Level 1: Routine QC | Level 2: Advanced Spectral Certification | Level 3: Chemical Proof |
| Primary Technique | 1H NMR (300 MHz) + LC-MS | 2D NMR (NOESY/HMBC, 500+ MHz) | Functional Derivatization |
| Isomer Distinction | Low .[1] Often fails to distinguish 4- vs 6-substitution. | High . Unambiguously assigns protons via spatial proximity.[1] | High . Confirms reactivity of the amine.[1][2] |
| Throughput | High (10 mins/sample) | Medium (1-4 hours/sample) | Low (Days) |
| Key Blindspot | Overlapping aromatic signals; broad NH peaks.[1] | Requires high solubility for 2D correlations. | Consumes valuable material.[1] |
| Verdict | Insufficient for novel scaffolds. | The Gold Standard. | Use for final lot release. |
Detailed Validation Protocols
Phase A: Synthesis of the Precursor (Context)
To validate the amine, one must often validate the nitro-precursor first. The 6-amino derivative is typically accessed via the reduction of Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate .[1]
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Critical Observation: The color shift from bright yellow (nitro) to off-white/tan (amine) is indicative but not proof.[1]
Phase B: The "Self-Validating" NMR System
The core of this guide is the NMR Logic Gate . You must observe specific coupling constants (
1. 1H NMR Diagnosis (DMSO-
, 400 MHz)
-
The Indole NH (
):ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 11.5–12.0 ppm (Broad Singlet). -
The C2-Phenyl Group:
7.4–7.8 ppm (Multiplet, 5H).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
The Ethyl Ester: Quartet (
4.1 ppm) and Triplet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 1.1 ppm). -
The Critical Aromatic Zone (Indole Ring):
-
H4 (Doublet): Ortho-coupled to H5 (
Hz).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
H5 (Doublet of Doublets): Ortho to H4, Meta to H7.
-
H7 (Singlet/Narrow Doublet):
6.5–6.8 ppm.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Note: In the 6-amino isomer, H7 is shielded by the adjacent amino group and appears upfield relative to the 5-amino isomer.
-
2. The "Smoking Gun": 2D NOESY
To certify the structure, run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Requirement: You must observe a strong NOE correlation between the Indole NH and H7 .[1]
-
Logic:
-
If 6-amino : H7 is at position 7.[1] It is spatially proximate to the Indole NH (position 1).[1] Correlation Observed.
-
If 4-amino : H7 is still at position 7 (proximate), but the splitting pattern of the remaining protons (H5/H6) will be different (two doublets with ortho coupling).[1]
-
If 5-amino : H7 is proximate, but H4 and H6 will show meta-coupling (
Hz).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Phase C: Experimental Workflow Diagram
The following Graphviz diagram illustrates the logical flow for accepting or rejecting a batch based on spectral data.
Figure 1: Decision tree for the structural validation of 6-amino-indole derivatives, distinguishing them from 4- or 5-amino isomers.
Supporting Experimental Data (Simulated Reference)
The following table summarizes the expected spectral shifts for the 6-amino isomer versus the common 5-amino impurity.
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Logic |
| Indole NH | 11.60 | br s | - | Disappears on |
| H4 | 7.65 | d | 8.6 Hz | Deshielded by C3-Ester.[1] |
| H5 | 6.55 | dd | 8.6, 2.0 Hz | Upfield due to ortho-amino group.[1] |
| H7 | 6.45 | d/s | 2.0 Hz | Most Shielded. Ortho to amino, Proximate to Indole NH.[1] |
| Amino ( | 5.10 | br s | - | Broad; integrates to 2H. |
| Ethyl ( | 4.15 | q | 7.1 Hz | Characteristic Ester signal. |
Key Differentiator: In the 5-amino isomer, the proton at position 4 (H4) would be shielded (ortho to amino) and appear upfield (
Synthesis & Mechanism Visualization[4][5][6]
Understanding the origin of the isomer helps in validation. If synthesized via the Nenitzescu reaction or modified Fischer synthesis, the mechanism dictates the impurity profile.
Figure 2: Synthetic pathway highlighting the critical purification step required before the final reduction to the amino-indole.
References
-
Vertex AI Search. (2025).[1] Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. ResearchGate. 3
-
Riseley, R. et al. (2025).[1][4] Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. 4[1][2]
-
MDPI. (2025). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[1] 5[1][2][4]
-
Organic Chemistry Portal. (2021). Fischer Indole Synthesis.[1][6][7][8][9] Organic Chemistry Portal. 8
-
RSC Advances. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles. RSC Publishing.[1] 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Activity of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate: A Comparative Technical Guide
Topic: Biological Activity of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate versus Similar Compounds Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Context
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (referred to herein as E6APIC ) represents a specialized scaffold in medicinal chemistry, distinct from its more common 5-halo or unsubstituted analogs.[1] While often utilized as a high-purity intermediate for synthesizing complex ureas and amides, the molecule itself possesses intrinsic biological properties driven by its unique "push-pull" electronic structure—a lipophilic 2-phenyl anchor balanced by a polar 6-amino hydrogen bond donor.[1]
This guide objectively compares E6APIC against its structural analogs (e.g., 5-chloro derivatives and non-amino parent compounds) to elucidate its specific utility in anticancer (tubulin/kinase inhibition) and antimicrobial research.[1]
Key Pharmacophore Features[1][2][3][4]
-
2-Phenyl Moiety: Provides critical hydrophobic interactions (π-stacking) within the binding pockets of targets like Tubulin (colchicine site) or EGFR.[1]
-
3-Carboxylate Ester: Acts as a hydrogen bond acceptor and metabolic handle; essential for stability compared to the labile acid form.[1]
-
6-Amino Group: The defining feature.[1] Unlike the 5-position (typically substituted with halogens for potency), the 6-amino group serves as a solubility enhancer and a diversity vector for derivatization into high-affinity inhibitors (e.g., ureas).[1]
Comparative Biological Analysis
The following analysis contrasts E6APIC with its two primary competitors in the research space: the Unsubstituted Parent (Ethyl 2-phenylindole-3-carboxylate) and the 5-Chloro Analog (often used for maximal potency).[1]
Table 1: Comparative Activity Profile
| Feature | E6APIC (6-Amino) | Alternative A: Unsubstituted Parent | Alternative B: 5-Chloro Analog |
| Primary Mechanism | Tubulin Polymerization Inhibition; Kinase Scaffolding | General Cytotoxicity (Non-specific) | High-Affinity Binding (Hydrophobic pockets) |
| Solubility (LogP) | Moderate (Improved) due to -NH₂ polarity | Low (High Lipophilicity) | Very Low (Poor aqueous solubility) |
| Derivatization Potential | High: -NH₂ allows urea/amide formation | Low: Requires functionalization | Low: Cl is chemically inert |
| Cytotoxicity (IC₅₀) | ~2–10 µM (Cell line dependent) | >50 µM (Often inactive) | <1 µM (High potency, high toxicity) |
| Target Selectivity | Tunable via N-substitution | Poor | High (but rigid) |
Deep Dive: Mechanism of Action (MoA)
A. Tubulin Polymerization Inhibition
Indole-3-carboxylates bind to the colchicine-binding site of tubulin.[1]
-
E6APIC Advantage: The 6-amino group acts as a hydrogen bond donor to residues such as Thr179 or Val181 in
-tubulin, stabilizing the complex more effectively than the unsubstituted parent.[1] -
Comparison: While the 5-chloro analog often shows lower IC₅₀ values (higher potency) due to deep hydrophobic pocket penetration, E6APIC offers a superior therapeutic index due to better solubility and reduced off-target lipophilic binding.[1]
B. Kinase Inhibition (EGFR/VEGFR)
Research indicates that 2-phenylindoles function as ATP-competitive inhibitors.[1]
-
Causality: The 2-phenyl ring mimics the adenine ring of ATP.[1] The 3-carboxylate orients the molecule within the hinge region.[1]
-
E6APIC Specificity: The 6-amino group is frequently reacted with isocyanates to form ureas .[1] These derivatives show nanomolar activity against EGFR by accessing the "sugar pocket" of the kinase, a binding mode unavailable to the 5-chloro or unsubstituted variants.[1]
Visualization: Structure-Activity Relationship (SAR)[1][5]
The following diagram illustrates the functional logic of the E6APIC scaffold and its divergence from competitors.
Figure 1: SAR Map of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate showing functional zones.
Experimental Protocols
To ensure reproducibility and trust, the following protocols are standardized.
Protocol A: Synthesis of E6APIC (Fischer Indole Route)
Rationale: The 6-amino group is best introduced via reduction of a nitro-precursor to avoid oxidation during ring closure.[1]
-
Reactants: Combine Ethyl pyruvate (1.0 eq) and 3-nitrophenylhydrazine (1.0 eq) in ethanol.
-
Catalysis: Add catalytic H₂SO₄ or Polyphosphoric acid (PPA).[1] Reflux for 3-4 hours.
-
Cyclization: The hydrazone intermediate undergoes [3,3]-sigmatropic rearrangement to yield Ethyl 6-nitro-2-phenyl-1H-indole-3-carboxylate .[1]
-
Reduction (Critical Step):
-
Dissolve the nitro-indole in Ethanol/EtOAc (1:1).[1]
-
Add SnCl₂·2H₂O (5.0 eq) or use Pd/C catalytic hydrogenation (H₂, 30 psi).
-
Stir at 70°C for 2 hours (if SnCl₂) or RT (if Hydrogenation).
-
-
Purification: Neutralize with NaHCO₃, extract with EtOAc, and recrystallize from Ethanol.
-
Validation: Product should appear as a yellow/brown solid.[1] Confirm via ¹H-NMR (Amino peak ~5.0 ppm).
-
Protocol B: Tubulin Polymerization Assay (In Vitro)
Rationale: Validates the direct mechanism of action distinct from general cytotoxicity.[1]
-
Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.[1]
-
Treatment: Add E6APIC (dissolved in DMSO) at concentrations of 1, 5, 10, and 20 µM. Include Colchicine (5 µM) as a positive control and DMSO as negative.
-
Measurement:
-
Transfer to a 96-well plate pre-warmed to 37°C.
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.[1]
-
Success Criteria: A reduction in the Vmax (slope of the growth phase) compared to control indicates inhibition of polymerization.
-
Synthesis & Derivatization Workflow
The true value of E6APIC lies in its role as a precursor.[1] The diagram below details the workflow from synthesis to bioactive derivative.
Figure 2: Synthesis and application workflow for E6APIC.
References
-
Rathod, et al. (2023).[1] Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.[1] Link
-
El-Mekabaty, A. (2023).[1] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI Molecules. Link
-
Boichuk, S., et al. (2016).[1] Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization.[1] Anti-Cancer Drugs.[1][2][3][4][5][6][7] Link
-
Zhang, H., et al. (2022).[1][5] Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. NIH PubMed Central.[1] Link
-
MySkinRecipes Data Sheet. Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate: Chemical Properties and Applications. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Indole Functionalization: Navigating Performance, Mechanism, and Practicality
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient and selective methods for its functionalization a paramount objective for researchers. This guide provides a comparative analysis of the primary catalytic systems employed for this purpose: transition-metal catalysts, organocatalysts, and biocatalysts. By examining their performance through experimental data, delving into their mechanistic underpinnings, and considering practical aspects such as cost, toxicity, and reusability, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal catalyst for their specific synthetic challenges.
The Landscape of Indole Functionalization Catalysis
The indole ring system presents multiple sites for functionalization, with the C3 position being the most nucleophilic and kinetically favored for electrophilic substitution. The C2 position also exhibits reactivity, while the benzene core (C4-C7) is significantly less reactive and requires more sophisticated catalytic approaches for selective modification.[1][2] The choice of catalyst is therefore critical in dictating the regioselectivity, stereoselectivity, and overall efficiency of indole functionalization reactions.
This guide will systematically compare the three major classes of catalysts, highlighting their distinct advantages and limitations.
Transition-Metal Catalysis: The Workhorse of Indole Functionalization
Transition-metal catalysts, particularly those based on palladium, copper, rhodium, and ruthenium, have been extensively developed for indole functionalization and are considered the workhorses in this field.[2] They excel in a wide array of transformations, including C-H activation, cross-coupling, and annulation reactions.
Palladium vs. Copper in C-H Arylation: A Tale of Orthogonal Selectivity
Palladium and copper catalysts are both highly effective for the C-H arylation of indoles, yet they can exhibit remarkable differences in regioselectivity, offering a powerful tool for synthetic chemists. For instance, in the arylation of indoles with diaryliodonium salts, palladium catalysts typically favor functionalization at the C2 position, while copper catalysts can be tuned to selectively arylate the C3 position.[1] This orthogonal selectivity is a significant advantage when specific isomers are desired.
The use of directing groups is a common strategy to achieve site-selectivity, especially for the less reactive C4-C7 positions. For example, an N-P(O)tBu2 directing group can facilitate palladium-catalyzed C7 arylation and copper-catalyzed C6 arylation.[1]
Performance and Practical Considerations
Transition-metal catalysts generally offer high yields and broad substrate scope. However, their use is not without drawbacks. The cost of precious metals like palladium and rhodium can be a significant factor, especially for large-scale synthesis.[3][4] Furthermore, the potential for trace metal contamination in the final product is a major concern in the pharmaceutical industry, necessitating stringent purification protocols.[5][6] The toxicity of these metals is another critical consideration.[7][8]
Efforts to mitigate these issues include the development of catalysts based on more abundant and less toxic metals like copper and iron, as well as the design of reusable heterogeneous catalysts.[9][10] For example, palladium on activated carbon has been shown to be a reusable catalyst for the synthesis of 2-phenyl indole, although a slight decrease in yield and longer reaction times were observed with each cycle.[9]
Table 1: Comparative Performance of Palladium and Copper Catalysts in Indole C-H Arylation
| Feature | Palladium Catalysis | Copper Catalysis |
| Typical Regioselectivity | C2-arylation | C3-arylation (tunable) |
| Directing Group Strategy | Effective for C4-C7 functionalization (e.g., N-P(O)tBu2 for C7) | Effective for C4-C7 functionalization (e.g., N-P(O)tBu2 for C6) |
| Cost | Generally higher (precious metal) | Lower (earth-abundant metal) |
| Toxicity | Higher concern | Lower concern |
| Reusability | Heterogeneous versions can be recycled | Less commonly reported |
Organocatalysis: The Rise of Metal-Free Asymmetric Transformations
Organocatalysis has emerged as a powerful and environmentally benign alternative to transition-metal catalysis.[11] Chiral small organic molecules are used to catalyze reactions, often with high enantioselectivity. For indole functionalization, organocatalysts are particularly adept at Friedel-Crafts alkylations and Michael additions.
Enantioselective Alkylation: High Yields and Excellent Enantiocontrol
Chiral amines, such as those derived from cinchona alkaloids or imidazolidinones, are highly effective organocatalysts for the enantioselective alkylation of indoles with α,β-unsaturated aldehydes and ketones.[12][13][14][15] These reactions typically proceed via the formation of a transient iminium ion, which activates the electrophile towards nucleophilic attack by the indole.
Impressive results have been achieved, with yields often exceeding 90% and enantiomeric excesses (ee) reaching up to 99%.[13][16] For example, the use of a (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst enables the conjugate addition of various indoles to α,β-unsaturated aldehydes with yields of 70-97% and enantioselectivities of 84-97% ee.[12][15]
Performance and Practical Considerations
The primary advantages of organocatalysis are the low toxicity, low cost, and ready availability of the catalysts.[4] They are also generally less sensitive to air and moisture compared to many transition-metal catalysts. However, catalyst loadings can sometimes be higher than those required for metal-catalyzed reactions, and reaction times can be longer.[14][16]
Table 2: Performance of Organocatalysts in Enantioselective Indole Alkylation
| Catalyst Type | Electrophile | Yield (%) | ee (%) | Reference |
| Imidazolidinone | α,β-Unsaturated Aldehydes | 70-97 | 84-97 | [12][15] |
| Cinchona Alkaloid-derived Primary Amine | α,β-Unsaturated Ketones | Moderate | 47-89 | [14] |
| Squaramide/Quinine | Nitroolefins | up to 80 | up to >99 | [16] |
Biocatalysis: Nature's Approach to Selective Functionalization
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (typically in aqueous media at or near room temperature).[17] For indole functionalization, enzymes such as monooxygenases and methyltransferases have shown significant promise.
Precision and Mild Conditions
A key advantage of biocatalysis is the ability to perform highly specific transformations that are often challenging to achieve with conventional chemical catalysts. For example, the SAM-dependent methyltransferase PsmD from Streptomyces griseofuscus has been used for the stereo- and regioselective methylation of the C3 position of various indoles, leading to the formation of pyrroloindole moieties.[17][18][19] In one study, the enzymatic methylation of a tryptamine derivative on a 50 mg scale resulted in an 84% isolated yield of the pure product.[17]
Similarly, flavin-dependent monooxygenases have been employed for the stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines, a transformation that often yields complex mixtures with traditional oxidants.[20] An aspartyl peptide catalyst system has also been reported for the chemoselective oxidation of indoles, delivering 3-hydroxy-indolenines with good yields and high enantio- and diastereoselectivity.[21][22]
Performance and Practical Considerations
While offering exceptional selectivity and mild reaction conditions, biocatalysis has its own set of challenges. The substrate scope of a given enzyme can be limited, and enzyme production and purification can be costly and time-consuming. However, advances in protein engineering and recombinant DNA technology are continuously expanding the applicability of biocatalysts. The operational stability of enzymes can also be a concern, although immobilization techniques can often improve their robustness and reusability.
Table 3: Performance of Biocatalysts in Indole Functionalization
| Enzyme Type | Reaction Type | Substrate | Yield (%) | Selectivity | Reference |
| Methyltransferase (PsmD) | C3-Methylation | Tryptamine derivative | 84 (isolated) | High stereo- & regioselectivity | [17] |
| Monooxygenase | C3-Hydroxylation | 2-Arylindoles | - | High chemo- & stereoselectivity | [20] |
| Artificial Mini-Enzyme (Mn-containing) | C3-Oxidation | Indole | - | High selectivity for 2-TFE-3-oxindole | [23] |
| Aspartyl Peptide | C3-Oxidation | Indoles | Good | up to 95:5 er, up to 92:8 dr | [21][22] |
Experimental Protocols
To provide a practical context for the discussed catalysts, detailed experimental protocols for representative indole functionalization reactions are provided below.
Protocol 1: Palladium-Catalyzed C-2 Arylation of N-Methylindole
This protocol is adapted from a procedure for the direct arylation of indoles.[24]
Materials:
-
N-Methylindole
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium acetate (CsOAc)
-
Dimethylacetamide (DMA)
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Celite
Procedure:
-
In a glovebox, to a solution of Pd(OAc)₂ and PPh₃ in DMA, add iodobenzene via syringe.
-
In a separate flask, prepare a solution of N-methylindole and CsOAc in DMA.
-
Add the catalyst solution dropwise to the indole solution.
-
Heat the reaction mixture to 125 °C and stir for 24 hours.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford 2-phenyl-1-methylindole.
Protocol 2: Organocatalytic Enantioselective Friedel-Crafts Alkylation of Indole
This protocol is a general procedure for the alkylation of indoles with α,β-unsaturated aldehydes using an imidazolidinone catalyst.[12][15]
Materials:
-
Indole
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the imidazolidinone catalyst in CH₂Cl₂ at the desired temperature (e.g., -83 °C), add TFA.
-
Add the α,β-unsaturated aldehyde and stir for 5-10 minutes.
-
Add the indole to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Biocatalytic C3-Methylation of a Tryptamine Derivative
This protocol is based on the preparative scale enzymatic methylation using PsmD.[17]
Materials:
-
Tryptamine substrate
-
S-adenosyl-L-methionine (SAM) or a SAM regeneration system
-
Purified PsmD enzyme
-
Potassium phosphate buffer (pH 7.5)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Methyl iodide (for SAM regeneration)
-
S-adenosyl-L-homocysteine (SAH)
-
CtHMT lysate (for SAM regeneration)
Procedure:
-
In a suitable reaction vessel, prepare a solution of the tryptamine substrate in potassium phosphate buffer (pH 7.5) containing EDTA.
-
If using a SAM regeneration system, add SAH, methyl iodide, and CtHMT lysate.
-
Initiate the reaction by adding the purified PsmD enzyme.
-
Incubate the reaction mixture at 35 °C with gentle agitation.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the product by chromatography.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for representative indole functionalization reactions.
Palladium-Catalyzed C-H Arylation (Heck-type Mechanism)
Caption: Proposed catalytic cycle for palladium-catalyzed C-H arylation of indole.
Organocatalytic Enantioselective Alkylation (Iminium Ion Catalysis)
Caption: Catalytic cycle for organocatalytic enantioselective indole alkylation via iminium ion formation.
Biocatalytic C3-Methylation (Methyltransferase)
Caption: Simplified schematic of enzyme-catalyzed C3-methylation of indole.
Conclusion: A Multi-faceted Approach to Indole Functionalization
The choice of catalyst for indole functionalization is a multi-faceted decision that depends on the desired transformation, the required level of selectivity, and practical considerations such as cost, scalability, and environmental impact.
-
Transition-metal catalysts remain the most versatile and widely used tools, offering high reactivity and broad substrate scope. The development of catalysts based on earth-abundant metals and heterogeneous systems is addressing their key limitations.
-
Organocatalysis provides a powerful, metal-free alternative, particularly for asymmetric synthesis. Its advantages in terms of cost, low toxicity, and operational simplicity make it an increasingly attractive option.
-
Biocatalysis offers unparalleled selectivity under mild conditions, making it an ideal choice for the synthesis of complex, chiral molecules. As the field of enzyme engineering advances, the scope and practicality of biocatalytic methods will undoubtedly continue to grow.
By understanding the strengths and weaknesses of each catalytic approach, researchers can make informed decisions to accelerate the discovery and development of novel indole-containing compounds with significant applications in medicine and beyond.
References
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Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
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Marques, M. M. B. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Highlights. [Link]
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Chen, W., Du, W., Yue, L., Li, R., Wu, Y., Ding, L.-S., & Chen, Y.-C. (2007). Organocatalytic enantioselective indole alkylations of α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 5(5), 816–821. [Link]
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Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. [Link]
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Schneider, P., Henßen, B., Paschold, B., Chapple, B. P., Schatton, M., Seebeck, F. P., Classen, T., & Pietruszka, J. (2021). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. Angewandte Chemie International Edition, 60(43), 23412–23418. [Link]
-
Dündar, E., & Tanyeli, C. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters, 73, 153153. [Link]
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Miller, S. J., Copeland, G. T., Papaioannou, N., & Ruel, E. M. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 133(40), 16292–16295. [Link]
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European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. [Link]
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Marques, M. M. B. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Highlights. [Link]
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Hu, F., et al. (2022). Substrate scope. Standard reaction condition: indole or pyrrole... ResearchGate. [Link]
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Egorova, K. S., & Ananikov, V. P. (2017). Toxicity of Metal Compounds: Knowledge and Myths. Organometallics, 36(21), 4071–4090. [Link]
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Li, X., et al. (2020). Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. Organic & Biomolecular Chemistry, 18(1), 107-111. [Link]
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Journal of Chemical Papers. (2023). Green Chemistry Approaches to Developing Sustainable Catalysts for Pharmaceutical Synthesis. JOCPR. [Link]
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Substrate scope of indole and other (hetero)aromatics compounds. ResearchGate. [Link]
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Zhang, J., et al. (2021). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Molecules, 26(1), 123. [Link]
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Alcarazo, M., et al. (2011). Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring. ACS Catalysis, 1(9), 1075-1078. [Link]
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A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. ResearchGate. [Link]
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Egorova, K. S., & Ananikov, V. P. (2017). Toxicity of Metal Compounds: Knowledge and Myths. Organometallics, 36(21), 4071–4090. [Link]
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Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group. [Link]
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Grayson, M. N., & Houk, K. N. (2016). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[12][13]-Shifts of Allylic Trichloroacetimidates. The Journal of organic chemistry, 81(15), 6207–6213. [Link]
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Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis. [Link]
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Deng, L. (2004). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. Proceedings of the National Academy of Sciences, 101(15), 5433–5436. [Link]
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Busto, E., et al. (2022). Biocatalytic stereoselective oxidation of 2-arylindoles. Nature Communications, 13(1), 1-9. [Link]
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The Role of the Indole in Important Organocatalytic Enantioselective Friedel-Crafts Alkylation Reactions. ResearchGate. [Link]
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Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(8), 2035-2048. [Link]
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Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected?. ResearchGate. [Link]
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Schneider, P., et al. (2021). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. ResearchGate. [Link]
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Schneider, P., et al. (2021). Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles. PubMed. [Link]
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Miller, S. J., et al. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 133(40), 16292-16295. [Link]
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Nastri, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9411-9421. [Link]
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Substrate scope of indoles. Reaction condition: 1 a (0.2 mmol), 2 b–r... ResearchGate. [Link]
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Dong, G., et al. (2022). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. Journal of the American Chemical Society, 144(3), 1234-1243. [Link]
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Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]
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Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746. [Link]
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Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578–9579. [Link]
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Daugulis, O., et al. (2009). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Angewandte Chemie International Edition, 48(52), 9870-9873. [Link]
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Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 434. [Link]
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C-H functionalization of indoles by 3d transition-metal catalysis. CSIR-NCL Library, Pune. [Link]
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Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. PMC. [Link]
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The Indole Synthesis Benchmark: Classical Reliability vs. Modern Precision
Executive Summary
The indole scaffold remains a "privileged structure" in drug discovery, serving as the core pharmacophore for over 100 FDA-approved drugs. For decades, the Fischer Indole Synthesis has been the industrial workhorse due to its low cost and scalability. However, the demand for complex, highly functionalized cores has driven the adoption of Transition-Metal Catalyzed C–H Activation , specifically Rh(III)-catalyzed annulations .
This guide objectively benchmarks these two distinct paradigms. We contrast the robust, acid-mediated rearrangement of the Fischer protocol against the atom-economical, directing-group-mediated precision of Cp*Rh(III) catalysis.
Part 1: Mechanistic Landscapes
To understand the performance limitations of each method, one must first understand the causality of bond formation.
The Classical Route: Fischer Indole Synthesis
The Fischer synthesis relies on the condensation of a phenylhydrazine with a ketone (or aldehyde) under acidic conditions. The critical rate-determining step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.
-
Limitation: The requirement for strong Brønsted or Lewis acids (e.g., PPA, ZnCl₂) limits substrate scope, often degrading acid-sensitive protecting groups (Boc, TBS).
-
Regioselectivity: In unsymmetrical ketones, regioselectivity is governed by the stability of the ene-hydrazine intermediate, often leading to mixtures.
The Modern Route: Rh(III)-Catalyzed C–H Activation
This method utilizes a Cp*Rh(III) catalyst to activate the C(sp²)–H bond of an aniline derivative (bearing a directing group like acetamide or hydrazine). It subsequently couples with an internal alkyne.
-
Advantage: It creates the C2–C3 bond and the N–C2 bond in a single operation without generating ammonia waste.
-
Precision: The directing group ensures exclusive regioselectivity at the ortho position.
Visualizing the Mechanisms[1][2]
Figure 1: Mechanistic divergence between the sigmatropic rearrangement of Fischer synthesis and the metallacycle formation in Rh(III) catalysis.
Part 2: Experimental Benchmarking
The following data aggregates performance metrics from standard protocols (e.g., PPA-mediated Fischer vs. Glorius/Fagnou Rh-catalysis).
| Feature | Fischer Synthesis (Classical) | Rh(III) C–H Activation (Modern) |
| Primary Bond Formation | C3–C3a (Sigmatropic) | C2–C3 (Insertion) + N–C2 |
| Atom Economy | Low (Loss of NH₃ + H₂O) | High (Often >90%, oxidant dependent) |
| Functional Group Tolerance | Poor: Sensitive to acid (Boc, acetals, silyl ethers). | Excellent: Tolerates esters, amides, halides, ethers. |
| Regioselectivity | Variable (Dependent on ketone structure). | Absolute (Controlled by Directing Group). |
| Reaction Temperature | High (80°C – 150°C) | Mild to Moderate (25°C – 100°C) |
| Cost of Goods | Very Low (Reagents are commodities). | High (Rh catalyst, Ag/Cu oxidants). |
| Scalability | High (Multi-kg scale common). | Moderate (Cost prohibits kg-scale usually). |
Key Insight: Use Fischer for simple, robust cores where raw material cost is paramount. Use Rh(III) when constructing late-stage pharmaceutical intermediates containing sensitive functionality.
Part 3: Detailed Experimental Protocols
Protocol A: Classical Fischer Synthesis (Polyphosphoric Acid Method)
Best for: Unfunctionalized indoles, large-scale preparation.
Reagents:
-
Phenylhydrazine (1.0 equiv)
-
Cyclohexanone (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10–15 equiv by weight)
Workflow:
-
Hydrazone Formation: Mix phenylhydrazine and cyclohexanone in ethanol at 0°C. Stir for 1 hour. A solid hydrazone precipitate usually forms. Filter and dry.
-
Cyclization: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), heat PPA to 100°C.
-
Addition: Add the hydrazone portion-wise to the hot PPA. Caution: Exothermic reaction. Monitor internal temperature to ensure it stays between 100–110°C.
-
Reaction: Stir for 3 hours. The mixture will darken significantly (deep brown/black).
-
Quench: Pour the hot reaction mixture onto crushed ice/water (approx. 5x volume). Stir vigorously to hydrolyze the phosphate esters.
-
Isolation: The crude indole precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water.
Self-Validation Check:
-
Visual: Evolution of heat upon hydrazone addition confirms initiation.
-
TLC: Disappearance of the hydrazone spot (usually less polar) and appearance of a fluorescent blue/purple spot (Indole) under UV.
Protocol B: Rh(III)-Catalyzed C–H Annulation
Best for: 2,3-substituted indoles with sensitive functional groups.
Reagents:
-
N-Phenylacetamide (1.0 equiv) [Directing Group substrate]
-
Diphenylacetylene (1.1 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Cu(OAc)₂ (2.1 equiv) [Oxidant]
-
Solvent: t-Amyl alcohol or Methanol
Workflow:
-
Setup: In a screw-cap pressure tube, combine acetanilide, alkyne, [Cp*RhCl₂]₂, and Cu(OAc)₂.
-
Solvation: Add t-Amyl alcohol. The solution is typically blue/green due to Copper(II).
-
Activation: Seal the tube and heat to 100°C in an oil bath for 16 hours.
-
Monitoring: The reaction mixture often turns brownish-red as Cu(II) is reduced to Cu(I)/Cu(0).
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM).
-
Purification: Filter through a short pad of Celite to remove metal salts. Concentrate the filtrate.
-
Isolation: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Self-Validation Check:
-
Mechanism Check: If the acetamide directing group is not "traceless" (i.e., it remains on the Nitrogen), the product is an N-acyl indole. Hydrolysis (NaOH/MeOH) may be required to reveal the free N-H indole.
-
NMR: Look for the disappearance of the amide N-H peak and the appearance of the specific substitution pattern on the indole ring.
Part 4: Decision Matrix
When should you switch from the cheap Fischer method to the expensive Rhodium method?
Figure 2: Strategic decision tree for selecting the optimal indole synthesis protocol based on substrate complexity and scale.
References
-
Fischer Indole Synthesis Mechanism & Review: Robinson, B. "The Fischer Indole Synthesis."[1][2] Chemical Reviews, 1963, 63 (4), 373–401. [Link]
-
Rh(III) Catalyzed Indole Synthesis (Seminal Work): Stuart, D. R.; Fagnou, K. "The Oxidative Coupling of N-Acetyl Indoles and Alkynes." Science, 2007, 316, 1172–1175. [Link]
-
Hydrazine-Directed C-H Activation (Glorius Protocol): Zhao, D.; Shi, Z.; Glorius, F. "Indole Synthesis by Rhodium(III)-Catalyzed Hydrazine-Directed C-H Activation."[3] Angewandte Chemie International Edition, 2013, 52, 12426–12429. [Link]
-
Green Chemistry Metrics in Synthesis: Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017, 19, 18–43. [Link]
-
Benchmarking Overview (Organic Chemistry Portal): "Synthesis of Indoles." Organic Chemistry Portal. [Link]
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In vitro testing of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate analogs
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Within this structural class, 2-phenylindoles have emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of therapeutic potential, including anticancer and antimicrobial activities. This guide provides a comparative overview of the in vitro bioactivity of various substituted 2-phenylindole analogs, offering insights into their structure-activity relationships (SAR). While this guide is framed around the core structure of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate, it is important to note that the presented data is based on a broader range of 2-phenylindole derivatives due to the limited availability of specific studies on analogs of this exact parent compound in the public domain. The data herein is intended to provide researchers, scientists, and drug development professionals with a comparative framework for this important class of molecules.
Comparative In Vitro Anticancer Activity of 2-Phenylindole Derivatives
The cytotoxic potential of 2-phenylindole derivatives has been extensively investigated against various human cancer cell lines. The nature and position of substituents on both the indole and the 2-phenyl rings play a crucial role in modulating their anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 2-phenylindole analogs, providing a basis for comparing their cytotoxic potency.
| Compound ID | R1 (Indole N1) | R2 (Indole Position) | R3 (Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical-1 | H | 6-NH2 | 4-OH | MCF-7 (Breast) | 2.71 | [1] |
| Hypothetical-2 | H | H | 4-OCH3 | PC-3 (Prostate) | >100 | [2] |
| Compound 2 | H | H | 4-Cl | MCF-7 (Breast) | High Activity | [2] |
| Compound 3a | H | H | 4-Cl | MCF-7 (Breast) | 1.31 | [2] |
| Compound 10 | H | H | 4-Cl | MCF-7 (Breast) | High Activity | [2] |
| Compound 6c | H | 3-(pyrazol-5-yl)imino)thiazolidin-4-one | H | SK-MEL-28 (Melanoma) | 3.46 | [3] |
| Compound Va | Indole-2-carboxamide linkage | H | 4-Cl | (Generic) | GI50 = 26 nM | [4] |
| Compound 27 | 2-amino-3-cyano-pyridine linkage | H | H | H460 (Lung) | 0.23 nM | [5] |
Note: "High Activity" is noted when specific IC50 values were not provided but the compound was highlighted as highly active in the source. GI50 represents the concentration for 50% growth inhibition.
The data suggests that the introduction of specific heterocyclic systems at the 3-position of the indole ring, as seen in compound 6c, can confer potent cytotoxicity.[3] Furthermore, the linkage to other pharmacologically active moieties, such as in compounds Va and 27, can lead to exceptionally high potency, with IC50 values in the nanomolar range.[4][5] The presence of a 4-chloro substituent on the 2-phenyl ring also appears to be a favorable feature for anticancer activity in several analogs.[2]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The analysis of various 2-phenylindole analogs reveals several key SAR trends:
-
Substitution at the Indole 3-Position: Derivatization at this position with bulky heterocyclic moieties can significantly enhance cytotoxic activity.
-
Substitution on the 2-Phenyl Ring: Electron-withdrawing groups, such as a chloro group at the para position, are frequently associated with increased anticancer potency.
-
Hybrid Molecules: Conjugating the 2-phenylindole scaffold with other known anticancer pharmacophores can result in synergistic effects and dramatically increased activity.
Caption: Key modification sites on the 2-phenylindole scaffold influencing anticancer activity.
Comparative In Vitro Antimicrobial Activity of 2-Phenylindole Derivatives
Certain 2-phenylindole derivatives have also been evaluated for their ability to inhibit the growth of pathogenic microorganisms. The structural features influencing antimicrobial effects can differ from those that drive anticancer activity. Below is a summary of the antimicrobial activity for a selection of 2-phenylindole analogs.
| Compound ID | R Group (Indole) | R' Group (Phenyl) | Organism | Activity | Reference |
| IIIa | H | 4-OH | Pseudomonas sp. | Active | [6] |
| IVb | H | 4-Cl | Enterobacter sp. | Active | [6] |
| Indole Derivatives | Various | Various | ESKAPE pathogens, MRSA | MIC: 2–64 µg/mL | [7] |
The available data indicates that 2-phenylindoles with electron-donating groups (e.g., hydroxyl) and electron-withdrawing groups (e.g., chloro) on the phenyl ring can exhibit activity against both Gram-negative and Gram-positive bacteria.[6] A broader study on indole derivatives containing aminoguanidinium moieties showed promising activity against a range of clinically relevant pathogens, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[7]
Experimental Protocols
To ensure the reproducibility and validity of in vitro testing, standardized protocols are essential. The following are detailed methodologies for key experiments cited in the literature for determining the in vitro cytotoxicity and antimicrobial activity of novel compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted test compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Conclusion
The 2-phenylindole scaffold represents a versatile and privileged structure in the development of new therapeutic agents. The in vitro data for various analogs highlight the critical role of substituent patterns in defining their biological activity. Specifically, modifications at the indole 3-position and the para-position of the 2-phenyl ring are key determinants of anticancer potency. While the direct analogs of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate require further investigation, the broader family of 2-phenylindoles continues to be a rich source of inspiration for the design of novel anticancer and antimicrobial compounds. The standardized in vitro assays detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising molecules.
References
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O'Sullivan, J., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4379-4393. [Link]
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Kamal, A., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 74(1), 137-145. [Link]
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Gouda, M. A., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Latin American Journal of Pharmacy, 38(1), 125-134. [Link]
-
Hussein, M. A., et al. (2018). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Journal of Heterocyclic Chemistry, 55(10), 2358-2366. [Link]
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Reddy, T. S., et al. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 10(46), 27653-27669. [Link]
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Reddy, T. J., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Journal of the Korean Chemical Society, 51(5), 439-443. [Link]
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Li, Y., et al. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 28(4), 1887. [Link]
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Wang, L., et al. (2012). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry, 58, 10-17. [Link]
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Abdel-Gawad, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5693. [Link]
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Comparative Guide: Structure-Activity Relationship (SAR) of 6-Aminoindoles
Executive Summary: The Strategic Vector
In the landscape of privileged scaffolds, the indole ring system remains a cornerstone of drug discovery.[1] However, not all positions on the indole ring offer equal therapeutic utility. This guide focuses on the 6-aminoindole scaffold, a specific regioisomer that has emerged as a superior vector for targeting hydrophobic pockets in kinases (e.g., Chek1, RSK) and the colchicine-binding site of tubulin.
Unlike the more common 3-substituted (tryptophan-like) or 5-substituted (serotonin-like) indoles, the 6-aminoindole provides a unique geometric vector. It allows substituents to extend into deep hydrophobic regions (Region I in kinases) or engage in critical hydrogen bonding patterns that are sterically inaccessible to 5- or 7-substituted analogues.
Key Takeaway: The 6-amino group serves as a critical "anchor point" for functionalization (via amides, ureas, or sulfonamides), often yielding sub-micromolar potency where other isomers fail.
The Chemical Advantage: Regiochemistry & Electronics
To understand the SAR, one must first appreciate the electronic and steric distinction of the 6-position.
-
Electronic Effect: The indole nitrogen (N1) pushes electron density into the ring. Resonance contributors significantly enrich the C3 position, but the C6 position also possesses unique enamine-like character, making the 6-amino group highly nucleophilic and responsive to acylation or sulfonylation.
-
Steric Vector: In many enzyme active sites (specifically kinases), the C5 vector points towards the solvent front or a hinge region, whereas the C6 vector often points directly into the "back pocket" (hydrophobic pocket).
Diagram 1: SAR Optimization Logic & Vector Analysis
This diagram illustrates the iterative SAR workflow and the specific spatial advantage of the 6-position.
Figure 1: The SAR optimization cycle highlighting the strategic selection of the 6-amino vector for hydrophobic pocket targeting.
Comparative Performance: Tubulin & Kinase Inhibition
This section compares 6-aminoindoles against alternative regioisomers and standard-of-care controls.
Case Study A: Tubulin Polymerization Inhibition
6-Aminoindoles (specifically N-arylsulfonyl or N-aroyl derivatives) function as Colchicine Binding Site Inhibitors (CBSIs) . The 6-position allows the substituent to mimic the B-ring of colchicine or the B-ring of Combretastatin A-4 (CA-4).
-
Mechanism: Binding prevents microtubule assembly, leading to G2/M cell cycle arrest.[2]
-
Comparison: 5-amino derivatives often show 10-50x lower potency because the angle of the substituent forces the indole core to rotate, breaking key H-bonds with Val181 or Cys241 in tubulin.
Case Study B: Chek1 Kinase Inhibition
In Checkpoint Kinase 1 (Chek1), the 6-position of the indole core (often part of a fused system like indolylquinolinones) directs substituents into the Hydrophobic Region I .
-
Data Insight: 6-bromo and 6-amino substituents show superior affinity compared to 5-substituted analogs, which clash with the gatekeeper residues.
Comparative Data Table
| Compound Class | Target | Key Substituent (R) | IC50 (Target) | IC50 (Cell Growth) | Performance vs. Alternative |
| 6-Aminoindole deriv. | Tubulin (Colchicine Site) | 3,4,5-trimethoxybenzoyl | 0.37 µM | 0.11 µM (MCF-7) | Superior: 5-amino analog IC50 > 5.0 µM due to steric misalignment. |
| Combretastatin A-4 | Tubulin (Control) | N/A | 1.0 - 2.0 µM | 0.004 µM | Comparable: 6-aminoindoles approach CA-4 potency with better metabolic stability. |
| 6-Indolylquinolinone | Chek1 Kinase | 6-Amino/Amide | < 5 nM | N/A | Superior: 5-substituted analogs lose 100x potency (miss Hydrophobic Pocket I). |
| Unsubstituted Indole | Tubulin | H | > 50 µM | > 100 µM | Ineffective: Lacks the vector to engage the hydrophobic pocket. |
Mechanism of Action: The Apoptotic Cascade
The efficacy of 6-aminoindole tubulin inhibitors is not limited to simple binding; it triggers a catastrophic failure of the mitotic machinery.
Diagram 2: Mechanism of Action (Tubulin)
Figure 2: Signaling pathway showing how 6-aminoindole binding to tubulin leads to apoptotic cell death.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the scaffold and the validation of its biological activity.
Protocol A: Synthesis of 6-Aminoindole Scaffold
Rationale: Direct nitration of indole is non-selective. The preferred route is the reduction of 6-nitroindole, which can be synthesized via the Leimgruber-Batcho method or purchased.
Step-by-Step Methodology:
-
Reagents: 6-Nitroindole (1.0 eq), 10% Pd/C (10 wt%), Hydrazine hydrate (5.0 eq) or H2 gas (balloon), Ethanol (0.1 M concentration).
-
Procedure:
-
Dissolve 6-nitroindole in ethanol in a round-bottom flask.
-
Add 10% Pd/C catalyst carefully under an inert atmosphere (Argon).
-
Heat the mixture to reflux (80°C).
-
Add Hydrazine hydrate dropwise over 30 minutes (CAUTION: Exothermic, gas evolution). Alternatively, stir under H2 balloon at RT for 4 hours.
-
Monitor via TLC (Hexane:EtOAc 1:1). The yellow nitro spot will disappear, replaced by a fluorescent blue amino spot.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Toluene/Hexane or use Flash Chromatography (DCM:MeOH 95:5).
-
Yield: Typically 85-95%.
-
Protocol B: Tubulin Polymerization Assay (In Vitro)
Rationale: This assay confirms the direct mechanism of action, distinguishing the compound from general cytotoxic agents.
Step-by-Step Methodology:
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).
-
Setup: Keep all reagents on ice. Prepare a 96-well half-area plate.
-
Dosing: Add 5 µL of test compound (6-aminoindole derivative) at 10x concentration (final conc: 3 µM and 10 µM). Include Paclitaxel (stabilizer control) and Vinblastine or CA-4 (inhibitor control).
-
Initiation: Add 45 µL of Tubulin Reaction Mix (Tubulin 3 mg/mL, GTP 1 mM, in PEM buffer) to each well.
-
Measurement: Immediately place in a pre-warmed (37°C) fluorometer.
-
Readout: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Analysis: Plot RFU vs. Time. A reduction in Vmax and final plateau height compared to vehicle (DMSO) indicates inhibition.
References
-
Zhang, Y., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules.
-
Huang, S., et al. (2006). "Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
-
Wang, Y., et al. (2023). "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation."[1] European Journal of Medicinal Chemistry.
-
Podolak, M., et al. (2023). "Tubulin inhibitors.[4] Selected scaffolds and main trends in the design of novel anticancer agents." European Journal of Medicinal Chemistry.
-
Yamashkin, S. A., & Yurovskaya, M. A. (1999). "Synthesis of Nitro- and Aminoindoles." Chemistry of Heterocyclic Compounds.
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The presence of impurities can significantly impact the safety, efficacy, and reproducibility of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics. This guide provides an in-depth, technical comparison of the purity of this compound from various suppliers, supported by detailed experimental protocols and data analysis.
The structural integrity and purity of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate are critical for its intended use. Impurities can arise from the synthetic route, degradation, or improper storage. A common method for synthesizing 2-phenylindoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2] This process can introduce various impurities, including unreacted starting materials, intermediates, and side-products. Therefore, a robust analytical workflow is essential to ensure the quality of the material.
This guide will walk you through a comprehensive purity analysis workflow, from initial visual inspection to sophisticated chromatographic and spectroscopic techniques. We will explore how to identify and quantify impurities, providing you with the knowledge to select the highest quality reagents for your research and development endeavors.
The Analytical Workflow: A Multi-faceted Approach to Purity Determination
A thorough purity analysis relies on a combination of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the sample's composition. Our workflow is designed to be a self-validating system, where the results from one technique corroborate the findings of another.
Caption: A comprehensive workflow for the purity analysis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for the key experiments in our purity analysis workflow. The causality behind experimental choices is explained to provide a deeper understanding of the process.
High-Performance Liquid Chromatography (HPLC/UPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for moderately polar organic molecules like our target compound.[3][4] It separates compounds based on their hydrophobicity.
Protocol 1: HPLC/UPLC-UV Purity Determination
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[3]
-
Gradient Elution: A gradient is essential for separating impurities with a wide range of polarities.
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min for HPLC; can be adjusted for UPLC based on column dimensions.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 254 nm and 280 nm. The indole chromophore typically absorbs strongly in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for quantification.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the samples from each supplier in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Ensure complete dissolution.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[5]
Protocol 2: LC-MS Impurity Identification
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Method: The same method as described in Protocol 1 can be used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for indole derivatives.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a broad spectrum of potential impurities.
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV analysis with the mass spectra to determine the molecular weights of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any major impurities.
Protocol 3: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., N-H).
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for elucidating the structure of unknown impurities.
-
Data Presentation and Comparison
To facilitate a clear comparison, all quantitative data should be summarized in tables. Below are hypothetical but realistic data sets for Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate from three different suppliers.
Table 1: HPLC Purity Analysis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate from Different Suppliers
| Supplier | Lot Number | Purity by HPLC (% Area at 254 nm) | Number of Impurities Detected (>0.05%) |
| Supplier A | A123 | 99.85% | 1 |
| Supplier B | B456 | 98.50% | 3 |
| Supplier C | C789 | 95.20% | 5 |
Table 2: Impurity Profile of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate from Different Suppliers
| Supplier | Impurity (Retention Time) | % Area | Proposed Identity (based on LC-MS) |
| Supplier A | Impurity 1 (8.5 min) | 0.12% | Isomeric byproduct |
| Supplier B | Impurity 2 (6.2 min) | 0.75% | Unreacted starting material |
| Impurity 3 (9.1 min) | 0.45% | Dimer | |
| Impurity 4 (10.3 min) | 0.20% | Oxidation product | |
| Supplier C | Impurity 5 (4.5 min) | 1.50% | Phenylhydrazine derivative |
| Impurity 6 (7.8 min) | 1.20% | Incompletely cyclized intermediate | |
| Impurity 7 (9.1 min) | 0.80% | Dimer | |
| Impurity 8 (11.5 min) | 0.70% | Unknown | |
| Impurity 9 (12.1 min) | 0.60% | Unknown |
Authoritative Grounding and Impurity Profiling
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the control of impurities in new drug substances.[6] According to ICH Q3A(R2), impurities should be reported, identified, and qualified based on established thresholds.
Caption: ICH Q3A(R2) impurity thresholds guiding the analytical workflow.
Based on the likely Fischer indole synthesis route, potential impurities in Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate could include:
-
Unreacted Starting Materials: Such as the corresponding phenylhydrazine and ethyl benzoylacetate derivatives.
-
Intermediates: Phenylhydrazone intermediates that have not fully cyclized.
-
Isomeric Byproducts: Regioisomers formed during the cyclization step.
-
Side-Reaction Products: Such as dimers or polymers formed under the acidic reaction conditions.
-
Degradation Products: Oxidation or hydrolysis of the final product. The ester moiety is susceptible to hydrolysis, and the amino group and indole ring can be prone to oxidation.
Conclusion and Recommendations
Based on our hypothetical data, Supplier A provides Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate with the highest purity and the cleanest impurity profile. The single impurity detected is present at a low level. Supplier B's material has a lower purity and contains multiple impurities, including what appears to be an unreacted starting material, which could interfere with subsequent reactions. Supplier C's product has the lowest purity and a complex impurity profile, making it unsuitable for applications where high purity is critical.
As a Senior Application Scientist, my recommendation is to source Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate from Supplier A for demanding applications in drug discovery and development. For less critical applications, material from Supplier B might be acceptable after careful evaluation of the potential impact of the identified impurities. The material from Supplier C should be avoided.
This guide provides a robust framework for the purity analysis of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. By implementing this comprehensive analytical workflow, researchers can make informed decisions about the quality of their starting materials, ultimately contributing to the success and reproducibility of their scientific endeavors.
References
- Heravi, M. M., et al. (2018). Recent advances in the synthesis of 2-phenylindoles. RSC Advances, 8(34), 19074-19102.
- Lantsova, A. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-437.
-
Studylib. 2-Phenylindole Synthesis: Fischer Indole Method. Available from: [Link]
- Deokate, R., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a548-a555.
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical and Clinical Research, 18(1), 1-8.
-
SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available from: [Link]
- Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 85.
-
Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
ARKIVOC. Synthesis of 2-phenylindoxyls. Available from: [Link]
- Israel, S. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s), 8837-8843.
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
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Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available from: [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?.
- Al-Warhi, T., et al. (2021).
-
ResearchGate. UPLC-MS analysis of indolic compounds produced by R. tropici CIAT 899. Available from: [Link]
-
Wit-Pharma. ethyl 6-amino-1H-indole-3-carboxylate CAS NO.876479-95-7. Available from: [Link]
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YouTube. Fischer Indole Synthesis. Available from: [Link]
-
Amerigo Scientific. Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate. Available from: [Link]
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PubMed Central. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available from: [Link]
-
MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Indoles: A Comparative Cost Analysis
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic structure underpins the biological activity of molecules ranging from the essential amino acid tryptophan to potent anti-cancer agents and blockbuster drugs.[2] Consequently, the efficient and strategic synthesis of functionalized indoles is a critical endeavor for researchers, scientists, and drug development professionals. The choice of synthetic route is a multi-faceted decision, balancing factors of yield, substrate scope, scalability, and, increasingly, the principles of green chemistry.[1]
This guide provides an in-depth comparative analysis of classical and modern synthetic routes to functionalized indoles. We will move beyond a simple recitation of protocols to dissect the underlying mechanics, practical advantages, and inherent limitations of each method. The "cost" of each synthesis will be evaluated not merely in economic terms, but through the crucial lenses of atom economy, process efficiency, and environmental impact, providing a holistic framework for strategic synthetic planning.
Classical Approaches: The Foundation of Indole Synthesis
For over a century, a handful of named reactions have formed the bedrock of indole chemistry. While sometimes limited by harsh conditions, their historical significance and continued utility in specific contexts warrant a thorough examination.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely employed methods for constructing the indole core.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3]
Mechanism and Rationale: The reaction proceeds through a cascade of well-defined steps. The initial hydrazone undergoes tautomerization to an enamine, which, upon protonation, is primed for a[4][4]-sigmatropic rearrangement. This key step forms a new carbon-carbon bond and breaks the weak N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5] The choice of a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride) is crucial to facilitate both the rearrangement and the final dehydration step.[3]
Diagram: Mechanism of the Fischer Indole Synthesis
Caption: Key stages of the Fischer indole synthesis.
Representative Protocol: Synthesis of 2-Phenylindole [6]
-
Hydrazone Formation: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting mixture is dissolved in 80 mL of 95% ethanol and allowed to crystallize. The acetophenone phenylhydrazone is collected by filtration.
-
Cyclization: The dried phenylhydrazone (25 g) is mixed with anhydrous zinc chloride (100 g) and heated in an oil bath to 170 °C.
-
Work-up: After cooling, the reaction mixture is worked up by digesting with water and hydrochloric acid, followed by filtration and recrystallization from ethanol. The typical yield is 72-80%.[6]
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-haloacetophenone with an excess of an arylamine to produce a 2-arylindole.[7] Historically, this reaction was plagued by harsh conditions and low yields, but modern variations, such as the use of microwave irradiation, have significantly improved its practicality.[5][8]
Mechanism and Rationale: The reaction initiates with the alkylation of two equivalents of the aniline with the α-bromoacetophenone to form an α,α-diarylamino ketone intermediate.[5] One of the aniline moieties then acts as a leaving group during an electrophilic cyclization onto the aniline ring. Tautomerization of the resulting intermediate furnishes the final 2-arylindole.[5] The requirement for excess aniline and often high temperatures are key drawbacks of the classical approach.[5]
Diagram: Mechanism of the Bischler-Möhlau Indole Synthesis
Caption: Key stages of the Bischler-Möhlau synthesis.
Representative Protocol: Microwave-Assisted Synthesis of 2-Arylindoles [8]
-
Reactant Mixture: A 2:1 mixture of the desired aniline and phenacyl bromide is prepared.
-
Microwave Irradiation: The solid-state mixture is subjected to microwave irradiation at 540 W for 45-60 seconds.
-
Work-up: The resulting product is purified, often by column chromatography, to yield the 2-arylindole in 52-75% yield.[8] This solvent-free approach significantly reduces reaction times and improves yields compared to classical heating.[8]
The Reissert Indole Synthesis
The Reissert synthesis is a two-step process that provides access to indole-2-carboxylic acids, which are valuable synthetic intermediates.[9] The reaction starts with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[9]
Mechanism and Rationale: The initial base-catalyzed condensation forms an ethyl o-nitrophenylpyruvate.[9] This intermediate then undergoes reductive cyclization, typically using zinc dust in acetic acid, which reduces the nitro group to an amine that spontaneously cyclizes onto the adjacent ketone.[9] The resulting indole-2-carboxylic acid can be isolated or decarboxylated by heating to yield the parent indole.[10] While effective, the multi-step nature of this process can be a drawback.[10]
Modern Synthetic Routes: Efficiency and Selectivity
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and enhanced control over regioselectivity.
The Larock Indole Synthesis
First reported in 1991, the Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[11] This method is highly versatile for the preparation of 2,3-disubstituted indoles.[11]
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species.[11] This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. The regioselectivity is determined at this stage, with the larger alkyne substituent typically being placed at the 2-position of the indole to minimize steric hindrance.[12] Subsequent intramolecular C-N bond formation and reductive elimination regenerate the Pd(0) catalyst and release the indole product.[11]
Representative Protocol: Synthesis of a 2,3-Disubstituted Indole [11] A mixture of an o-iodoaniline, 2-5 equivalents of a disubstituted alkyne, a palladium(II) catalyst, an excess of a carbonate base (e.g., K₂CO₃), and a chloride salt (e.g., LiCl) are heated in a suitable solvent. The reaction is highly regioselective, providing good to excellent yields of the corresponding 2,3-disubstituted indole.[11][13]
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly atom-economical approach to constructing and modifying the indole core.[14] These methods avoid the need for pre-functionalized starting materials, such as haloanilines, thereby shortening synthetic sequences and reducing waste.[14]
Mechanism and Rationale: Transition metals, such as palladium, rhodium, and ruthenium, are commonly employed to catalyze the activation of otherwise inert C-H bonds.[15][16] The reaction can proceed through various mechanisms, often involving a directing group to control the site of functionalization. For instance, the palladium-catalyzed cyclization of N-arylenamines can proceed via an oxidative linkage of two C-H bonds, with molecular oxygen often serving as the terminal oxidant.[14] This approach offers a rapid and regioselective route to various indole derivatives under mild conditions.[14]
Diagram: Comparative Workflow of Classical vs. Modern Indole Synthesis
Caption: Simplified workflow comparison.
Comparative Cost Analysis
The "cost" of a synthetic route extends beyond the price of reagents. A comprehensive analysis must consider factors that impact overall efficiency, sustainability, and scalability. The following table provides a comparative overview of the discussed methods.
| Method | Starting Materials | Catalyst/Reagent Cost | Conditions | Typical Yield (%) | Atom Economy | Functional Group Tolerance | Regioselectivity |
| Fischer | Arylhydrazines, Aldehydes/Ketones | Low (ZnCl₂, PPA) | Harsh (High Temp, Strong Acid) | 60-80[6][17] | Moderate | Limited | Good |
| Bischler-Möhlau | α-Haloacetophenones, Anilines | Low | Harsh (Classical) / Mild (Microwave) | 52-75 (Microwave)[8][17] | Moderate | Moderate | Good (for 2-arylindoles) |
| Reissert | o-Nitrotoluenes, Diethyl Oxalate | Low (Zinc) | Multi-step | Good[10] | Low-Moderate | Moderate | Excellent |
| Larock | o-Haloanilines, Alkynes | High (Palladium) | Mild | Good-Excellent[13] | High | Excellent | Excellent |
| C-H Activation | Anilines, Ketones/Alkenes | High (Palladium, Rhodium)[15][16] | Mild | Good-Excellent[14] | Very High | Good-Excellent | Good-Excellent |
Analysis of "Cost" Factors:
-
Economic Cost: Classical methods generally utilize inexpensive reagents and catalysts.[3][9] In contrast, modern routes often rely on precious metal catalysts like palladium and rhodium, which can be a significant cost driver, particularly at scale.[17][18] However, the development of more efficient catalysts and the use of lower catalyst loadings can mitigate this cost.[19]
-
Atom Economy: C-H activation strategies are inherently more atom-economical as they avoid the use of pre-installed functional groups (like halides in the Larock synthesis) that are ultimately lost in the final product.[14][20] Addition reactions, which are central to many modern methods, are a cornerstone of high atom economy.[20]
-
Process Efficiency: Modern methods often offer significant advantages in terms of process efficiency. They typically proceed under milder conditions, require shorter reaction times (especially with microwave assistance), and often involve fewer synthetic steps compared to classical multi-step syntheses like the Reissert.[8][14] This can lead to lower energy consumption and reduced labor costs.
-
Environmental Cost (E-Factor): Classical syntheses like the Fischer often employ stoichiometric amounts of strong acids and high-boiling point solvents, leading to a high E-Factor (mass of waste per mass of product).[21] Modern catalytic methods, especially those utilizing green solvents or solvent-free conditions, can dramatically reduce waste generation.[1][21]
Conclusion and Future Outlook
The synthesis of functionalized indoles has evolved significantly from its classical roots. While foundational methods like the Fischer synthesis remain valuable for their simplicity and low reagent cost, they are often outcompeted by modern transition-metal-catalyzed approaches in terms of efficiency, selectivity, and functional group tolerance.
For the modern researcher, the choice of synthetic route is a strategic one. For large-scale, cost-sensitive syntheses of simple indoles, a well-optimized classical method may be the most prudent choice. However, for the construction of complex, highly functionalized indole cores, as is common in drug discovery, the superior performance and versatility of methods like the Larock synthesis and C-H activation often justify the higher initial catalyst cost.
The future of indole synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry. The development of catalysts based on more abundant and less toxic metals, the use of renewable solvents, and the continued innovation in highly atom-economical C-H functionalization strategies will be key areas of focus.[1][19] By carefully weighing the multifaceted "costs" of each synthetic route, chemists can continue to unlock the immense potential of the indole scaffold in a more efficient and environmentally responsible manner.
References
- A Comparative Guide to the Environmental Impact of Indole Synthesis Protocols. (2025). BenchChem.
- A Comparative Guide to Indole Synthesis: An Analysis of Key Cycliz
- Optimizing temperature and reaction time for indole synthesis. (2025). BenchChem.
- Abdullahi, M., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archives, 15(2), 33-44.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). BenchChem.
- Porcheddu, A., et al. (2023). Green metrics in mechanochemistry. Green Chemistry, 25(18), 7046-7072.
- Shi, Y., et al. (2025). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
- Sugino, K., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102.
- Green metrics comparison for the synthesis of selected indoles. (n.d.).
- Gribble, G. W. (2000). Indole synthesis: a review and proposed classification. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Synthesis of Indoles Through Larock Annul
- Ackermann, L., et al. (2017).
- Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia.
- Larock indole synthesis. (n.d.). In Wikipedia.
- A Review of the Indole Synthesis Reaction System. (2026, January 7).
- Kumar, B., & Kumar, N. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024, October 15).
- Kumar, I., et al. (2018).
- Gribble, G. (2019). Bischler Indole Synthesis.
- Shaikh, A. A., & Gunturu, K. C. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Organic Chemistry Frontiers, 8(12), 3094-3116.
- comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). (2025). BenchChem.
- Li, B., et al. (2020).
- Reissert indole synthesis. (n.d.). In Wikipedia.
- Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, (1), 91-95.
- Ren, J.-W., et al. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497-7502.
- Vitale, F., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
- Atom Economy Green Synthesis in Organic Chemistry. (2025, January 2). Journal of Organic and Pharmaceutical Chemistry.
- Gribble, G. (2019). Reissert Indole Synthesis.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (2021, November 24).
- Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles. (2025, August 9).
- 5.4: Yield And Atom Economy in Chemical Reactions. (2021, February 27). Chemistry LibreTexts.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Atom Economy and Yield of Synthesis Sequences. (2025, August 6).
- Automated and Accelerated Synthesis of Indole Deriv
- green chemistry – the
- How to Calculate
- Yield analysis for the synthesized derivatives. (n.d.).
- Synthesis of Medicinally Important Indole Derivatives: A Review. (2025, August 6).
- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc
- SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (n.d.). DergiPark.
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Assessing the novelty of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate derivatives
Executive Summary: The Scaffold Advantage
The Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate scaffold represents a strategic evolution in the design of microtubule-targeting agents (MTAs). While the 2-phenylindole core is a privileged structure known to occupy the Colchicine Binding Site (CBS) on
This guide assesses the novelty of this derivative not merely as a final drug, but as a high-value "divergent intermediate" . The 6-amino group serves as a critical electronic donor and a chemical handle for late-stage functionalization, addressing the solubility and resistance issues common to Combretastatin A-4 (CA-4) and Colchicine.
Mechanistic Profiling & Novelty Assessment
The Pharmacophore Hypothesis
The 2-phenylindole core mimics the cis-stilbene configuration of Combretastatin A-4 but is conformationally restricted, preventing isomerization to the inactive trans-form.
-
Core Scaffold: 2-Phenylindole (Hydrophobic anchor).[1]
-
3-Carboxylate (Ethyl Ester): Acts as a H-bond acceptor and potential prodrug moiety (hydrolyzable to the free acid).
-
6-Amino Group (The Differentiator): Unlike the standard methoxy groups found in CA-4, the amino group allows for:
-
H-Bonding: Direct interaction with Thr179 or Val181 in the tubulin pocket.
-
Solubility: Increased polarity compared to purely lipophilic analogs.
-
Derivatization: Ready conversion into ureas, amides, or sulfonamides to probe the "solvent-exposed" region of the binding site.
-
Comparative Performance Matrix
The following table contrasts the 6-amino-2-phenylindole derivative against industry standards.
| Feature | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | Colchicine (Standard) | Combretastatin A-4 (CA-4) |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) |
| Binding Mode | Hydrophobic + H-bond (Amino) | Hydrophobic | Hydrophobic |
| Metabolic Stability | High (Indole is stable) | Low (P-gp substrate) | Low (cis-to-trans isomerization) |
| Solubility | Moderate (Tunable via 6-NH2) | High | Very Low (needs phosphate prodrug) |
| Synthetic Accessibility | High (3-4 steps) | Low (Complex extraction/synthesis) | Moderate |
| Toxicity Profile | Potential for lower neurotoxicity | High (GI toxicity) | Cardiotoxicity risks |
Mechanism of Action (MOA) Pathway
The following diagram illustrates the downstream effects of the molecule binding to the colchicine site, leading to mitotic arrest and apoptosis.
Figure 1: Signal transduction pathway initiated by the binding of the indole derivative to tubulin, resulting in mitotic catastrophe.
Experimental Protocols for Validation
To objectively assess this compound, you must perform the following self-validating assays.
Protocol A: Tubulin Polymerization Assay (In Vitro)
Objective: Quantify the
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Dilute the test compound (Ethyl 6-amino-2-phenylindole) in DMSO to concentrations ranging from 0.1
M to 20 M. -
Execution:
-
Pre-incubate tubulin (2 mg/mL) with the test compound for 15 min at 4°C.
-
Transfer mixture to a pre-warmed (37°C) 96-well plate.
-
Initiate polymerization by adding GTP.
-
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Validation:
-
Control (+): Colchicine (5
M) must show a flat line (no polymerization). -
Control (-): DMSO only must show a sigmoidal growth curve (standard polymerization).
-
Calculation: The
is the concentration inhibiting the rate of polymerization by 50%.
-
Protocol B: Synthesis of the Scaffold (Nenitzescu Indole Synthesis Variant)
Objective: Establish a reliable route to the core scaffold.
Figure 2: Simplified synthetic logic flow for accessing the functionalized indole core.
Detailed Steps:
-
Condensation: React p-benzoquinone diimine (or equivalent nitro-styrene precursor) with ethyl
-aminocrotonate in glacial acetic acid or nitromethane. -
Cyclization: Reflux under inert atmosphere (
) to facilitate the Nenitzescu-type cyclization. -
Reduction: If starting from a nitro-precursor (common for 6-amino targets), reduce the 6-nitro intermediate using
in ethanol or . -
Purification: Recrystallize from Ethanol/Water. The product should appear as a solid (typically yellow/brown).
-
Characterization: Confirm structure via
-NMR (look for the broad singlet around 4.0-6.0 ppm and the indole around 11.0 ppm).
Critical Analysis: Why This Molecule Matters
Most indole research focuses on the 5-position due to the availability of 5-substituted isatins or hydrazines. The 6-position is under-explored.
-
Electronic Effects: The 6-amino group is para to the indole nitrogen. This creates a unique "push-pull" electronic system with the 3-carboxylate, increasing the dipole moment of the molecule. This may enhance binding affinity in the polar pocket of the Colchicine site.
-
Late-Stage Diversification: The amino group allows researchers to quickly generate a library of:
-
Ureas: To pick up additional H-bonds.
-
Sulfonamides: To improve metabolic stability.
-
Bioisosteres: To modulate lipophilicity (LogP).
-
References
-
Kaufmann, D., et al. (2007). "Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization."[3] Bioorganic & Medicinal Chemistry. Link
-
Singh, P., et al. (2018). "Indole-based tubulin polymerization inhibitors: An update on recent developments." European Journal of Medicinal Chemistry. Link
-
Watanabe, H., et al. (2010).[4] "Synthesis and characterization of novel phenylindoles as potential probes for imaging of β-amyloid plaques." Bioorganic & Medicinal Chemistry. Link
-
Mirzaei, S., et al. (2021).[5] "The microtubule-targeting agents (MTAs): A comprehensive review on the chemical structures and biological activities." Current Medicinal Chemistry. Link
-
Gatadi, S., et al. (2019). "Recent progress in the development of indole based anticancer agents."[5][6] European Journal of Medicinal Chemistry. Link
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- 4. Synthesis and characterization of novel phenylindoles as potential probes for imaging of β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS: 945655-38-9).[1]
As a Senior Application Scientist, I emphasize that compliance is not merely about following rules—it is about maintaining the integrity of your research environment and preventing cross-contamination or sensitization events that can derail long-term projects.
Compound Identification & Hazard Profile
Before initiating disposal, you must validate the material identity and understand its specific reactivity profile.[1] This compound belongs to the aminoindole class, which presents specific risks regarding oxidation and skin sensitization.[1]
| Property | Details |
| Chemical Name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate |
| CAS Number | 945655-38-9 |
| Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
| Physical State | Solid (Powder) |
| Solubility | Soluble in DMSO, Methanol; Insoluble in Water |
Critical Hazard Data (GHS Classification)
-
H317 (Sensitizer): This is the critical operational hazard.[1] Indole derivatives can induce allergic dermatitis.[1] Zero-skin-contact protocols are mandatory. [1][2]
-
H302 / H332: Harmful if swallowed or inhaled.[1]
Pre-Disposal Handling & Segregation
The Principle of Segregation: Disposal safety begins at the bench. You must segregate this compound from incompatible waste streams before it leaves the fume hood.[1]
-
Incompatibility: Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid).[1]
-
Incompatibility: Strong Acids .[1][4]
-
Reasoning: While not explosive, strong acids will protonate the amine and potentially hydrolyze the ester, changing the chemical species and complicating downstream incineration.[1]
-
Immediate Spill Protocol:
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1] Use a NIOSH-approved P95 respirator if dust is visible.[1]
-
Contain: Do not dry sweep.[1] Cover with a damp paper towel or use a HEPA-filtered vacuum to prevent aerosolization of the sensitizing dust.[1]
-
Clean: Wipe surface with 70% Ethanol followed by soap and water.[1]
Disposal Workflows
The following protocols ensure complete destruction of the biological activity and chemical structure.
A. Solid Waste (Pure Compound)[1]
-
Primary Method: High-temperature incineration.[1]
-
Protocol:
-
Place the solid material into a dedicated Solid Hazardous Waste Container (typically a wide-mouth HDPE jar).[1]
-
Label clearly with the full chemical name (no abbreviations) and the hazard warning "TOXIC / IRRITANT".[1]
-
Do not dispose of in regular trash or biohazard bags (unless contaminated with infectious agents).[1]
-
B. Liquid Waste (Mother Liquors/Solutions)[1]
-
Solvent Matrix: Ensure the compound is dissolved in a compatible organic solvent (e.g., DMSO, Methanol, Acetone).[1]
-
Protocol:
-
Collect in a Non-Halogenated Organic Waste carboy (unless dissolved in DCM/Chloroform, then use Halogenated).[1]
-
Verify the pH is neutral (6–8).[1] If acidic from synthesis, neutralize carefully before adding to the main waste stream to prevent drum corrosion.[1]
-
Prohibition: Never pour aqueous or organic solutions of this compound down the sink.[1] It is toxic to aquatic life and regulated under local effluent guidelines.[1]
-
C. Contaminated Packaging[1]
-
Vials/Bottles: If the container holds residual dust, triple rinse with a small volume of solvent (Acetone/Ethanol).[1]
-
Rinsate: Pour the rinsate into the Liquid Organic Waste container.
-
Empty Container: Deface the label and dispose of the glass/plastic in the "Chemically Contaminated Glass" bin or puncture/crush if plastic.
Visual Decision Logic (Graphviz)[1]
The following diagram illustrates the decision matrix for disposing of Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate.
Caption: Operational decision tree for segregating solid, liquid, and packaging waste streams to ensure regulatory compliance.
Regulatory Compliance & Documentation
-
US EPA (RCRA): This specific compound is not explicitly P-listed or U-listed.[1] However, it must be treated as Characteristic Hazardous Waste due to toxicity and potential ignitability (if in solvent).[1]
-
EU Waste Framework Directive: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
Documentation: Always maintain an up-to-date inventory log.[1] When submitting waste for pickup, declare the principal constituents: "Organic Indole Derivative (1-5%), Solvent (95-99%)."
References
-
PubChem. (n.d.).[1] Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate
[1]
CAS Number: 945655-38-9 Formula: C₁₇H₁₆N₂O₂ Molecular Weight: 280.32 g/mol Primary Hazard Class: Skin Sensitizer (H317) / Irritant (H315, H319)[1]
Executive Safety Summary
As a Senior Application Scientist, I cannot overstate the importance of respecting the functional groups in this molecule. While often treated as a standard organic intermediate, Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate possesses a "Trojan Horse" structure.[1]
The ethyl ester moiety increases lipophilicity, facilitating skin permeation, while the 6-amino (aniline-like) group presents a significant risk of sensitization and potential methemoglobinemia upon chronic exposure.[1] The indole core is prone to electrostatic charging, making dust control the primary operational challenge.
This guide moves beyond compliance—it is designed to ensure data integrity (by preventing hydrolysis/oxidation) and researcher safety.
Hazard Mechanics & Risk Assessment
To protect yourself, you must understand the enemy. This compound presents three distinct vectors of risk:
| Vector | Mechanism of Action | Operational Implication |
| Dermal (Sensitization) | The aromatic amine (aniline derivative) can bind to skin proteins (haptenization), triggering an allergic immune response (H317).[1] | Zero-tolerance for skin contact. Double-gloving is mandatory.[1] |
| Inhalation (Dust) | As a crystalline solid, it forms fine particulate dust. Indoles are bioactive; inhalation bypasses first-pass metabolism.[1] | Engineering controls (Fume Hood) are superior to respiratory PPE. |
| Chemical Stability | The amino group is oxidation-sensitive; the ester is hydrolysis-sensitive.[1] | Handling under inert gas (Argon/N₂) protects both the user and the compound's purity. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored for sensitizing aromatic amines.
The PPE Decision Logic
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the specific requirement for laminate gloves when using halogenated solvents, which are common for indole chemistry.[1]
Detailed PPE Specifications
| Component | Standard Requirement | Technical Rationale |
| Hand Protection | Double Nitrile (Accelerator-Free) Inner: 4 mil (0.10 mm)Outer:[1] 5 mil (0.12 mm) | The outer glove is sacrificial. If the outer glove is compromised or contaminated, strip it immediately. The inner glove protects during the changeover. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that drift. Goggles seal the ocular area from dust entry. |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves | The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Primary Control. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P3 half-mask is required.[1] |
Operational Protocol: Safe Handling Workflow
This protocol ensures that the compound remains contained and stable.[2]
Phase 1: Preparation & Storage Retrieval
-
Storage Condition: The compound is stored at 2-8°C.
-
Equilibration: Remove the vial from the fridge and let it warm to Room Temperature (RT) inside a desiccator or sealed bag for 30 minutes before opening .
-
Why? Opening a cold vial creates condensation. Water hydrolyzes the ethyl ester and oxidizes the amine, degrading your product and creating sticky residues that are harder to clean.
-
Phase 2: Weighing & Transfer (The Critical Step)
Indole derivatives are prone to static charge. The powder will try to "jump" off the spatula.
-
Setup: Place a disposable balance draft shield or a simple secondary container (like a wide weighing boat) inside the fume hood.
-
Static Control: Use an antistatic gun (Zerostat) on the vial and spatula if available. If not, wipe the spatula with an ethanol-dampened wipe to discharge it.[1]
-
Transfer:
-
Do not dump.[3] Tap gently.
-
Keep the receiving vessel (flask) as close to the source vial as possible.
-
Immediate Seal: Once weighed, cap the reaction flask immediately.
-
Phase 3: Reaction & Cleanup[1][4]
-
Solvent Addition: Add solvent down the sides of the flask to wash any adherent powder into the solution.
-
Decontamination:
-
Wipe the balance area with a wet paper towel (solvent-soaked, e.g., Ethanol). Do not dry sweep. Dry sweeping generates dust aerosols.
-
Dispose of the wipe as hazardous chemical waste.
-
Emergency & Disposal Procedures
Spill Response
If powder is spilled outside the hood:
-
Evacuate the immediate area for 5 minutes to let aerosols settle.
-
Don PPE: Goggles, Double Gloves, N95 Respirator.
-
Wet Method: Cover the spill with a paper towel dampened with Ethanol or Isopropanol.
-
Scoop: Scoop up the wet material and glass. Place in a wide-mouth waste jar.
-
Wash: Clean the surface with soap and water three times.
Disposal Streams
Segregation is vital to prevent unexpected side reactions in the waste drum.
| Waste Type | Classification | Disposal Path |
| Solid Waste | Hazardous Organic Solid | High-Temperature Incineration.[1] Do not trash. |
| Liquid Waste | Organic Solvent Waste | Segregate from Oxidizers .[1] (Amines + Oxidizers = Exothermic/Toxic Gas). |
| Contaminated Sharps | Hazardous Sharps | Sharps bin labeled "Chemically Contaminated".[1] |
Process Visualization
Figure 2: End-to-end handling workflow emphasizing thermal equilibration to prevent hydrolysis and static control during weighing.
References & Authority
-
Achmem. (n.d.). Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Safety Data. Retrieved from (Verified CAS 945655-38-9).[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. .
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). .
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the safe use of aromatic amines. .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
